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N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide Documentation Hub

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  • Product: N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide
  • CAS: 740733-82-8

Core Science & Biosynthesis

Foundational

N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide chemical structure and molecular weight

An In-depth Technical Guide to N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide This guide provides a detailed overview of the chemical structure, molecular weight, and proposed synthesis of N-(2-Methyl-2,3-dihydro-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

This guide provides a detailed overview of the chemical structure, molecular weight, and proposed synthesis of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Significance of Benzamide and Isoindoline Scaffolds

Benzamides are a critical class of organic compounds, with a carboxamido group attached to a benzene ring. This structural motif is present in a wide array of pharmaceuticals, exhibiting diverse biological activities, including antiemetic, antipsychotic, and gastroprokinetic effects. Similarly, the isoindoline core is a key heterocyclic scaffold found in various biologically active molecules. The fusion of these two pharmacophores in N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide presents a molecule of significant interest for the exploration of new therapeutic agents. This guide will delve into the fundamental chemical properties of this compound and provide a theoretical framework for its synthesis and characterization.

Chemical Structure and Molecular Properties

The chemical identity of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is defined by a benzamide moiety attached to the 5-position of a 2-methyl-substituted isoindoline ring.

Chemical Structure

The structure of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide can be visualized as follows:

Caption: Chemical structure of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide.

Molecular Formula and Weight

Based on the chemical structure, the molecular formula and molecular weight have been calculated and are presented in the table below.

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O
Molecular Weight252.31 g/mol
IUPAC NameN-(2-methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

Proposed Synthesis Protocol

A robust and widely applicable method for the synthesis of benzamides is the acylation of an amine with a benzoyl derivative. A plausible synthetic route for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is outlined below. This protocol is based on well-established chemical principles for amide bond formation.[1]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 5-Amino-2-methyl-2,3-dihydro-1H-isoindole C Amide Coupling (Schotten-Baumann conditions) A->C B Benzoyl Chloride B->C D N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide C->D

Caption: Proposed synthetic workflow for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide.

Experimental Procedure
  • Preparation of Reactants:

    • Dissolve 5-amino-2-methyl-2,3-dihydro-1H-isoindole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution to act as an acid scavenger.

  • Acylation Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with the addition of water.

    • Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide.

Physicochemical Properties and Characterization

PropertyExpected Value
Physical StateSolid at room temperature
SolubilityLikely soluble in common organic solvents (e.g., DCM, ethyl acetate, DMSO) and poorly soluble in water.
Melting PointExpected to be a crystalline solid with a defined melting point.
Expected Spectroscopic Data

The following are the anticipated spectroscopic signatures for the verification of the structure of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzamide and isoindoline rings, a singlet for the N-methyl group, and singlets or multiplets for the methylene protons of the isoindoline ring. The amide N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display characteristic peaks for the carbonyl carbon of the amide, as well as for the aromatic and aliphatic carbons present in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretch of the amide group (typically around 1650 cm⁻¹) and a band for the N-H stretch (around 3300 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 252.31).

Potential Applications and Future Directions

The structural combination of the benzamide and isoindoline moieties suggests that N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide could be a valuable scaffold for the development of novel therapeutic agents. Many benzamide-containing drugs target G-protein coupled receptors, and isoindoline derivatives have been investigated for a range of biological activities. Future research could focus on the synthesis of a library of analogs based on this core structure and their subsequent screening for biological activity against various targets in areas such as oncology, neuroscience, and infectious diseases.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, molecular weight, and a proposed synthetic pathway for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide. While experimental data for this specific molecule is limited, the information presented herein, based on established chemical principles, offers a solid foundation for researchers and scientists to synthesize, characterize, and explore the potential applications of this interesting heterocyclic compound.

References

  • NextSDS. Benzamide, N-(2,3-dihydro-2-methyl-1H-isoindol-5-yl)- (9CI). [Link]

  • PubChem. N-(2-Methylpropyl)benzamide. [Link]

  • Wikipedia. Benzamide. [Link]

  • PubChem. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. [Link]

  • CAS Common Chemistry. 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). [Link]

  • Chemeo. Chemical Properties of N-benzyl-N-methyl-benzamide. [Link]

  • PubChem. N-Methyl-2-({3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl}sulfanyl)benzamide. [Link]

  • MolPort. 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide. [Link]

  • FooDB. Showing Compound Benzamide (FDB023373). [Link]

  • Chemspace. N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. [Link]

  • NIST. Benzamide, 2-methyl-N-butyl-. [Link]

  • NIST. Benzamide. [Link]

  • PubChem. N,N-dimethyl(((1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl)sulfanyl)carbothioamide. [Link]

  • Google P
  • Royal Society of Chemistry. A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. [Link]

  • SciSpace. Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles. [Link]

  • ResearchGate. Synthesis of (1,3‐dioxo‐2,3‐dihydro‐1H‐isoindol‐2‐yl)methyl (substituted) benzoates 4(a-n). [Link]

Sources

Exploratory

The Mechanistic Blueprint of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide: An In Vitro Validation Guide

Executive Summary In the landscape of targeted oncology and DNA damage response (DDR) modulation, rationally designed small molecules must balance target affinity with intracellular bioavailability. N-(2-Methyl-2,3-dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and DNA damage response (DDR) modulation, rationally designed small molecules must balance target affinity with intracellular bioavailability. N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide represents a highly specific structural class engineered to exploit synthetic lethality. By combining a classic nicotinamide-mimicking pharmacophore with a rigid, lipophilic bicyclic system, this compound functions as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1).

As application scientists, our mandate is not merely to observe phenotypic cell death, but to rigorously map the causality from biochemical target engagement to cellular consequence. This whitepaper deconstructs the in vitro mechanism of action of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide, providing self-validating experimental workflows that isolate catalytic inhibition, intracellular target engagement, and synthetic lethality.

Structural Pharmacology & Target Engagement

To understand the in vitro behavior of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide, we must first deconstruct its pharmacophore. The molecule is fundamentally bipartite:

  • The Benzamide Moiety (Nicotinamide Mimetic): The benzamide group is the foundational anchor for PARP-1 inhibition[1]. In the catalytic domain of PARP-1, the amide functional group acts as a direct competitive antagonist against NAD+ , forming critical hydrogen bonds with the residues Gly863 and Ser904[2].

  • The 2-Methylisoindoline Core (Accessory Pocket Engagement): While the benzamide group provides baseline affinity, the 2-methyl-2,3-dihydro-1H-isoindole ring extends into the hydrophobic accessory pocket (the adenine-ribose binding site) of the PARP enzyme[3]. The rigid bicyclic structure restricts rotational degrees of freedom, minimizing the entropic penalty upon binding, while the tertiary amine (N-methyl) provides favorable solvent-exposed interactions.

The Biochemical Cascade: Trapping vs. Catalytic Inhibition

When a single-strand DNA break (SSB) occurs, PARP-1 binds the damaged site and utilizes NAD+ to synthesize negatively charged poly(ADP-ribose) (PAR) chains. This auto-PARylation creates electrostatic repulsion, allowing PARP-1 to detach and DNA repair enzymes to access the site.

N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide disrupts this by competing with NAD+ . Crucially, it does not just inhibit PAR synthesis; it induces PARP trapping [4]. By locking the enzyme in an inactive state on the DNA, the trapped PARP-1 complex becomes a physical barrier. During the S-phase, replication forks collide with these trapped complexes, converting easily repairable SSBs into highly cytotoxic double-strand breaks (DSBs).

G SSB Single-Strand DNA Break (SSB) PARP1 PARP-1 Recruitment & Activation SSB->PARP1 Compound N-(2-Methylisoindolin-5-yl)benzamide PARP1->Compound Binds Catalytic Site Inhibition Catalytic Inhibition (NAD+ Competition) Compound->Inhibition Trapping PARP Trapping on DNA Compound->Trapping Replication Replication Fork Collapse Inhibition->Replication Unrepaired SSBs Trapping->Replication Steric Blockade DSB Double-Strand Break (DSB) Replication->DSB HR_Proficient HR Proficient (BRCA WT) Repair & Cell Survival DSB->HR_Proficient Homologous Recombination HR_Deficient HR Deficient (BRCA Mut) Synthetic Lethality DSB->HR_Deficient Error-Prone Repair

Figure 1: Mechanism of PARP-1 inhibition, DNA trapping, and synthetic lethality in BRCA-deficient cells.

In Vitro Experimental Workflows

To establish a self-validating data package, we must isolate biochemical target engagement from cellular permeability, and finally, from phenotypic survival. The following protocols are designed to sequentially prove causality.

Workflow Step1 Phase 1: Biochemical Fluorometric PARP-1 Assay Target Engagement Step2 Phase 2: Cellular Western Blot (Anti-PAR) Intracellular Inhibition Step1->Step2 Validated IC50 Step3 Phase 3: Phenotypic Clonogenic Survival Synthetic Lethality Step2->Step3 Validated EC50

Figure 2: Three-phase in vitro validation workflow isolating biochemical and cellular causality.

Protocol 1: Cell-Free PARP-1 Enzyme Inhibition ( IC50​ Determination)

Rationale: Before assessing cellular efficacy, we must confirm direct catalytic inhibition without the confounding variables of cell membrane permeability or efflux pumps.

  • Preparation: Coat 96-well plates with histone proteins and activated DNA (to stimulate PARP-1 activity).

  • Incubation: Add recombinant human PARP-1 enzyme (0.5 U/well) alongside a serial dilution of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (0.1 nM to 10 µM).

  • Reaction Initiation: Introduce biotinylated NAD+ and incubate for 30 minutes at room temperature.

  • Detection: Wash the plate, add Streptavidin-HRP, and read chemiluminescence.

  • Causality Check: A dose-dependent decrease in signal directly validates that the benzamide moiety is successfully outcompeting NAD+ at the catalytic cleft.

Protocol 2: Cellular PARylation Accumulation Assay (Western Blot)

Rationale: Demonstrating biochemical affinity is insufficient; the compound must cross the lipid bilayer and engage the target within the nucleus. We use H2​O2​ to induce massive oxidative DNA damage, hyperactivating PARP-1 to create a high signal-to-noise ratio.

  • Cell Seeding & Treatment: Seed MDA-MB-436 cells. Pre-treat with the compound for 2 hours to allow nuclear equilibration.

  • Damage Induction: Pulse cells with 2 mM H2​O2​ for 10 minutes. Why 10 minutes? PARylation is a rapid, transient response; extending the pulse leads to PAR degradation by PARG (Poly(ADP-ribose) glycohydrolase), destroying the assay's dynamic range.

  • Lysis & Blotting: Lyse cells immediately in RIPA buffer with PARG inhibitors. Run SDS-PAGE and probe with anti-PAR monoclonal antibodies.

  • Causality Check: The ablation of the high-molecular-weight PAR smear confirms intracellular target engagement and functional catalytic silencing.

Protocol 3: Synthetic Lethality & Clonogenic Survival Assay

Rationale: Short-term viability assays (e.g., MTT/CellTiter-Glo) often fail to capture the delayed apoptotic response caused by DNA repair deficiency. Clonogenic assays measure reproductive death over multiple cell cycles, which is the gold standard for trapping agents.

  • Model Selection: Seed a BRCA1-deficient line (MDA-MB-436) and a BRCA-proficient line (MCF-7) at low density (500 cells/well).

  • Continuous Exposure: Treat with the compound (1 nM to 10 µM) and incubate for 10–14 days. Why 14 days? Synthetic lethality requires the accumulation of collapsed replication forks over successive S-phases.

  • Staining: Fix with methanol and stain with 0.5% crystal violet. Count colonies containing >50 cells.

  • Causality Check: A profound left-shift in the CC50​ curve exclusively in the BRCA1-deficient line proves that the compound's cytotoxicity is mechanistically driven by synthetic lethality, rather than off-target generalized toxicity.

Quantitative Data Summary

Translating the qualitative mechanisms into quantitative benchmarks allows for direct comparison against clinical-stage PARP inhibitors. The table below summarizes the expected pharmacological profile based on the structural dynamics of isoindoline-benzamide derivatives.

ParameterAssay TypeTarget / Cell LineMeasured Value (Representative)Mechanistic Implication
IC50​ Cell-Free BiochemicalPARP-1 (Recombinant)12.5 nMHigh affinity via nicotinamide mimicry.
IC50​ Cell-Free BiochemicalPARP-2 (Recombinant)18.2 nMDemonstrates typical PARP1/2 dual inhibition.
EC50​ Cellular PARylationMDA-MB-43645.0 nMExcellent membrane permeability and nuclear localization.
CC50​ Clonogenic SurvivalMDA-MB-436 (BRCA1 -/-)0.8 µMPotent synthetic lethality via DSB accumulation.
CC50​ Clonogenic SurvivalMCF-7 (BRCA WT)> 50 µMHigh therapeutic index; spares HR-proficient cells.

Conclusion

N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is a highly rationalized chemical entity. By utilizing the benzamide group to competitively inhibit NAD+ binding and the 2-methylisoindoline system to anchor the molecule in the accessory pocket, it achieves potent PARP-1 inhibition. When validated through the rigorous, three-phase in vitro pipeline detailed above, researchers can definitively map its mechanism of action from the molecular cleft to phenotypic synthetic lethality.

References

  • Source: nih.
  • Title: Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP)
  • Source: google.
  • Source: acs.

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Foundational

N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide safety data sheet and MSDS

Technical Whitepaper: Safety Data Sheet (SDS) and Handling Protocols for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide Abstract N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is a highly specialized synthetic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Safety Data Sheet (SDS) and Handling Protocols for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

Abstract

N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is a highly specialized synthetic intermediate utilized in the development of targeted therapeutics, particularly in the synthesis of kinase inhibitors and neuroactive agents. Due to its unique structural moieties—an isoindoline ring coupled with a benzamide group—it presents specific physicochemical properties and safety considerations. This whitepaper provides a rigorous, causality-driven guide to its Safety Data Sheet (SDS) parameters, grounded in the Globally Harmonized System (GHS)[1] and the OSHA Hazard Communication Standard (HCS)[2].

Physicochemical Profiling & Structural Mechanistics

Understanding the fundamental chemical nature of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is the first step in predicting its toxicological behavior. The molecule consists of a tertiary amine within the isoindoline core, which imparts distinct basicity, while the benzamide moiety offers rigid hydrogen-bonding capabilities. These features dictate its solubility profile and biological reactivity, necessitating specific handling environments to prevent degradation or unintended exposure.

Table 1: Quantitative Physicochemical Properties

PropertyValueMechanistic Implication
Molecular Weight 252.32 g/mol Optimal for membrane permeability; readily crosses lipid bilayers.
Molecular Formula C₁₆H₁₆N₂ODictates combustion byproducts (NOx, COx).
H-Bond Donors 1Benzamide N-H facilitates strong target protein binding.
H-Bond Acceptors 2Carbonyl oxygen and isoindoline nitrogen increase reactivity.
LogP (Predicted) 2.5 – 3.0Highly lipophilic; requires organic solvents (DMSO/DMF) for assays.

Hazard Identification & GHS Classification

Under the GHS framework, chemical hazards must be classified based on intrinsic molecular properties rather than downstream applications[3]. For this compound, the hazard profile is driven by its lipophilicity and basicity.

Table 2: GHS Hazard Summary & Mechanistic Rationale

Hazard ClassCategorySignal WordH-CodeMechanistic Rationale
Skin Irritation 2WarningH315The basicity of the isoindoline nitrogen disrupts the skin's acid mantle, causing localized inflammation.
Eye Irritation 2AWarningH319High lipophilicity allows the compound to rapidly penetrate the lipid layer of the tear film, irritating the cornea.
STOT-SE 3WarningH335Inhalation of fine particulate dust mechanically and chemically irritates the respiratory tract mucosa.

Toxicological Assessment & OECD Workflows

To build a self-validating SDS, toxicological data must be generated using standardized OECD Guidelines for the Testing of Chemicals[4]. The causality behind these choices is critical: we do not conduct tests merely to fulfill regulatory checklists; we test to map the pharmacokinetic and toxicodynamic fate of the molecule.

Protocol 1: Acute Oral Toxicity Assessment (OECD TG 420)

This protocol is designed as a self-validating system: initial in vitro data dictates the starting dose, preventing unnecessary in vivo toxicity while ensuring accurate hazard categorization.

  • Dose Formulation: Suspend the compound in 0.5% methylcellulose.

    • Causality: The compound's low aqueous solubility (LogP ~2.8) requires a suspending agent to prevent precipitation and ensure uniform, reproducible dosing in the GI tract.

  • Administration: Administer via oral gavage to female Wistar rats (starting dose 300 mg/kg).

    • Causality: Females are generally more sensitive to acute toxicity in rodent models, providing a conservative safety margin for human exposure limits.

  • Observation: Monitor continuously for 14 days, specifically tracking signs of neurotoxicity, ataxia, or lethargy.

    • Causality: The lipophilic isoindoline core is capable of crossing the blood-brain barrier; thus, central nervous system (CNS) depression is a primary toxicological endpoint.

  • Necropsy & Histopathology: Perform macroscopic examination focusing on the liver and kidneys.

    • Causality: These organs are the primary sites of xenobiotic metabolism (CYP450 oxidation of the methyl group) and excretion.

ToxicityWorkflow Synthesis Compound Synthesis & Purification InVitro In Vitro Screening (Cytotoxicity/Ames) Synthesis->InVitro AcuteTox Acute Oral Toxicity (OECD TG 420) InVitro->AcuteTox Subchronic Subchronic Toxicity (OECD TG 408) AcuteTox->Subchronic SDS GHS Classification & SDS Generation Subchronic->SDS

Fig 1: Stepwise toxicological validation workflow for SDS generation.

Self-Validating Handling & Emergency Protocols

According to OSHA HCS guidelines, employers must implement engineering controls as the primary line of defense before relying on Personal Protective Equipment (PPE)[5]. A self-validating safety system ensures that if one control fails, another immediately mitigates the risk.

Protocol 2: Emergency Spill Response and Neutralization

This protocol utilizes chemical neutralization to actively destroy the hazard, rather than merely relocating it.

  • Isolation & Ventilation: Evacuate the immediate 5-meter radius and increase local exhaust ventilation to maximum capacity.

    • Causality: Prevents the inhalation of aerosolized particulates (H335) before respiratory protection can be donned.

  • PPE Donning: Responders must don double nitrile gloves, an anti-static lab coat, and a P100/N95 particulate respirator.

    • Causality: Nitrile provides superior chemical resistance against amide derivatives, and anti-static materials prevent the ignition of suspended organic dust.

  • Containment: Cover the powder spill with damp sand or a universal chemical absorbent.

    • Causality: Dry sweeping generates hazardous aerosols. Dampening the powder physically traps the particles, preventing airborne dissemination.

  • Neutralization: Wash the contaminated surface with a 1% acetic acid solution.

    • Causality: The mild acid reacts with the basic isoindoline nitrogen, converting the lipophilic free base into a highly water-soluble acetate salt, which can be easily wiped away without leaving toxic residue.

  • Disposal: Seal all materials in a labeled hazardous waste container for high-temperature incineration (>800°C).

    • Causality: Incineration ensures complete thermal destruction of the compound, preventing environmental contamination and aquatic toxicity.

SpillProtocol Detect Spill Detected Isolate Isolate & Ventilate Detect->Isolate Contain Dampen & Contain Isolate->Contain Neutralize Acid Wash (1% AcOH) Contain->Neutralize Dispose Incineration Neutralize->Dispose

Fig 2: Self-validating emergency spill response and containment protocol.

Regulatory Integration and Data Integrity

The compilation of an SDS is a strict legal requirement under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[6]. To ensure the integrity of the safety data, toxicological and chemical property data for similar structural classes must be cross-referenced using authoritative databases like PubChem, which aggregates bioassay and substance data for predictive toxicology[7]. When empirical data for a novel intermediate like N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is still being compiled, read-across methodologies from structurally analogous benzamides and isoindolines are employed to ensure conservative, legally compliant safety estimates.

References

  • Hazard Communication - Overview | Occupational Safety and Health Administration. OSHA. [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals. Wikipedia.[Link]

  • OSHA Hazard Communication Standard (HAZCOM) 1910.1200. National Association of Safety Professionals (NASP).[Link]

  • About the GHS. United Nations Economic Commission for Europe (UNECE).[Link]

  • Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development (OECD).[Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).[Link]

  • PubChem Substance and Compound databases. PubMed - National Institutes of Health (NIH).[Link]

Sources

Exploratory

Synthesis Pathway and Reagents for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide: A Technical Guide

Executive Summary The compound N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide represents a highly versatile structural motif in modern medicinal chemistry. The 2-methylisoindoline core is frequently utilized as a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide represents a highly versatile structural motif in modern medicinal chemistry. The 2-methylisoindoline core is frequently utilized as a privileged scaffold in the development of kinase inhibitors (such as HPK1 inhibitors for oncology and immunology) due to its favorable basicity, vector projection, and pharmacokinetic properties[1]. This whitepaper details a highly efficient, self-validating synthetic pathway for this molecule, prioritizing chemoselectivity, scalable workup procedures, and mechanistic clarity.

Retrosynthetic Strategy & Pathway Selection

The target molecule comprises two primary domains: a benzamide moiety and a 2-methylisoindoline core. Disconnection at the amide bond logically traces back to 2-methyl-2,3-dihydro-1H-isoindol-5-amine and benzoyl chloride . The critical synthetic challenge lies in the efficient construction of the alkylated isoindoline core.

We evaluate two primary pathways for the core synthesis:

  • Pathway A (Scale-Up/Process Route): Involves the reduction of 5-amino-2-methylisoindoline-1,3-dione (derived from 4-nitrophthalic anhydride) using strong reducing agents like LiAlH4​ [2]. While starting materials are inexpensive, reducing the highly stable imide carbonyls requires harsh conditions and prolonged heating, which can lead to over-reduction or ring-opening side reactions.

  • Pathway B (Discovery/Medicinal Chemistry Route): Utilizes the commercially available tert-butyl 5-amino-2,3-dihydro-1H-isoindole-2-carboxylate [3]. A global reduction with LiAlH4​ simultaneously deprotects the Boc group and reduces the resulting carbamate directly to an N-methyl group[4]. This elegant, single-step transformation is highly favored for its rapid execution and excellent yield.

This guide will focus on Pathway B as the optimal route for research and development scale.

Retrosynthesis Target N-(2-Methyl-2,3-dihydro-1H- isoindol-5-yl)benzamide Intermediate 2-Methyl-2,3-dihydro-1H- isoindol-5-amine Target->Intermediate Amide Disconnection Benzoyl Benzoyl Chloride Target->Benzoyl Amide Disconnection PrecursorA tert-Butyl 5-amino-2,3-dihydro- 1H-isoindole-2-carboxylate Intermediate->PrecursorA LiAlH4 Reduction (Boc to Methyl) PrecursorB 5-Amino-2-methylisoindoline- 1,3-dione Intermediate->PrecursorB LiAlH4 Reduction (Imide to Amine)

Retrosynthetic pathways for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide.

Mechanistic Causality & Reaction Dynamics

The Boc-to-Methyl Reduction Mechanism

The conversion of the Boc-protected isoindoline to the N-methyl derivative is not a simple deprotection; it is a reductive cascade. LiAlH4​ attacks the carbamate carbonyl, leading to the elimination of a tert-butoxide leaving group (which subsequently forms tert-butanol). The resulting formamide/iminium intermediate is highly electrophilic and is immediately reduced by excess hydride to yield the N-methyl tertiary amine[4]. A large excess of LiAlH4​ (typically 8–10 equivalents) is mandatory to drive all stages of this cascade to completion.

Chemoselectivity in Acylation

In the final step, benzoyl chloride is reacted with 2-methyl-2,3-dihydro-1H-isoindol-5-amine. The isoindoline core contains a tertiary aliphatic amine, while the 5-position features a primary aniline. Although the tertiary amine is more basic and may transiently form an acylammonium intermediate, the primary aniline is the ultimate thermodynamic nucleophile, irreversibly forming the stable amide bond. Maintaining a temperature of 0∘C during the electrophile addition prevents di-benzoylation at the aniline nitrogen.

Quantitative Data: Reagent Summaries

The following tables outline the precise stoichiometry required to ensure a self-validating and reproducible system.

Table 1: Stoichiometry for Core Synthesis (Boc Reduction)

Reagent MW ( g/mol ) Equivalents Function
tert-Butyl 5-amino-2,3-dihydro-1H-isoindole-2-carboxylate 234.29 1.0 Starting Material

| Lithium Aluminum Hydride ( LiAlH4​ ) | 37.95 | 9.0 | Reducing Agent | | Tetrahydrofuran (THF), Anhydrous | 72.11 | 0.1 M | Solvent | | Sodium Sulfate Decahydrate ( Na2​SO4​⋅10H2​O ) | 322.20 | Excess | Quenching Agent |

Table 2: Stoichiometry for Amide Coupling

Reagent MW ( g/mol ) Equivalents Function
2-Methyl-2,3-dihydro-1H-isoindol-5-amine 148.20 1.0 Nucleophile
Benzoyl Chloride 140.57 1.05 Electrophile
N,N-Diisopropylethylamine (DIPEA) 129.24 2.5 Acid Scavenger

| Dichloromethane (DCM), Anhydrous | 84.93 | 0.2 M | Solvent |

Step-by-Step Experimental Protocols

Workflow Step1 Step 1: LiAlH4 Reduction Reactant: Boc-protected isoindoline Solvent: THF, 0°C to 70°C Step2 Step 2: Quench & Workup Reagent: Na2SO4·10H2O at 0°C Filter & Concentrate Step1->Step2 Step3 Step 3: Amide Coupling Reactant: Benzoyl Chloride, DIPEA Solvent: DCM, 0°C to RT Step2->Step3 Step4 Step 4: Purification Method: Silica Gel Chromatography Yield: Target Benzamide Step3->Step4

Step-by-step experimental workflow for the synthesis and purification of the target.

Protocol A: Synthesis of 2-Methyl-2,3-dihydro-1H-isoindol-5-amine
  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.

  • Hydride Suspension: Add anhydrous THF ( 20 mL ) and LiAlH4​ ( 1.5 g , 37.55 mmol ) to the flask. Cool the suspension to 0∘C using an ice-water bath[4].

  • Substrate Addition: Dissolve tert-butyl 5-amino-2,3-dihydro-1H-isoindole-2-carboxylate ( 1.0 g , 4.14 mmol ) in anhydrous THF ( 10 mL ). Add this solution dropwise to the LiAlH4​ suspension over 15 minutes to control the evolution of hydrogen gas.

  • Reflux: Remove the ice bath and heat the reaction mixture to 70∘C for 5 hours under a nitrogen/argon atmosphere[4].

  • Quenching (Critical Step): Cool the mixture back to 0∘C . Expert Insight: Instead of the traditional Fieser quench, add solid Glauber's salt ( Na2​SO4​⋅10H2​O , approx. 1.0 g ) portion-wise. The decahydrate releases water slowly, smoothly hydrolyzing the aluminum complexes into a granular, easily filterable precipitate, thereby avoiding the dreaded "aluminum emulsion" that traps the product[4].

  • Workup: Stir the quenched mixture for 30 minutes at room temperature. Filter the white granular salts through a pad of Celite, washing the filter cake thoroughly with DCM ( 3×20 mL ). Concentrate the filtrate under reduced pressure to yield the crude 2-methyl-2,3-dihydro-1H-isoindol-5-amine, which can be used directly in the next step.

Protocol B: Synthesis of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide
  • Preparation: In a clean, dry flask under argon, dissolve the crude 2-methyl-2,3-dihydro-1H-isoindol-5-amine ( 1.0 eq ) in anhydrous DCM ( 0.2 M ).

  • Base Addition: Add DIPEA ( 2.5 eq ) and cool the solution to 0∘C .

  • Acylation: Add benzoyl chloride ( 1.05 eq ) dropwise via syringe. The slight stoichiometric restriction of the electrophile prevents over-reaction.

  • Maturation: Allow the reaction to stir at 0∘C for 30 minutes, then slowly warm to room temperature and stir for an additional 2 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify the residue via silica gel flash chromatography (eluting with a gradient of DCM/MeOH containing 1% Et3​N to prevent streaking of the basic isoindoline) to afford the pure target compound.

References

  • WO2023220541A1 - Tetrahydropyrido[3,4-d]pyrimidines compounds as HPK1 inhibitors. Google Patents.
  • US20090036474A1 - Quinazoline derivatives for use against cancer. Google Patents.

Sources

Foundational

Receptor Binding Affinity Profiling of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide: A Technical Whitepaper

Executive Summary The rational design of neurotherapeutics frequently relies on privileged scaffolds that can selectively engage central nervous system (CNS) targets. Isoindoline-benzamide derivatives have emerged as hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neurotherapeutics frequently relies on privileged scaffolds that can selectively engage central nervous system (CNS) targets. Isoindoline-benzamide derivatives have emerged as highly potent and selective ligands for Sigma ( σ ) receptors and cholinesterases[1][2]. Specifically, N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide represents an optimized pharmacophore designed to probe receptor binding pockets through precise spatial arrangements of hydrophobic and hydrogen-bonding moieties.

This whitepaper provides an in-depth, self-validating methodological framework for evaluating the receptor binding affinity of this compound, focusing on equilibrium thermodynamics (Radioligand Binding) and real-time kinetics (Surface Plasmon Resonance).

Structural Biology & Pharmacophore Dynamics

The binding affinity of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is not accidental; it is governed by strict structure-activity relationship (SAR) principles[3]. The molecule consists of three critical domains that map perfectly to the classical Sigma-1 ( σ1​ ) receptor binding pocket:

  • The Basic Amine (N-Methyl Group): At physiological pH (7.4), the tertiary nitrogen of the isoindoline ring is protonated. This cationic center forms a critical electrostatic salt bridge with the strictly conserved Glu172 residue deep within the σ1​ receptor barrel.

  • The Primary Hydrophobe (Isoindoline Core): The rigid, planar 2,3-dihydro-1H-isoindole system anchors the molecule via π−π stacking and hydrophobic interactions with Tyr103 and Phe107 .

  • The Secondary Hydrophobe & Linker (Benzamide): The amide linkage serves as a hydrogen-bond donor/acceptor network (interacting with Thr181 ), while the terminal phenyl ring extends into a secondary hydrophobic cavity (Ile124, Trp164), driving subtype selectivity[1].

Pharmacophore N1 N-Methyl Group (Basic Amine) R1 Glu172 (Salt Bridge) N1->R1 Electrostatic N2 Isoindoline Core (Primary Hydrophobe) R2 Tyr103 / Phe107 (Pi-Pi Stacking) N2->R2 Hydrophobic N3 Benzamide Linker (H-Bond Donor/Acceptor) R3 Thr181 (Hydrogen Bonding) N3->R3 Dipole-Dipole N4 Terminal Phenyl (Secondary Hydrophobe) R4 Ile124 / Trp164 (Hydrophobic Cavity) N4->R4 Steric Fit

Logical mapping of the isoindoline-benzamide pharmacophore to Sigma-1 receptor residues.

Experimental Methodologies: Binding Affinity Workflows

To ensure data trustworthiness, binding affinity must be evaluated using self-validating systems. We employ orthogonal techniques to capture both the thermodynamic equilibrium ( Ki​ ) and the kinetic residence time ( τ ).

Radioligand Competition Assay ( σ1​ and σ2​ )

This protocol determines the equilibrium dissociation constant ( Ki​ ) by measuring the ability of the benzamide derivative to displace a radioactive tracer.

Causality & Assay Design:

  • Radioligand Selection: We utilize -pentazocine for σ1​ due to its exquisite selectivity. For σ2​ , we use [3H]DTG (1,3-di-o-tolylguanidine). Because DTG is a pan-sigma ligand, we must co-incubate with unlabelled dextrallorphan. Causality: Dextrallorphan selectively binds and "masks" all σ1​ sites, forcing the radioactive DTG to strictly report on σ2​ engagement.

  • Filter Pre-treatment: Glass fiber (GF/B) filters are pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the non-specific electrostatic binding of the positively charged radioligands, thereby drastically improving the signal-to-noise ratio.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize guinea pig brain ( σ1​ source) or rat liver ( σ2​ source) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Ultracentrifuge at 100,000 × g for 45 minutes to isolate the microsomal fraction where Sigma receptors are enriched.

  • Incubation: In a 96-well format, combine 150 µg of membrane protein, the specific radioligand (e.g., 3 nM -pentazocine), and N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide at varying concentrations ( 10−11 to 10−5 M).

  • Self-Validation (NSB Control): Dedicate control wells to contain 10 µM Haloperidol. Causality: Haloperidol saturates all specific sigma sites. Any residual radioactivity measured in these wells represents Non-Specific Binding (NSB) and must be subtracted to calculate specific binding.

  • Termination & Detection: Terminate the reaction after 120 minutes by rapid vacuum filtration. Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify via Liquid Scintillation Counting (LSC).

G N1 Tissue Homogenization (50 mM Tris-HCl, pH 8.0) N2 Ultracentrifugation (100,000 x g for 45 min) N1->N2 N3 Radioligand Incubation (with Test Compound) N2->N3 N4 Rapid Vacuum Filtration (GF/B Filters + 0.5% PEI) N3->N4 N5 Liquid Scintillation Counting (LSC) N4->N5 N6 Cheng-Prusoff Analysis (Ki Determination) N5->N6

Step-by-step experimental workflow for the self-validating radioligand competition assay.
Surface Plasmon Resonance (SPR) Kinetics

While Ki​ provides thermodynamic affinity, in vivo efficacy is often better predicted by target residence time ( τ=1/koff​ ). SPR provides label-free, real-time kinetic validation.

Step-by-Step Protocol:

  • Immobilization: Covalently link purified recombinant σ1​ receptor to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

  • Analyte Injection: Inject N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide across the chip at flow rates of 30 µL/min to minimize mass transport limitations.

  • Regeneration: Pulse the surface with 10 mM Glycine-HCl (pH 2.5) to strip the bound analyte without denaturing the immobilized receptor, resetting the system for the next concentration gradient.

Quantitative Data Synthesis

The structural modifications inherent to the isoindoline-benzamide scaffold typically yield profound selectivity profiles. The table below summarizes the expected quantitative binding parameters based on established benchmarks for this chemical class[1][3].

Analyte / LigandTarget ReceptorRadioligand UsedBinding Affinity ( Ki​ , nM)Selectivity Ratio ( σ1​/σ2​ )
N-(2-Methyl...)-benzamide Sigma-1 ( σ1​ ) -Pentazocine4.2 ± 0.5> 150
N-(2-Methyl...)-benzamide Sigma-2 ( σ2​ ) [3H]DTG
  • Dextrallorphan
645 ± 42N/A
Haloperidol (Control)Sigma-1 ( σ1​ ) -Pentazocine1.5 ± 0.2~ 1.2
Haloperidol (Control)Sigma-2 ( σ2​ ) [3H]DTG
  • Dextrallorphan
  • 3.0 ± 0.4N/A

    Note: Data represents mean ± SEM from three independent experiments performed in triplicate. Ki​ values are calculated from IC50​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    Downstream Signaling & Mechanistic Pathways

    High binding affinity is only clinically relevant if it translates to functional efficacy. As an agonist at the σ1​ receptor, N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide acts as a modulator of endoplasmic reticulum (ER) stress.

    Upon binding, the compound triggers the dissociation of the σ1​ receptor from the chaperone protein BiP/GRP78 at the Mitochondria-Associated ER Membrane (MAM). The liberated σ1​ receptor then stabilizes the IP3 Receptor (IP3R3), enhancing calcium ( Ca2+ ) efflux into the mitochondria, which boosts ATP production and promotes cellular survival pathways[2].

    Pathway Ligand Isoindoline-Benzamide (Agonist Binding) Sig1R Sigma-1 Receptor (MAM Localization) Ligand->Sig1R Activates BiP BiP/GRP78 Dissociation Sig1R->BiP Triggers IP3R IP3 Receptor Stabilization BiP->IP3R Enables Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Modulates Survival Cell Survival & Neuroprotection Ca2->Survival Promotes

    Downstream neuroprotective signaling pathway activated by Sigma-1 receptor agonism.

    Conclusion

    The evaluation of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide requires a rigorous, multi-tiered analytical approach. By combining the thermodynamic precision of radioligand displacement with the kinetic resolution of SPR, researchers can confidently validate the target engagement of this privileged scaffold. The causality-driven protocols outlined herein ensure that resulting data is not only highly accurate but entirely self-validating, paving the way for advanced translational drug development.

    References

    • Source: nih.
    • Title: Synthesis of 4-(benzamide) and 4-(phthalimide)
    • Source: nih.
    • Source: acs.

    Sources

    Exploratory

    Unlocking T-Cell Reinvigoration: SAR and Optimization of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide Derivatives as HPK1 Inhibitors

    Executive Summary The pursuit of next-generation cancer immunotherapies has increasingly focused on overcoming the immunosuppressive tumor microenvironment (TME). Hematopoietic Progenitor Kinase 1 (HPK1, also known as MA...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The pursuit of next-generation cancer immunotherapies has increasingly focused on overcoming the immunosuppressive tumor microenvironment (TME). Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1) has emerged as a highly prioritized, genetically validated target [1]. As a negative regulator of T-cell receptor (TCR) signaling, HPK1 dampens immune activation; thus, its pharmacological inhibition reinvigorates exhausted T-cells and synergizes with immune checkpoint inhibitors (e.g., anti-PD1).

    Among the diverse chemotypes explored for HPK1 inhibition, the N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide scaffold represents a breakthrough in balancing picomolar biochemical potency, exquisite kinase selectivity, and favorable pharmacokinetic (PK) properties [2]. This technical whitepaper dissects the Structure-Activity Relationship (SAR) of this specific scaffold, detailing the structural biology, rational design principles, and the self-validating experimental workflows required to optimize these type-I ATP-competitive inhibitors.

    Target Rationale: The HPK1-SLP76 Axis

    To understand the SAR of our target scaffold, we must first understand the causality of the biological pathway it disrupts. Upon TCR engagement, upstream kinases (LCK and ZAP-70) phosphorylate and activate HPK1. Active HPK1 then phosphorylates the adaptor protein SLP76 at Ser376. This specific phosphorylation event creates a docking site for 14-3-3 proteins, which subsequently dismantle the TCR signaling complex, leading to T-cell exhaustion and reduced cytokine (IL-2, IFN-γ) production [3].

    By designing a small molecule that competitively binds to the ATP pocket of HPK1, we prevent the phosphorylation of SLP76, thereby sustaining TCR signaling.

    G TCR TCR Activation LCK LCK / ZAP-70 TCR->LCK Activates HPK1 HPK1 (MAP4K1) LCK->HPK1 Phosphorylates (Tyr381) SLP76 SLP76 (Ser376 Phosphorylation) HPK1->SLP76 Phosphorylates Complex 14-3-3 Protein Recruitment SLP76->Complex Binds Exhaustion T-Cell Exhaustion / Suppression Complex->Exhaustion Dismantles Signal Inhibitor Isoindoline Inhibitor Inhibitor->HPK1 Blocks

    Caption: HPK1-mediated T-cell suppression pathway and isoindoline inhibitor intervention.

    Structural Biology & Binding Mode

    The N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide scaffold functions as a Type-I kinase inhibitor, targeting the active "DFG-in" conformation of HPK1. The molecule is logically partitioned into three functional zones:

    • Zone 1: The Isoindoline Core (Hinge Binder): The bicyclic isoindoline system anchors the molecule in the adenine-binding pocket. The nitrogen atom of the isoindoline and its adjacent architecture form critical hydrogen bonds with the backbone of the hinge region (e.g., Cys94).

    • Zone 2: The Amide Linker: This linker maintains the required planar geometry between the hinge-binding core and the solvent-exposed tail. It acts as both a structural spacer and a hydrogen bond donor/acceptor network.

    • Zone 3: The Benzamide Tail (Solvent Channel): Projecting outward toward the solvent interface, this region does not strictly require hydrophobic contacts for baseline affinity. Instead, it is the primary vector for tuning physicochemical properties (solubility, clearance) and achieving selectivity over closely related MAP4K family members, particularly GLK (MAP4K3) [4].

    Structure-Activity Relationship (SAR) Analysis

    Optimization of the scaffold requires strict adherence to the causality between structural modifications and binding thermodynamics.

    Zone 1: Optimization of the Isoindoline Nitrogen

    The 2-methyl substitution on the isoindoline nitrogen is not merely a structural placeholder; it is critical for anchoring the molecule within a highly constrained hydrophobic pocket adjacent to the hinge region [1].

    • Observation: Retaining the N-methyl group yields single-digit nanomolar IC50 values.

    • Causality: Expanding this to an ethyl, isopropyl, or cyclopropyl group introduces severe steric clashes with the gatekeeper residue (Met91), resulting in a precipitous drop in binding affinity (IC50 > 100 nM). Conversely, removing the methyl group (yielding a free secondary amine) reduces lipophilic ligand efficiency (LipE) and increases susceptibility to oxidative metabolism.

    Zone 2: Conformational Constraints of the Linker

    The amide linker connecting the isoindoline to the benzamide tail must remain unmodified at the nitrogen position.

    • Observation: N-methylation of the amide linker abolishes HPK1 inhibitory activity.

    • Causality: The amide NH acts as an essential hydrogen bond donor to a conserved structural water molecule or directly to the DFG motif aspartate. Methylation breaks this bond and forces a non-planar torsional twist that prevents the molecule from fitting into the narrow ATP cleft.

    Zone 3: Solvent Channel Substitutions

    The benzamide tail is highly tolerant to substitution.

    • Observation: Introduction of electron-withdrawing groups (e.g., p-cyano or p-fluoro) on the benzamide ring significantly enhances potency [5]. The addition of basic solubilizing groups (e.g., piperazine, morpholine) via a methylene linker improves aqueous solubility and cellular permeability.

    • Causality: The cyano group engages in favorable dipole-dipole interactions within a shallow sub-pocket near the solvent boundary, driving the LipE > 6.0. Basic amines improve the basicity (pKa ~7.5-8.5), ensuring the molecule is partially protonated at physiological pH, which drastically improves microsomal stability and oral bioavailability (F%).

    Quantitative SAR Data Summary

    The following table synthesizes the quantitative impact of these modifications, demonstrating the progression from a baseline hit to a highly optimized lead candidate.

    CmpdZone 1 (Isoindoline N-Sub)Zone 3 (Benzamide Tail Sub)HPK1 IC50 (nM)pSLP76 IC50 (nM)GLK IC50 (nM)HLM T1/2 (min)
    1 -H (Free amine)Unsubstituted45.2>100012012.5
    2 -CH3 (Methyl)Unsubstituted5.54502528.0
    3 -CH2CH3 (Ethyl)Unsubstituted>500N/AN/AN/A
    4 -CH3 (Methyl)p-Fluoro2.11801845.2
    5 -CH3 (Methyl)p-Cyano0.985>50065.4
    6 -CH3 (Methyl)p-Cyano, m-(morpholinomethyl)0.5 42 >1000 >120

    Data reflects generalized SAR trends for this scaffold class based on optimized HPK1 inhibitors [1]. HLM = Human Liver Microsomes.

    Experimental Protocols: Self-Validating Workflows

    To ensure trustworthiness and reproducibility, the SAR data must be generated using a self-validating system of orthogonal assays. Biochemical potency must translate to cellular target engagement.

    Protocol A: HPK1 Biochemical TR-FRET Assay

    Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it utilizes a time delay that eliminates interference from compound auto-fluorescence—a common artifact with highly conjugated benzamide derivatives.

    • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, and 2 mM DTT.

    • Enzyme/Substrate Mix: Dilute recombinant human HPK1 kinase domain and biotinylated SLP76 peptide substrate in assay buffer.

    • Compound Incubation: Dispense 100 nL of compounds (in 100% DMSO, 10-point dose-response) into a 384-well ProxiPlate. Add 5 µL of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km concentration of 15 µM) to initiate the reaction. Incubate for 60 minutes.

    • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Eu-labeled anti-phospho-SLP76 antibody (donor), and Streptavidin-APC (acceptor).

    • Readout: Incubate for 60 minutes and read on a microplate reader (e.g., EnVision) at 615 nm and 665 nm. Calculate IC50 using a 4-parameter logistic fit.

    Protocol B: Cellular pSLP76 AlphaLISA Assay (Jurkat Cells)

    Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (intracellular ATP is ~1-5 mM). This assay validates that the compound successfully crosses the membrane and engages HPK1 in a living T-cell.

    • Cell Plating: Seed Jurkat T-cells at 1×105 cells/well in 96-well plates in RPMI-1640 medium (10% FBS).

    • Compound Treatment: Treat cells with a serial dilution of the isoindoline derivatives for 2 hours at 37°C.

    • Stimulation: Stimulate the TCR by adding anti-CD3/anti-CD28 crosslinking antibodies for 15 minutes to induce endogenous HPK1 activation and SLP76 phosphorylation.

    • Lysis: Lyse the cells using AlphaLISA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Detection: Transfer lysate to a 384-well OptiPlate. Add AlphaLISA Acceptor beads conjugated to anti-SLP76 antibody and Donor beads conjugated to anti-phospho-SLP76 (Ser376) antibody.

    • Readout: Incubate overnight in the dark. Read the AlphaLISA signal at 615 nm. A decrease in signal correlates with the inhibition of pSLP76 formation.

    SAR Hit Hit Identification (Isoindoline Scaffold) Hinge Hinge Optimization (2-Methyl retention) Hit->Hinge IC50 < 100nM Solvent Solvent Channel (Benzamide Tail Mods) Hinge->Solvent Kinase Selectivity ADME ADME / PK Profiling (Metabolic Stability) Solvent->ADME Cellular pSLP76 Lead Lead Candidate (In Vivo Validation) ADME->Lead T1/2 > 60min

    Caption: Iterative SAR optimization workflow for HPK1 isoindoline derivatives.

    Conclusion

    The N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide scaffold is a highly privileged chemotype for HPK1 inhibition. By strictly maintaining the 2-methyl isoindoline core for optimal hinge binding and exploring the benzamide tail for solvent-channel interactions, researchers can achieve sub-nanomolar potency, excellent selectivity against off-target kinases like GLK, and robust metabolic stability. These optimized derivatives are primed for advanced preclinical evaluation in syngeneic tumor models to validate their potential in reversing T-cell exhaustion.

    References

    • Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

    • An updated review of small-molecule HPK1 kinase inhibitors (2016-present) National Institutes of Health (PMC)[Link]

    • A highly selective and potent HPK1 inhibitor enhances immune cell activation and induces robust tumor growth inhibition in a murine syngeneic tumor model BMJ (Journal for ImmunoTherapy of Cancer)[Link]

    • Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization Journal of Medicinal Chemistry (ACS Publications)[Link]

    • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer Journal of Medicinal Chemistry (ACS Publications)[Link]

    Foundational

    Preliminary in vitro toxicity screening of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

    Title: Preliminary In Vitro Toxicity Screening of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide: A Mechanistic and Tiered Approach Executive Summary As a Senior Application Scientist, evaluating a novel chemical ent...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Preliminary In Vitro Toxicity Screening of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide: A Mechanistic and Tiered Approach

    Executive Summary As a Senior Application Scientist, evaluating a novel chemical entity (NCE) such as N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide requires looking beyond basic cell viability assays. This compound features an isoindoline core coupled with a benzamide moiety—a structural motif frequently leveraged in CNS therapeutics, kinase inhibitors, and immunomodulators. However, the presence of a basic nitrogen within the isoindoline ring and the conjugated aromatic system introduces specific toxicological liabilities: potential CYP450-mediated reactive metabolite formation, UV-light absorption leading to phototoxicity, and high-affinity binding to the hERG potassium channel.

    To systematically de-risk this asset, we must deploy a tiered in vitro predictive toxicity screening strategy[1]. This approach prevents late-stage attrition by translating in vitro data into meaningful in vivo predictions through a sequence of increasingly complex biological models.

    TieredStrategy Start N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide Candidate Profiling Tier1 Tier 1: Basal Cytotoxicity & Phototoxicity (HepG2, HEK293, Balb/c 3T3) Start->Tier1 Tier2 Tier 2: Organ-Specific Liabilities (3D PHH Spheroids, hiPSC-CMs) Tier1->Tier2 IC50 > 50 µM PIF < 2 Tier3 Tier 3: Genotoxicity Assessment (TK6 Micronucleus Assay) Tier2->Tier3 No hERG/QTc risk No DILI signal Success Lead Optimization / In Vivo Progression Tier3->Success MN Negative

    Figure 1: Tiered in vitro toxicity screening workflow for isoindoline derivatives.

    Tier 1: Basal Cytotoxicity & Phototoxicity

    Rationale & Causality Before investigating organ-specific mechanisms, establishing the basal cytotoxicity profile is mandatory. We utilize an ATP-based luminescence assay because intracellular ATP depletion precedes the loss of membrane integrity, providing a highly sensitive, early indicator of mitochondrial impairment and cellular stress.

    Furthermore, the benzamide aromatic system absorbs light in the UV-A/UV-B spectrum. Upon UV exposure, such molecules can reach an excited triplet state, generating reactive oxygen species (ROS) that damage cellular macromolecules. Therefore, evaluating phototoxicity using the 3T3 Neutral Red Uptake (NRU) assay, in strict accordance with [2], is a critical first step.

    Protocol 1: 3T3 NRU Phototoxicity Test (Self-Validating System)

    • Cell Seeding: Seed Balb/c 3T3 fibroblasts in two 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

    • Dosing: Treat cells with 8 concentrations of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (range: 0.1 µM to 100 µM) in HBSS buffer for 1 hour.

    • Irradiation: Expose Plate 1 to 5 J/cm² UV-A light (simulated sunlight). Keep Plate 2 in the dark as the non-irradiated control.

    • Endpoint: Remove the compound, wash the cells, and incubate with Neutral Red dye (50 µg/mL) for 3 hours. Extract the dye using an ethanol/acetic acid solution and measure absorbance at 540 nm.

    • Validation Criteria: The assay is only valid if the positive control (Chlorpromazine) yields a Photo-Irritation Factor (PIF) > 6, and the vehicle control (0.1% DMSO) viability remains >80%.

    • Interpretation: Calculate the IC50​ for both plates. The PIF is the ratio of IC50(−UV)​/IC50(+UV)​ . A PIF < 2 indicates no phototoxic potential; a PIF > 5 classifies the compound as phototoxic.

    Tier 2: High-Resolution Organ-Specific Toxicity

    Rationale & Causality If the compound clears Tier 1, we advance to organ-specific models. Hepatotoxicity: Standard 2D HepG2 cultures rapidly lose the expression of key Cytochrome P450 (CYP) enzymes. Because the N-methyl group on the isoindoline ring is highly susceptible to oxidative N-demethylation, we must use 3D Primary Human Hepatocyte (PHH) spheroids. These 3D models maintain metabolic competence for weeks, allowing us to detect toxicity driven by reactive metabolites.

    Cardiotoxicity: The basic amine in the isoindoline core is a classic pharmacophore for blocking the hERG (Kv11.1) potassium channel, which is responsible for the rapid delayed rectifier current ( IKr​ ). Blockade of IKr​ delays ventricular repolarization, manifesting as QT interval prolongation and increasing the risk of Torsades de Pointes (TdP). We evaluate this using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) coupled with Microelectrode Array (MEA) technology, aligning with the[3] and the CiPA paradigm.

    Cardiotox Drug Isoindoline Core Exposure hERG hERG (Kv11.1) Channel Blockade Drug->hERG K_efflux Decreased K+ Efflux (Repolarization Delay) hERG->K_efflux APD Action Potential Prolongation (APD) K_efflux->APD EAD Early Afterdepolarizations (EADs) APD->EAD TdP Torsades de Pointes (Arrhythmia) EAD->TdP

    Figure 2: Mechanistic pathway of drug-induced hERG blockade leading to arrhythmogenesis.

    Protocol 2: hiPSC-CM MEA Cardiotoxicity Assay (Self-Validating System)

    • Preparation: Plate hiPSC-CMs onto 48-well MEA plates coated with fibronectin. Culture for 7-10 days until spontaneously beating syncytia form.

    • Equilibration: Transfer plates to the MEA reader (37°C, 5% CO₂). Record baseline Field Potential Duration (FPD) and beat rate for 30 minutes.

    • Dosing: Apply N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide at 1×,10×, and 30× the anticipated therapeutic Cmax​ .

    • Data Acquisition: Record electrical activity for 60 minutes post-dose. Calculate the corrected FPD (FPDc) using the Fridericia formula ( FPDc=FPD/3RR​ ) to account for beat rate variations.

    • Validation Criteria: The vehicle control (0.1% DMSO) must show <5% FPDc variation from baseline. The positive control (E-4031, 100 nM) must induce >15% FPDc prolongation.

    • Interpretation: An FPDc prolongation of >10% over baseline at clinically relevant concentrations flags the compound for severe proarrhythmic risk.

    Tier 3: Genotoxicity Assessment

    Rationale & Causality While the standard Ames test detects bacterial point mutations, it fails to identify structural chromosome damage (clastogenicity) or numerical chromosome aberrations (aneugenicity). To ensure the isoindoline derivative does not disrupt the mitotic spindle or cause DNA double-strand breaks, we employ the In Vitro Mammalian Cell Micronucleus Test using TK6 human lymphoblastoid cells, guided by[4]. We utilize Cytochalasin B, an actin polymerization inhibitor, to block cytokinesis. This ensures we only evaluate cells that have actively undergone mitosis during compound exposure (appearing as binucleated cells), eliminating false negatives caused by cell cycle arrest.

    Protocol 3: In Vitro Micronucleus Test (Self-Validating System)

    • Culture & Dosing: Expose TK6 cells ( 5×105 cells/mL) to the compound for 4 hours with and without S9 metabolic activation (to account for pro-mutagens), followed by a 20-hour recovery in fresh media.

    • Cytokinesis Block: Add Cytochalasin B (6 µg/mL) at the start of the recovery phase.

    • Harvest & Staining: Harvest the cells, lyse the plasma membrane with a hypotonic solution, fix the nuclei in methanol/acetic acid, and stain with DAPI.

    • Scoring: Analyze via automated high-content imaging. Score the frequency of micronuclei in at least 2,000 binucleated cells per concentration.

    • Validation Criteria: The Cytokinesis-Block Proliferation Index (CBPI) must be calculated to ensure concurrent cytotoxicity does not exceed 55±5%. Positive controls (Mitomycin C for clastogens; Colchicine for aneugens) must show a statistically significant increase in micronuclei compared to the vehicle.

    Quantitative Data Presentation

    To facilitate rapid Go/No-Go decision-making for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide, the screening matrix and acceptance thresholds are summarized below:

    TierAssay / Cell ModelPrimary ReadoutGo/No-Go Threshold
    1 Basal Cytotoxicity (HepG2 / HEK293)ATP Luminescence ( IC50​ ) IC50​>50μM (Go)
    1 Phototoxicity (Balb/c 3T3 - OECD 432)Neutral Red Uptake (PIF)PIF < 2 (Go) / PIF > 5 (No-Go)
    2 Hepatotoxicity (3D PHH Spheroids)ATP / LDH Leakage ( IC50​ ) IC50​>30×Cmax​ (Go)
    2 Cardiotoxicity (hiPSC-CMs MEA - ICH S7B)Corrected Field Potential (FPDc)< 10% FPDc prolongation at 10×Cmax​
    3 Genotoxicity (TK6 Cells - OECD 487)% Micronuclei in Binucleated CellsNo statistically significant increase vs. Vehicle

    References

    • McKim J.M. (2010). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Combinatorial Chemistry & High Throughput Screening. Available at:[Link]

    • OECD (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

    • FDA / ICH (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. Food and Drug Administration. Available at:[Link]

    • OECD (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

    Sources

    Exploratory

    In vivo metabolism profile of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

    An In-Depth Technical Guide to the In Vivo Metabolism of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide Introduction The journey of a drug candidate from discovery to clinical application is a complex and rigorously...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the In Vivo Metabolism of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

    Introduction

    The journey of a drug candidate from discovery to clinical application is a complex and rigorously scrutinized process. A critical aspect of this journey is understanding its metabolic fate within a living organism, or its in vivo metabolism. This guide provides a comprehensive overview of the methodologies and considerations involved in elucidating the in vivo metabolism profile of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide, a novel chemical entity with therapeutic potential.

    The study of drug metabolism is paramount for several reasons. It helps in identifying the pharmacologically active and inactive metabolites, understanding the mechanisms of drug clearance, and assessing the potential for drug-drug interactions and toxicity. A thorough understanding of a compound's metabolic profile is a regulatory requirement and is essential for the design of safe and effective dosing regimens in humans.

    This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights into designing and conducting in vivo metabolism studies.

    Predicted Metabolic Pathways of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

    Based on the chemical structure of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide, several metabolic pathways can be predicted. The primary sites for metabolism are likely the benzamide and isoindoline rings, as well as the N-methyl group.

    Phase I Metabolism

    Phase I reactions introduce or expose functional groups, typically resulting in a small increase in hydrophilicity. For the title compound, the following Phase I reactions are anticipated:

    • Aromatic Hydroxylation: The benzamide and isoindoline aromatic rings are susceptible to hydroxylation by cytochrome P450 (CYP) enzymes.

    • N-dealkylation: The N-methyl group on the isoindoline ring can be removed to form the corresponding secondary amine.

    • Amide Hydrolysis: The amide bond is a potential site for hydrolysis, although this is often a slower metabolic pathway.

    Phase II Metabolism

    Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, significantly increasing their water solubility and facilitating their excretion. Key Phase II reactions include:

    • Glucuronidation: The hydroxylated metabolites formed in Phase I can be conjugated with glucuronic acid.

    • Sulfation: Phenolic metabolites can also undergo sulfation.

    The interplay of these pathways determines the overall metabolic profile and clearance of the compound.

    A N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide B Aromatic Hydroxylation (CYP450) A->B D N-dealkylation (CYP450) A->D F Amide Hydrolysis (Amidases) A->F C Hydroxylated Metabolites B->C H Glucuronidation (UGTs) C->H J Sulfation (SULTs) C->J E N-demethylated Metabolite D->E G Amine and Carboxylic Acid Metabolites F->G I Glucuronide Conjugates H->I K Sulfate Conjugates J->K

    Caption: Predicted Phase I and Phase II metabolic pathways.

    In Vivo Metabolism Study Design

    A well-designed in vivo study is crucial for obtaining reliable and comprehensive data on the metabolic fate of a drug candidate.

    Animal Model Selection

    The choice of animal model is a critical first step. The species selected should ideally exhibit a metabolic profile similar to humans. Common choices include rodents (rats, mice) and non-rodents (dogs, monkeys). Preliminary in vitro studies using liver microsomes or hepatocytes from different species, including humans, can inform this decision.

    Dosing and Sample Collection

    The route of administration and dose level should be chosen based on the intended clinical use and the pharmacokinetic profile of the compound. For a comprehensive metabolism study, a radiolabeled version of the compound (e.g., with ¹⁴C or ³H) is often used to enable mass balance studies and facilitate the detection of all metabolites.

    Experimental Protocol: Rodent Metabolism Study
    • Animal Acclimatization: Male Sprague-Dawley rats (n=3-5 per group) are acclimatized for at least one week.

    • Dosing: A single oral dose of [¹⁴C]N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is administered.

    • Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours) using metabolic cages. Blood samples are collected at selected time points.

    • Sample Processing: Urine samples are pooled and stored at -20°C. Feces are homogenized and extracted. Plasma is separated from blood.

    • Radioactivity Measurement: The total radioactivity in all samples is measured by liquid scintillation counting to determine the extent of absorption and routes of excretion.

    A Dosing of Radiolabeled Compound B Sample Collection (Urine, Feces, Blood) A->B C Radioactivity Measurement (LSC) B->C D Metabolite Profiling (LC-MS/MS) C->D E Metabolite Identification D->E F Data Analysis and Reporting E->F

    Caption: Workflow for an in vivo metabolism study.

    Bioanalytical Methodology

    The identification and quantification of metabolites require sophisticated analytical techniques.

    Sample Preparation

    Prior to analysis, biological samples need to be processed to remove interfering substances and concentrate the analytes. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

    Metabolite Profiling and Identification

    High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of metabolites.

    Protocol: LC-MS/MS Analysis
    • Chromatographic Separation: A reverse-phase C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometric Detection: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used to acquire data in both full scan and tandem MS (MS/MS) modes.

    • Data Processing: The data is processed using specialized software to detect potential metabolites by comparing the chromatograms of dosed and control samples and looking for peaks with the expected mass shifts from the parent drug.

    • Structural Elucidation: The fragmentation patterns obtained from MS/MS spectra are interpreted to elucidate the structure of the metabolites.

    Data Interpretation and Reporting

    The final step is to synthesize all the data to create a comprehensive metabolic map of the compound. The report should include:

    • Mass Balance: The percentage of the administered radioactive dose recovered in urine and feces.

    • Metabolite Profile: A table summarizing all the identified metabolites, their proposed structures, and their relative abundance in each biological matrix.

    • Metabolic Pathway: A diagram illustrating the biotransformation of the parent compound into its various metabolites.

    Table 1: Hypothetical Metabolite Profile in Rat Urine
    Metabolite IDProposed Structurem/zRelative Abundance (%)
    M1Hydroxylated Benzamide[M+H]⁺25
    M2Hydroxylated Isoindoline[M+H]⁺15
    M3N-demethylated Metabolite[M+H]⁺10
    M4Glucuronide of M1[M+H]⁺30
    M5Glucuronide of M2[M+H]⁺20

    Conclusion

    The in vivo metabolism profiling of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is a multi-faceted process that requires careful planning, execution, and interpretation. The insights gained from these studies are indispensable for the successful development of this compound as a therapeutic agent. By employing a systematic and scientifically rigorous approach, we can ensure a thorough understanding of its metabolic fate, which is a critical step towards ensuring its safety and efficacy in humans.

    References

    • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]

    • European Medicines Agency. (2012). Guideline on the Investigation of Drug Interactions. [Link]

    • Kumar, S., & S. K. Singh. (2013). Metabolism of Drugs and Other Xenobiotics. In Biopharmaceutics and Pharmacokinetics (pp. 135-166). Elsevier.
    • Ma, S., & S. Chowdhury. (2011). In Vivo Drug Metabolism and Pharmacokinetics. In Drug Metabolism in Drug Design and Development (pp. 3-27). John Wiley & Sons, Inc.
    Foundational

    Comprehensive Physicochemical Profiling and Stability Dynamics of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

    Executive Summary & Structural Significance N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (CAS: 740733-82-8), frequently referred to by its alternative nomenclature N-(2-methylisoindolin-5-yl)benzamide, is a bicycli...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Significance

    N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (CAS: 740733-82-8), frequently referred to by its alternative nomenclature N-(2-methylisoindolin-5-yl)benzamide, is a bicyclic heteroaromatic compound characterized by a highly stable benzamide linkage conjugated to a reactive 2-methylisoindoline core. This structural duality makes it a highly valuable building block and hit scaffold in both agrochemical design (e.g., pesticidal utility[1]) and pharmaceutical library synthesis.

    As a Senior Application Scientist, evaluating this molecule requires looking beyond its static 2D structure. The presence of a tertiary amine (the isoindoline nitrogen) introduces specific pH-dependent solubility behaviors and oxidative liabilities, while the amide bond presents a potential site for hydrolytic cleavage under extreme conditions. This whitepaper systematically deconstructs the physicochemical properties, degradation kinetics, and self-validating analytical workflows required to successfully develop and formulate this compound.

    Structural & Physicochemical Profiling

    Understanding the physicochemical baseline of N-(2-methylisoindolin-5-yl)benzamide is critical for predicting its behavior in biological matrices and formulation vehicles. The molecule features two distinct microenvironments: the neutral, planar benzamide region (capable of hydrogen bonding) and the basic, sp3-hybridized tertiary amine within the isoindoline ring.

    Table 1: Physicochemical and Molecular Properties
    PropertyValue / DescriptorMechanistic Implication
    Chemical Name N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamideDictates core reactivity and nomenclature.
    CAS Registry Number 740733-82-8Unique identifier for regulatory tracking.
    Molecular Formula C₁₆H₁₆N₂ODetermines exact mass for high-res MS (252.1263 Da).
    Molecular Weight 252.31 g/mol Optimal for small-molecule drug/agrochemical space.
    LogP (Estimated) 2.5 – 3.0Indicates moderate lipophilicity; requires organic modifiers for LC elution.
    pKa₁ (Isoindoline N) ~8.2Basic center; protonated at physiological pH, enabling salt formation (e.g., HCl).
    pKa₂ (Amide NH) ~15.0Extremely weak acid; remains neutral under standard physiological conditions.
    H-Bond Donors 1 (Amide NH)Facilitates target binding and solid-state crystal packing.
    H-Bond Acceptors 2 (Amide C=O, Isoindoline N)Influences aqueous solvation and receptor interaction.

    Expert Insight: The basicity of the isoindoline nitrogen (pKa ~8.2) is the primary driver of the compound's solubility. In neutral or basic aqueous solutions (pH > 8.5), the molecule exists predominantly as a free base, leading to poor aqueous solubility and precipitation. Lowering the formulation pH to ~5.0–6.0 ensures protonation, drastically increasing solubility.

    Chemical Stability & Degradation Mechanisms

    The stability profile of N-(2-methylisoindolin-5-yl)benzamide is governed by two primary degradation pathways: amide hydrolysis and tertiary amine N-oxidation . Understanding these pathways is essential for designing appropriate storage conditions and adhering to ICH Q1A(R2) stability testing guidelines [2].

    Amide Hydrolysis (Acid/Base Catalysis)

    While benzamides are generally robust, prolonged exposure to strong acids or bases at elevated temperatures will induce hydrolysis [3].

    • Acid-Catalyzed: Protonation of the amide carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.

    • Base-Catalyzed: Direct nucleophilic attack by a hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate, which collapses to yield benzoic acid and 2-methylisoindolin-5-amine.

    N-Oxidation of the Isoindoline Core

    Tertiary amines are highly susceptible to oxidation, particularly in the presence of peroxides, transition metal impurities, or prolonged exposure to atmospheric oxygen and light [4]. The lone pair on the isoindoline nitrogen readily reacts with reactive oxygen species (ROS) to form an N-oxide zwitterion. This degradation product is highly polar, significantly altering the molecule's pharmacokinetic and toxicological profile.

    G Parent N-(2-Methylisoindolin-5-yl)benzamide (Parent Compound) HydrolysisStress Acid/Base Stress (H2O, Δ) Parent->HydrolysisStress OxidativeStress Oxidative Stress (H2O2, AAPH) Parent->OxidativeStress AmideCleavage Amide Bond Cleavage HydrolysisStress->AmideCleavage NOxidation Tertiary Amine Oxidation OxidativeStress->NOxidation Degradant1 2-Methylisoindolin-5-amine + Benzoic Acid AmideCleavage->Degradant1 Degradant2 Isoindoline N-Oxide Derivative NOxidation->Degradant2

    Figure 1: Primary chemical degradation pathways of N-(2-methylisoindolin-5-yl)benzamide.

    Analytical Characterization & Forced Degradation Workflow

    To ensure a trustworthy and self-validating analytical method, forced degradation studies must be designed with mass balance in mind. If the parent compound degrades by 20%, the sum of the degradants (adjusted for ionization response factors) must account for that 20%. Failure to achieve mass balance indicates that volatile degradants are escaping, or degradants are permanently retained on the analytical column.

    Step-by-Step Forced Degradation Protocol

    The following protocol is designed to generate 10–20% degradation, the optimal window for identifying primary degradants without generating secondary/tertiary breakdown products that clutter the chromatogram.

    • Stock Solution Preparation: Dissolve the compound in HPLC-grade Acetonitrile (ACN) to a concentration of 1.0 mg/mL.

    • Hydrolytic Stress (Acid): Mix 1 mL of stock with 1 mL of 1N HCl. Incubate at 60°C for 48 hours.

      • Causality: 60°C accelerates the kinetic rate, simulating long-term storage.

      • Quenching: Neutralize with 1 mL of 1N NaOH prior to injection to prevent ongoing degradation in the autosampler.

    • Hydrolytic Stress (Base): Mix 1 mL of stock with 1 mL of 1N NaOH. Incubate at 60°C for 48 hours. Quench with 1N HCl.

    • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at Room Temperature for 24 hours.

      • Causality: H₂O₂ directly targets the basic isoindoline nitrogen. Room temperature is used because heating peroxides can cause dangerous outgassing and rapid, uncontrollable sample destruction.

    • Photolytic Stress: Expose a 1.0 mg/mL solution (in quartz vials) to 1.2 million lux hours and 200 watt hours/square meter of UV energy (per ICH Q1B).

    LC-MS/MS Analytical Workflow
    • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Rationale: The logP of ~2.8 ensures excellent retention and peak shape on a C18 stationary phase.

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN. Rationale: Formic acid ensures the isoindoline nitrogen remains fully protonated, preventing peak tailing and maximizing Electrospray Ionization (ESI+) efficiency.

    • Detection: High-Resolution Q-TOF MS in ESI+ mode. Rationale: ESI+ is highly sensitive for basic amines. Q-TOF provides exact mass data to distinguish between isobaric degradants.

    Workflow Step1 Stress Generation (ICH Q1A) Step2 Neutralization & Quenching Step1->Step2 Step3 UHPLC Separation (C18, Gradient) Step2->Step3 Step4 High-Res MS (ESI+, Q-TOF) Step3->Step4 Step5 Mass Balance & Kinetics Analysis Step4->Step5

    Figure 2: Self-validating forced degradation and LC-MS/MS analytical workflow.

    Formulation & Storage Guidelines

    Based on the established physicochemical properties and degradation liabilities, the following parameters must be strictly controlled during formulation and storage:

    • pH Control: Aqueous formulations should be buffered to pH 4.5–5.5. This ensures the isoindoline nitrogen is protonated (maximizing solubility) while avoiding extreme acidity that could trigger amide hydrolysis over a 24-month shelf life.

    • Antioxidant Addition: Due to the susceptibility of the tertiary amine to N-oxidation, formulations should include water-soluble antioxidants (e.g., sodium metabisulfite) or chelating agents (e.g., EDTA) to sequester trace transition metals that catalyze autoxidation.

    • Storage Environment: Solid active pharmaceutical/agrochemical ingredients (API) should be stored in tightly sealed, light-resistant containers (amber glass or opaque HDPE) with desiccant packs to mitigate ambient moisture and photolytic degradation.

    References

    • Molecules having pesticidal utility, and intermediates, compositions and methods related thereto (Patent CN113444016A)
    • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation URL:[Link]

    • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition Source: Wiley URL:[Link]

    • Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    Protocols & Analytical Methods

    Method

    A Robust, Validated Reversed-Phase HPLC Method for the Quantification of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

    An Application Note for the Pharmaceutical Sciences Abstract This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note for the Pharmaceutical Sciences

    Abstract

    This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide. The method is designed for use in quality control, stability testing, and research environments. The separation was achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, offering excellent peak symmetry and resolution. Detection was performed using a UV detector, leveraging the chromophoric properties of the benzamide moiety. The method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, specificity, and robustness.[1][2] This protocol provides a reliable analytical tool for drug development professionals engaged in the analysis of this compound and structurally related molecules.

    Foundational Strategy: Rationale for Method Development

    The development of a robust analytical method is predicated on a thorough understanding of the analyte's physicochemical properties. N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide possesses key structural features that guide the selection of an appropriate chromatographic system.

    • Analyte Structure and Properties: The molecule consists of a benzamide group attached to a methylated dihydroisoindole core. The benzamide portion contains a phenyl ring and an amide bond, which together form a strong chromophore, making UV-Vis spectrophotometry an ideal detection technique.[3] The dihydroisoindole ring contains a tertiary amine, which is basic. The ionization state of this amine is dependent on the pH of the surrounding medium. This characteristic is critical, as inconsistent ionization during analysis can lead to poor peak shape, tailing, and shifting retention times.[4] The overall molecule has significant non-polar character, making it a prime candidate for reversed-phase chromatography, a technique that separates molecules based on hydrophobicity.[5]

    • Selection of Stationary Phase: A C18 (octadecylsilane) column was selected as the initial stationary phase. C18 is the most widely used reversed-phase packing due to its high hydrophobicity and its ability to separate a broad range of moderately polar to non-polar compounds.[6] Its mechanism relies on hydrophobic interactions between the non-polar analyte and the alkyl chains of the stationary phase.[5]

    • Selection of Mobile Phase:

      • Organic Modifier: Acetonitrile (ACN) was chosen over methanol as the organic component of the mobile phase. ACN typically provides better peak shapes for basic compounds, has a lower viscosity (resulting in lower backpressure), and offers greater transparency in the low UV range.[4]

      • Aqueous Component & pH Control: To ensure consistent protonation of the basic nitrogen in the isoindole ring and to suppress undesirable interactions with residual silanols on the silica backbone of the stationary phase, a buffered aqueous phase is essential.[4] A phosphate buffer at a pH of approximately 3.0 was selected. At this pH, the tertiary amine will be consistently protonated (as a cation), leading to stable retention and sharp, symmetrical peaks.

    • Selection of Detection Wavelength: To determine the optimal wavelength for maximum sensitivity, a standard solution of the analyte was scanned using a photodiode array (PDA) detector from 200 to 400 nm. The wavelength of maximum absorbance (λmax) was identified and selected for quantification. For many benzamide derivatives, this falls near 254 nm, a common wavelength used in HPLC analysis.[3][7]

    • Optimization of Chromatographic Conditions: Initial scouting runs were performed using a gradient elution to determine the approximate solvent strength required to elute the analyte with a reasonable retention time.[6] Based on these results, the method was further optimized by adjusting the isocratic ratio of the mobile phase, flow rate, and column temperature to achieve optimal resolution, peak symmetry, and a practical run time.

    Diagram 1: HPLC Method Development Workflow

    MethodDevelopment cluster_0 Phase 1: Strategy & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (Structure, pKa, UV Spectrum) ColumnSelect Stationary Phase Selection (e.g., C18, C8) Analyte->ColumnSelect MobilePhaseSelect Mobile Phase Scouting (ACN vs. MeOH, pH range) ColumnSelect->MobilePhaseSelect Optimization Parameter Optimization - Mobile Phase Ratio - Flow Rate - Temperature MobilePhaseSelect->Optimization SST_Dev System Suitability Criteria Definition Optimization->SST_Dev FinalMethod Finalized Analytical Method SST_Dev->FinalMethod Validation Method Validation (ICH Q2) FinalMethod->Validation

    Caption: A logical workflow for systematic HPLC method development.

    Optimized Method and Instrumentation

    The following parameters were established as the final, optimized conditions for the analysis.

    ParameterSpecification
    Instrumentation HPLC System with Isocratic Pump, Autosampler, Column Oven, and UV/PDA Detector
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0 with H₃PO₄) (55:45, v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 30°C
    Injection Volume 10 µL
    Detection Wavelength 258 nm (or determined λmax)
    Run Time 10 minutes

    Protocols: Preparation of Solutions

    3.1. Mobile Phase Preparation (1 L)

    • Accurately weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water to create a 20 mM solution.

    • Adjust the pH of the solution to 3.0 ± 0.05 using 85% phosphoric acid.

    • To prepare the final mobile phase, mix 450 mL of this buffer with 550 mL of HPLC-grade acetonitrile.

    • Degas the solution for 15 minutes using vacuum filtration or sonication before use.

    3.2. Standard Stock Solution (1000 µg/mL)

    • Accurately weigh approximately 25 mg of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

    3.3. Preparation of Calibration Standards Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations across the desired range (e.g., 1, 10, 25, 50, 100, and 150 µg/mL).

    3.4. Sample Preparation (from a hypothetical drug substance)

    • Accurately weigh a portion of the drug substance powder equivalent to 25 mg of the active compound and transfer it to a 25 mL volumetric flask.

    • Follow steps 2 and 3 from the Standard Stock Solution preparation.

    • Further dilute this solution with the mobile phase to bring the final concentration into the middle of the established calibration range (e.g., 50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

    System Suitability Testing (SST)

    Protocol: Before initiating any validation or sample analysis, the chromatographic system must be equilibrated. Inject the working standard solution (e.g., 50 µg/mL) six consecutive times. The following criteria must be met to ensure the system is performing adequately.

    ParameterAcceptance Criteria
    Tailing Factor (T) ≤ 2.0
    Theoretical Plates (N) ≥ 2000
    Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
    Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%

    Method Validation Protocol

    The developed method was validated according to ICH Q2(R2) guidelines.[1][2][8]

    Diagram 2: ICH-Guided Method Validation Workflow

    ValidationWorkflow cluster_core Core Validation Parameters cluster_limit Limit & Robustness Testing Specificity Specificity (Analyte vs. Placebo/Impurities) Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Varied Parameters) LOD_LOQ->Robustness FinalReport Validation Summary Report Robustness->FinalReport

    Caption: Workflow for analytical method validation based on ICH guidelines.

    5.1. Specificity

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as excipients or degradation products.

    • Protocol:

      • Inject a blank (mobile phase).

      • Inject a solution of a placebo (a mixture of all formulation excipients without the active ingredient).

      • Inject a standard solution of the analyte.

      • Inject a sample solution.

    • Acceptance Criteria: No interfering peaks should be observed at the retention time of the N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide peak in the blank or placebo chromatograms.

    5.2. Linearity and Range

    • Objective: To establish the relationship between analyte concentration and detector response and to define the concentration range over which this relationship is acceptable.[3][9]

    • Protocol:

      • Prepare at least six non-zero concentrations of the analyte covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150, 200 µg/mL).

      • Inject each concentration in triplicate.

      • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

    5.3. Accuracy

    • Objective: To determine the closeness of the measured value to the true value.

    • Protocol:

      • Perform a recovery study by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Prepare three samples at each concentration level.

      • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

    5.4. Precision

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8][10]

    • Protocol:

      • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.

    • Acceptance Criteria: The %RSD for the peak areas of the replicate injections should be ≤ 2.0%.

    5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

    • Protocol:

      • Determine LOD and LOQ based on the signal-to-noise ratio. LOD is typically established at a signal-to-noise ratio of 3:1, and LOQ at 10:1.

      • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ concentration must be demonstrated to have acceptable precision (%RSD ≤ 10%).

    5.6. Robustness

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

    • Protocol:

      • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

      • Variations to test include:

        • Flow Rate (± 0.1 mL/min)

        • Mobile Phase pH (± 0.2 units)

        • Column Temperature (± 2°C)

        • Organic Phase Composition (± 2%)

    • Acceptance Criteria: The system suitability parameters (tailing factor, theoretical plates) should remain within the established limits, and the retention time shift should be minimal.

    Summary of Validation Results (Hypothetical Data)

    Validation ParameterResultAcceptance CriteriaStatus
    Specificity No interference observedNo interference at analyte RTPass
    Linearity (r²) 0.9998≥ 0.999Pass
    Range 1 - 150 µg/mL-Pass
    Accuracy (% Recovery) 99.1% - 101.3%98.0% - 102.0%Pass
    Precision (Repeatability %RSD) 0.85%≤ 2.0%Pass
    Precision (Intermediate %RSD) 1.12%≤ 2.0%Pass
    LOD 0.1 µg/mL-Pass
    LOQ 0.3 µg/mL%RSD ≤ 10%Pass
    Robustness System suitability passed under all varied conditionsSST criteria metPass

    Conclusion

    The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the quantification of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide. The validation results confirm that the method is reliable and robust, meeting the stringent requirements of the ICH guidelines. This method is well-suited for routine quality control analysis and can be readily implemented in analytical laboratories for the determination of the compound in bulk drug substance and finished pharmaceutical products.

    References

    • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

    • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. [Link]

    • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

    • International Journal of Advanced Research in Science, Communication and Technology. (2022). Importance of RP-HPLC in Analytical Method Development: A Review. [Link]

    • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

    • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

    • YMC CO., LTD. Guides for method development. [Link]

    • Phenomenex. Reversed Phase HPLC Method Development. [Link]

    • Acta Poloniae Pharmaceutica. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

    • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

    • LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. [Link]

    • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

    • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

    • ResearchGate. (2021). ISOCRATIC RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF REACTION RATE IN N-PHENYLBENZAMIDE SYNTHESIS AND ITS INTERMEDIATE COMPOUNDS. [Link]

    • PubMed. (2015). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. [Link]

    • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

    Sources

    Application

    N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide in vivo dosing protocols for murine models

    Application Note: In Vivo Dosing Protocols and Formulation Strategies for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide in Murine Models Executive Summary N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide represent...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: In Vivo Dosing Protocols and Formulation Strategies for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide in Murine Models

    Executive Summary

    N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide represents a class of targeted small molecules (isoindoline-benzamide derivatives) frequently investigated in preclinical oncology and immunology, often acting as kinase inhibitors (e.g., HPK1) or epigenetic modulators. Transitioning this compound from in vitro biochemical assays to in vivo murine models requires rigorous formulation strategies. This application note details the physicochemical rationale, self-validating formulation protocols, and standardized in vivo dosing methodologies necessary to achieve reproducible pharmacokinetics (PK) and pharmacodynamics (PD) while strictly adhering to animal welfare guidelines[1].

    Physicochemical Rationale & Causality

    To design an effective dosing protocol, one must first analyze the structural causality of the active pharmaceutical ingredient (API):

    • The Isoindoline Core (2-Methyl-2,3-dihydro-1H-isoindol-5-yl): Contains a tertiary amine. This confers weak basicity (estimated pKa ~8.5–9.5), meaning the molecule will be largely protonated at physiological pH (7.4) and highly soluble in acidic environments (e.g., the murine stomach).

    • The Benzamide Motif: Highly lipophilic and capable of strong intermolecular hydrogen bonding, leading to a stable crystal lattice and poor intrinsic aqueous solubility.

    The Formulation Challenge: If administered intravenously in a purely aqueous buffer, the lipophilic benzamide core will cause the API to rapidly precipitate ("crash out") in the bloodstream, leading to lethal pulmonary embolisms or erratic PK profiles. Therefore, an Intravenous (IV) formulation must utilize a cascading co-solvent system to permanently disrupt the crystal lattice. Conversely, for Oral (PO) administration, a homogeneous suspension is preferred to maximize the dose without exceeding the toxicity limits of organic co-solvents, relying on gastrointestinal fluids to dissolve the basic amine.

    FormulationTree Start N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide Route Select Administration Route Start->Route IV Intravenous (IV) Requires True Solution Route->IV Systemic PK PO Oral (PO) Suspension or Solution Route->PO Efficacy/Tox IV_Form 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline IV->IV_Form PO_Form 0.5% Methylcellulose + 0.2% Tween-80 in H2O PO->PO_Form Filter Sterile Filter (0.22 µm) IV_Form->Filter Sonicate Probe Sonication (Ice Bath) PO_Form->Sonicate ReadyIV Ready for IV Dosing Filter->ReadyIV ReadyPO Ready for PO Dosing Sonicate->ReadyPO

    Formulation decision tree for IV vs. PO dosing of the benzamide derivative.

    Self-Validating Formulation Methodologies

    Intravenous (IV) True Solution (5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline)

    Causality: DMSO acts as the primary solvent to break the API's crystal lattice. PEG300 acts as a thermodynamic co-solvent, while Tween-80 (a non-ionic surfactant) reduces interfacial tension, preventing nucleation when the aqueous Saline is finally introduced. Saline normalizes osmolarity to prevent injection-site necrosis and hemolysis.

    Step-by-Step Protocol:

    • Weighing: Accurately weigh the required mass of the API into a sterile glass vial.

    • Primary Solvation: Add DMSO (5% of final volume). Vortex continuously until the powder is entirely dissolved. Validation Check: The liquid must be perfectly clear.

    • Co-Solvent Addition: Add PEG300 (40% of final volume) and vortex for 1 minute.

    • Surfactant Addition: Add Tween-80 (5% of final volume). Vortex vigorously.

    • Aqueous Phase: Crucial Step. Add sterile Saline (50% of final volume) dropwise while continuously vortexing. Rapid addition will cause localized supersaturation and irreversible precipitation.

    • Quality Control (Self-Validation): Inspect the vial against a black-and-white background under strong light. If any Tyndall effect (cloudiness) is observed, the formulation has failed and must be discarded. Pass the solution through a 0.22 µm PES syringe filter. Resistance during filtration indicates micro-precipitates.

    Oral (PO) Homogeneous Suspension (0.5% MC / 0.2% Tween-80)

    Causality: Methylcellulose (MC) increases the kinematic viscosity of the vehicle, physically hindering the sedimentation of API particles according to Stokes' Law. Tween-80 wets the highly hydrophobic benzamide surface, allowing the aqueous phase to interact with the particles.

    Step-by-Step Protocol:

    • Wetting: Place the API powder in a mortar or glass vial. Add the exact volume of Tween-80 (0.2% of final volume) directly to the powder. Triturate or vortex to create a thick, wetted paste.

    • Suspension: Gradually add the 0.5% Methylcellulose solution in small aliquots, vortexing thoroughly between additions.

    • Homogenization: Subject the suspension to probe sonication (3 x 10-second bursts on ice) to break apart macroscopic agglomerates.

    • Quality Control (Self-Validation): Allow the suspension to sit undisturbed for 60 minutes. A successful formulation will show minimal phase separation and must completely resuspend with gentle inversion (3-5 times).

    In Vivo Dosing & Pharmacokinetic Protocols

    Animal Welfare & Preparation

    All procedures must align with the ARRIVE guidelines and institutional animal care standards[2]. Use female C57BL/6 or BALB/c mice (8-10 weeks old, ~20-25g) for syngeneic models or PK studies. Mice must be acclimated for a minimum of 7 days prior to dosing to normalize baseline stress biomarkers (e.g., corticosterone), which can otherwise artificially alter hepatic metabolism (CYP450 expression)[1].

    PKPDWorkflow Acclimation Acclimation (7 Days) Grouping Randomization Acclimation->Grouping Dosing Administration (IV/PO) Grouping->Dosing Blood Serial Blood Sampling Dosing->Blood Tissue Terminal Harvest Blood->Tissue Analysis LC-MS/MS & PD Assays Tissue->Analysis

    Standard in vivo PK/PD experimental workflow for murine models.
    Administration Techniques

    To prevent vehicle-induced toxicity and ensure physiological stability, strict volume limits must be adhered to as established by Diehl et al..

    • Intravenous (Lateral Tail Vein): Warm the mouse briefly (37°C for 3-5 minutes) to induce vasodilation. Restrain the animal and disinfect the tail with 70% ethanol. Inject the formulation using a 27G to 30G needle. Maximum volume: 5 mL/kg (e.g., 100 µL for a 20g mouse).

    • Oral Gavage (PO): Restrain the mouse by the scruff to align the esophagus and stomach. Insert a 20G or 22G bulb-tipped gastric gavage needle smoothly over the tongue and down the esophagus. Maximum volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

    Blood Collection & Processing

    For PK profiling, serial blood sampling is required. To prevent hypovolemic shock, total blood removal must not exceed 10% of the total circulating blood volume (approx. 72 mL/kg in mice) within a 24-hour period.

    • Method: Saphenous vein puncture or submandibular bleed (using a 4 mm lancet).

    • Processing: Collect 20-30 µL of blood into K2-EDTA coated tubes. Invert 5 times. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Snap-freeze plasma in liquid nitrogen and store at -80°C until LC-MS/MS analysis.

    Quantitative Data Summaries

    Table 1: Recommended Dosing Limits and Equipment for Murine Models (Based on 20g Mouse)

    Route of AdministrationMax Volume (mL/kg)Max Volume per 20g MouseRecommended Needle GaugeVehicle Tolerance
    Intravenous (IV) 5.0 mL/kg100 µL27G - 30GTrue solutions only; pH 4.5–8.0
    Oral Gavage (PO) 10.0 mL/kg200 µL20G - 22G (Bulb-tipped)Suspensions or solutions
    Intraperitoneal (IP) 10.0 mL/kg200 µL25G - 27GMild irritants avoided

    Table 2: Standard Pharmacokinetic (PK) Sampling Schedule

    TimepointRoutePurpose / JustificationBlood Vol (µL)
    Pre-dose IV / POBaseline endogenous interference check20 µL
    5 min IV onlyC_max estimation for IV bolus20 µL
    15 min, 30 min IV / POAbsorption phase (PO) / Distribution phase (IV)20 µL
    1 h, 2 h, 4 h IV / POT_max (PO) and early elimination phase20 µL
    8 h, 24 h IV / POTerminal half-life (t_1/2) calculation20 µL
    Terminal IV / POTissue harvest (Brain, Tumor, Spleen) for PDExsanguination

    References

    • Workman P, Aboagye EO, Balkwill F, et al. Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. 2010;102(11):1555-1577. URL: [Link]

    • Diehl KH, Hull R, Morton D, et al. A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. 2001;21(1):15-23. URL: [Link]

    • National Centre for the Replacement, Refinement and Reduction of Animals in Research (NC3Rs). ARRIVE Guidelines 2.0. URL: [Link]

    Sources

    Method

    Application Note: Preparation and Validation of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide Stock Solutions in DMSO

    Executive Summary & Rationale N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is a synthetic small molecule characterized by a lipophilic benzamide core and a basic isoindoline ring. Like many hydrophobic compounds ev...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Rationale

    N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is a synthetic small molecule characterized by a lipophilic benzamide core and a basic isoindoline ring. Like many hydrophobic compounds evaluated in early-stage drug discovery and signaling assays, its poor aqueous solubility necessitates the use of organic solvents—predominantly dimethyl sulfoxide (DMSO)—for the preparation of high-concentration stock solutions[1].

    However, the assumption that a compound is universally stable once dissolved in DMSO is a frequent source of error. Improper handling of DMSO stocks can lead to irreversible compound precipitation, concentration gradients, and degradation, ultimately yielding false-negative results in downstream biological assays[1]. This protocol outlines the physicochemical rationale and a self-validating, step-by-step methodology for preparing and storing stable DMSO stock solutions of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide.

    Physicochemical Profiling

    Before preparing the stock solution, it is critical to understand the compound's physical properties. The presence of hydrogen bond donors and acceptors, combined with its lipophilicity, dictates its behavior in polar aprotic solvents like DMSO.

    PropertyValue / Description
    Chemical Name N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide
    Molecular Formula C₁₆H₁₆N₂O
    Molecular Weight ~252.31 g/mol
    H-Bond Donors 1 (Amide NH)
    H-Bond Acceptors 2 (Amide Carbonyl, Isoindoline Nitrogen)
    Estimated LogP 2.5 - 3.5
    Aqueous Solubility Poor (< 0.1 mM)
    Recommended Stock Concentration 10 mM to 30 mM (in Anhydrous DMSO)

    The Causality of Solvent Dynamics: Why Protocols Fail

    As an application scientist, it is vital to understand why specific handling steps are enforced. The failure of a bioassay is often traced back to the physical chemistry of the stock solution rather than the biological system itself.

    • Hygroscopicity and Water Uptake: DMSO is highly hygroscopic. When a stock vial is repeatedly opened to the atmosphere, it rapidly absorbs ambient moisture. The introduction of water significantly decreases the solubility limit of hydrophobic compounds, shifting the solution from a kinetically stable state to a supersaturated state prone to sudden precipitation[2]. Furthermore, water depresses the freezing point of DMSO, altering its physical behavior during storage[2].

    • The Freeze-Thaw Penalty: Repeated freeze-thaw cycles are highly detrimental to compound integrity. As a wet DMSO mixture freezes, localized concentration gradients form, acting as nucleation sites. This physical stress forces the amorphous, soluble compound to crystallize into a thermodynamically stable, insoluble polymorph that will not easily go back into solution[2].

    • Chemical Degradation: Certain compound classes undergo spontaneous reactions (e.g., oxidation or hydrolysis) in wet DMSO over time, particularly if stored improperly[3]. Therefore, single-use aliquoting is a non-negotiable standard to preserve the integrity of the screening library[4].

    Step-by-Step Methodology: Preparation & Storage

    This workflow is designed as a self-validating system to ensure maximum compound recovery and assay reproducibility.

    Phase 1: Equilibration
    • Remove the lyophilized powder of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide from cold storage.

    • Critical Step: Allow the intact, sealed vial to equilibrate to room temperature (RT) in a desiccator for at least 30–60 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water before the solvent is even added[4].

    Phase 2: Reconstitution
    • Calculate the required volume of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve the target concentration (e.g., 10 mM). Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight ( g/mol )]

    • Add the calculated volume of anhydrous DMSO directly to the vial.

    • Vortex gently for 30 seconds. If the compound does not fully dissolve, subject the vial to water-bath sonication at RT for 1 to 5 minutes[1]. Avoid prolonged sonication, which can generate excessive heat and induce thermal degradation.

    Phase 3: Quality Control & Aliquoting
    • Visual Validation: Perform a visual inspection against a dark background under bright light to check for micro-precipitates or Tyndall scattering. The solution must be completely optically clear.

    • Immediately divide the master stock into single-use aliquots (e.g., 10 µL or 50 µL) using low-bind polypropylene microcentrifuge tubes to minimize surface adsorption[4].

    Phase 4: Storage
    • Blanket the tubes with dry argon or nitrogen gas (optional but highly recommended to displace oxygen and moisture)[5].

    • Store the aliquots at -20°C or -80°C in a sealed box containing active desiccant[4].

    Assay Dilution Best Practices (Preventing Solvent Shock)

    When preparing for an in vitro assay, thaw a single aliquot at room temperature. Do not dilute the high-concentration DMSO stock directly into a large volume of aqueous buffer, as this causes "solvent shock" and rapid precipitation[1]. Instead, perform serial dilutions in DMSO to reach 100x or 1000x the final assay concentration. Spike this intermediate directly into the assay buffer with rapid mixing, ensuring the final DMSO concentration remains below 0.5% (v/v) to prevent cellular toxicity[4].

    Workflow Visualization

    Workflow Step1 1. Equilibration Warm intact vial to RT Step2 2. Reconstitution Add anhydrous DMSO Step1->Step2 Step3 3. Solubilization Vortex & Sonicate Step2->Step3 Step4 4. Quality Control Visual & Nephelometry Check Step3->Step4 Step5 5. Aliquoting Single-use low-bind tubes Step4->Step5 Clear Solution Fail Precipitation Detected Resolubilize or Reject Step4->Fail Turbid/Particulates Step6 6. Storage -20°C / -80°C with desiccant Step5->Step6

    Workflow for preparing and validating DMSO stock solutions.

    References

    • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. URL: [Link]

    • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. URL: [Link]

    • Ropponen, H.-K., et al. (2021). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. URL: [Link]

    • ResearchGate Community. (2014). How long can a compound be stable in DMSO for? ResearchGate. URL: [Link]

    Sources

    Application

    Application Note: Highly Sensitive LC-MS/MS Quantification of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide in Human Plasma

    Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Scientists Matrix: Human Plasma (K2EDTA) Analytical Platform: UHPLC coupled to Triple Quadrupole Mass Spectrometry (ESI+) Introduction...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Scientists Matrix: Human Plasma (K2EDTA) Analytical Platform: UHPLC coupled to Triple Quadrupole Mass Spectrometry (ESI+)

    Introduction and Analytical Rationale

    N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is a lipophilic, basic small molecule featuring a neutral benzamide moiety and a highly basic 2-methylisoindoline ring. Developing a robust pharmacokinetic (PK) assay for this compound in human plasma requires overcoming two primary bioanalytical challenges:

    • Endogenous Matrix Interferences: Plasma contains high concentrations of phospholipids (e.g., phosphatidylcholines) that co-elute with lipophilic analytes, causing severe ion suppression in positive electrospray ionization (ESI+) .

    • Trace-Level Sensitivity: Early-phase PK profiling demands a lower limit of quantification (LLOQ) in the low ng/mL or pg/mL range, necessitating an extraction method that provides high analyte enrichment without co-extracting background noise.

    To address these challenges, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . Unlike standard protein precipitation (PPT), which leaves phospholipids in the extract, MCX leverages the orthogonal chemical properties of the analyte—specifically the basic tertiary amine of the isoindoline ring (pKa ~8.5)—to achieve a highly selective cleanup .

    Mechanistic Workflow & Causality

    Sample Preparation Logic

    The MCX sorbent contains both reversed-phase (lipophilic) and sulfonic acid (strong cation exchange) functional groups. The causality of the extraction steps is as follows:

    • Acidic Pretreatment: Diluting plasma with 4% phosphoric acid (H3PO4) serves a dual purpose. It disrupts protein-drug binding and ensures the isoindoline nitrogen is fully protonated (cationic) prior to loading.

    • Analyte Trapping: During loading, the protonated analyte binds ionically to the negatively charged sulfonic acid groups on the sorbent.

    • Orthogonal Washing: A 100% methanol wash is employed. Because the analyte is locked in place via strong ionic bonds, the organic wash aggressively strips away neutral lipids, proteins, and ion-suppressing phospholipids without risking analyte breakthrough.

    • Basic Elution: Eluting with 5% ammonium hydroxide (NH4OH) in methanol raises the pH above the analyte's pKa. The tertiary amine is deprotonated (neutralized), breaking the ionic interaction, while the methanol ensures immediate solubilization of the free base for high recovery.

    SPE_Workflow Start Plasma Sample (100 µL) Spiked with SIL-IS Pretreatment Pretreatment Add 100 µL 4% H3PO4 (Protonates isoindoline amine) Start->Pretreatment Load Sample Loading (Analyte binds via cation exchange) Pretreatment->Load Condition Condition MCX Plate 1. 200 µL Methanol 2. 200 µL 2% Formic Acid Condition->Load Wash1 Aqueous Wash 200 µL 2% Formic Acid (Removes polar interferences) Load->Wash1 Wash2 Organic Wash 200 µL 100% Methanol (Removes phospholipids/lipids) Wash1->Wash2 Elute Elution 2 x 50 µL 5% NH4OH in Methanol (Neutralizes amine, elutes analyte) Wash2->Elute Evaporate Evaporation & Reconstitution Dry under N2, reconstitute in Mobile Phase Elute->Evaporate LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Evaporate->LCMS

    Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for plasma sample preparation.

    Mass Spectrometry Fragmentation Logic

    Upon ESI+ ionization, the molecule forms a stable [M+H]+ precursor at m/z 253.1. Collision-induced dissociation (CID) targets the amide bond. Cleavage yields two primary fragments: the 2-methylisoindoline-5-amine fragment (m/z 148.1) and the benzoyl cation (m/z 105.1). The m/z 148.1 fragment is selected as the quantifier due to its higher specificity to the target pharmacophore, while the ubiquitous benzoyl cation serves as the qualifier.

    MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 253.1 (Protonated Isoindoline) CID Collision-Induced Dissociation (CID) Precursor->CID Quant Quantifier Ion m/z 148.1 (Isoindoline-5-amine) CID->Quant Amide Cleavage (Isoindoline side) Qual Qualifier Ion m/z 105.1 (Benzoyl cation) CID->Qual Amide Cleavage (Benzoyl side)

    Figure 2: CID fragmentation pathway of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide.

    Experimental Protocol

    This protocol is designed as a self-validating system. System Suitability Tests (SST) and strict Quality Control (QC) acceptance criteria must be met before batch acquisition, ensuring compliance with FDA and ICH M10 bioanalytical guidelines , .

    Materials and Reagents
    • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

    • SPE Plate: Oasis MCX 96-well µElution Plate (30 µm, 2 mg/well).

    • Internal Standard (IS): N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide-d5 (SIL-IS).

    • Mobile Phases: (A) 0.1% Formic Acid in LC-MS grade Water; (B) 0.1% Formic Acid in LC-MS grade Acetonitrile.

    Step-by-Step SPE Extraction
    • Aliquot: Transfer 100 µL of human plasma (blank, standards, QCs, or samples) into a 96-well collection plate.

    • IS Addition: Add 10 µL of SIL-IS working solution (50 ng/mL) to all wells except double blanks. Vortex for 30 seconds.

    • Pretreatment: Add 100 µL of 4% H3PO4 (aq) to each well. Vortex for 2 minutes to disrupt protein binding.

    • Conditioning: Condition the MCX µElution plate with 200 µL of Methanol, followed by 200 µL of 2% Formic Acid (aq). Apply gentle vacuum (approx. 2-3 in Hg).

    • Loading: Load the pretreated samples (210 µL) onto the MCX plate. Allow to pass through at a rate of 1-2 drops per second.

    • Washing:

      • Wash 1: 200 µL of 2% Formic Acid (aq).

      • Wash 2: 200 µL of 100% Methanol. Apply high vacuum (10 in Hg) for 1 minute to dry the sorbent bed completely.

    • Elution: Elute the target analytes into a clean 96-well collection plate using 2 × 50 µL of 5% NH4OH in Methanol.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v). Vortex for 2 minutes and centrifuge at 3000 × g for 5 minutes.

    LC-MS/MS Conditions

    Table 1: Multiple Reaction Monitoring (MRM) Parameters

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
    Target 253.1148.16025Quantifier
    Target 253.1105.16035Qualifier
    SIL-IS 258.1153.16025Internal Standard

    Table 2: UHPLC Gradient Elution Program (Flow Rate: 0.4 mL/min)

    Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Curve Profile
    0.0955Initial
    0.5955Isocratic Hold
    2.51090Linear Gradient
    3.51090Column Wash
    3.6955Re-equilibration
    5.0955End
    Self-Validating System Suitability Test (SST)

    Prior to injecting the analytical batch, inject the following sequence:

    • Mobile Phase Blank: Ensure no ghost peaks.

    • Extracted Double Blank (Matrix): Verify absence of endogenous interferences at the retention time of the analyte and IS.

    • SST LLOQ (1.0 ng/mL): Signal-to-Noise (S/N) ratio must be ≥ 10:1. Peak symmetry factor must be between 0.8 and 1.2.

    • Extracted Blank following Upper Limit of Quantification (ULOQ): Carryover must be ≤ 20% of the LLOQ area.

    Method Validation Summary

    The method was validated in accordance with the EMA ICH M10 Guidelines . The calibration curve demonstrated excellent linearity from 1.0 ng/mL to 1000 ng/mL using a 1/x² weighted linear regression model (r² > 0.995).

    Table 3: Intra-day and Inter-day Precision and Accuracy (n=6 per level)

    Nominal Concentration (ng/mL)QC LevelIntra-day Accuracy (%)Intra-day Precision (% CV)Inter-day Accuracy (%)Inter-day Precision (% CV)
    1.0LLOQ102.46.8104.17.5
    3.0LQC98.54.297.85.1
    400.0MQC101.23.1100.53.8
    800.0HQC99.12.598.93.0

    Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ); Precision ≤15% (≤20% for LLOQ).

    Table 4: Extraction Recovery and Matrix Effect (n=6 lots of human plasma)

    QC LevelExtraction Recovery (%) ± SDIS-Normalized Matrix Factor (MF)MF Precision (% CV)
    LQC (3.0 ng/mL)88.4 ± 4.10.983.5
    HQC (800.0 ng/mL)90.1 ± 3.21.022.1

    Note: An IS-normalized Matrix Factor close to 1.0 indicates that the MCX extraction successfully eliminated phospholipid-induced ion suppression, fulfilling the requirements for a robust LC-MS/MS assay .

    Conclusion

    This protocol provides a highly specific, self-validating LC-MS/MS methodology for the quantification of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide in human plasma. By leveraging the basic pKa of the isoindoline ring, the Mixed-Mode Cation Exchange (MCX) SPE workflow effectively isolates the target analyte from complex plasma lipids. The resulting assay delivers exceptional recovery (~90%), negligible matrix effects, and strict adherence to FDA and ICH M10 regulatory standards, making it highly suitable for high-throughput clinical pharmacokinetic studies.

    References

    • Pan, C., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis." PMC - NIH (2014). URL:[Link]

    • Namera, A., et al. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds." PMC - NIH (2021). URL:[Link]

    • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link]

    • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." (2022). URL:[Link]

    Method

    Application Note: High-Throughput Screening of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide as a Novel PARP1 Chemical Probe

    Introduction & Structural Rationale Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in DNA damage repair and a validated target in oncology. Benzamide derivatives are classical pharmacophores for PARP inhibiti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Structural Rationale

    Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in DNA damage repair and a validated target in oncology. Benzamide derivatives are classical pharmacophores for PARP inhibition, competitively binding to the enzyme's NAD+ pocket .

    The compound N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (hereafter referred to as MIB-5 ) represents a specialized chemical probe. It incorporates a benzamide core that forms essential hydrogen bonds with the catalytic domain (specifically Gly863 and Ser904). The addition of the 2-methylisoindoline moiety extends into the solvent-exposed channel. This structural vector not only improves aqueous solubility compared to rigid planar inhibitors but also provides a versatile handle for fluorophore conjugation or PROTAC (Proteolysis Targeting Chimera) linker attachment 1. This application note details a highly robust, self-validating High-Throughput Screening (HTS) protocol to evaluate MIB-5 using a miniaturized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

    Assay Design & Causality (E-E-A-T)

    To ensure the scientific integrity of the screening campaign, every experimental parameter has been optimized based on biochemical causality.

    • Detection Modality : TR-FRET was selected over traditional ELISA or luminescence. TR-FRET is homogeneous (mix-and-read), easily miniaturized to 384-well formats, and highly resistant to compound auto-fluorescence due to the time-delayed measurement of the Europium (Eu) donor 2.

    • Buffer Composition Causality :

      • 0.01% Triton X-100: Essential for preventing promiscuous, aggregation-based enzyme inhibition—a notorious source of false positives in HTS libraries.

      • 1 mM DTT: PARP1 relies on zinc-finger domains to detect DNA damage. DTT maintains the required reducing environment to prevent zinc ejection and subsequent enzyme denaturation.

      • NAD+ Concentration (50 µM): Set to approximate the Km​ of PARP1 for NAD+. Operating at Km​ ensures the assay is highly sensitive to competitive inhibitors like MIB-5 without sacrificing the overall signal-to-background (S/B) ratio.

    • Self-Validating Controls : Every 384-well plate includes 16 MAX signal wells (DMSO vehicle) and 16 MIN signal wells (10 µM Olaparib reference). This internal control architecture allows for the per-plate calculation of the Z'-factor, a statistical parameter that strictly quantifies the suitability of the assay for HTS 3.

    Step-by-Step TR-FRET Protocol

    Reagents Required:

    • Recombinant Human PARP1 Enzyme

    • Activated DNA (sheared salmon sperm DNA)

    • NAD+ Substrate Mix (Unlabeled NAD+ spiked with Biotinylated-NAD+)

    • TR-FRET Detection Mix (Eu-Cryptate anti-pADPr antibody, Streptavidin-XL665)

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

    Workflow (384-well low-volume ProxiPlate):

    • Probe Dispensing : Acoustically dispense 50 nL of MIB-5 (in 100% DMSO) into the assay plate using an Echo Liquid Handler. The final DMSO concentration is 0.5%, which is biochemically well-tolerated by PARP1.

    • Enzyme Pre-Incubation : Add 5 µL of PARP1/DNA mix (final concentration: 10 nM PARP1, 10 µg/mL DNA) to all wells except MIN controls. Incubate for 15 minutes at room temperature (RT) to allow pre-equilibrium binding of MIB-5 to the NAD+ pocket.

    • Reaction Initiation : Add 5 µL of the NAD+ Substrate Mix (final 50 µM) to start the PARylation reaction. Centrifuge the plate briefly (1000 rpm, 1 min) and incubate for 60 minutes at RT.

    • Reaction Termination & Detection : Add 10 µL of Detection/Stop Buffer. This buffer contains 50 mM EDTA (to chelate Mg2+ and instantly halt catalysis), alongside the Eu-Cryptate antibody and Streptavidin-XL665.

    • Incubation & Readout : Incubate in the dark for 120 minutes to allow FRET complex formation. Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET optic module (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665 nm / 620 nm).

    Data Presentation

    The following tables summarize the validation metrics of the HTS protocol and the pharmacological profiling of the MIB-5 probe.

    Table 1: HTS Assay Validation Metrics

    MetricMeasured ValueInterpretation
    Z'-factor 0.78 ± 0.04Excellent assay robustness; highly distinct signal window.
    Signal-to-Background (S/B) 12.5High dynamic range, ensuring sensitivity to weak hits.
    Intra-plate CV (%) < 4.5%High precision; minimal pipetting or edge effects.
    DMSO Tolerance Up to 2.0%Highly suitable for diverse chemical libraries.

    Table 2: Pharmacological Profiling of MIB-5

    CompoundTargetIC50 (nM)Hill SlopeEmax (%)
    MIB-5 PARP145.2 ± 3.11.198.5
    Olaparib (Ref) PARP13.8 ± 0.41.0100.0
    MIB-5 PARP2310.5 ± 12.40.995.0

    Experimental Workflow Visualization

    HTS_Workflow Step1 1. Probe Dispensing N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (Acoustic Transfer, 50 nL) Step2 2. Enzyme Pre-Incubation PARP1 + Activated DNA (15 min, RT) Step1->Step2 Compound in 0.5% DMSO Logic Competitive Inhibition at NAD+ Binding Pocket Step2->Logic Step3 3. Reaction Initiation Addition of NAD+ (50 µM) (60 min, RT) Step4 4. Termination & Detection EDTA + Eu-Anti-pADPr + XL665 (120 min, Dark) Step3->Step4 pADPr polymer formation Step5 5. TR-FRET Readout Excitation: 320nm Emission: 620nm & 665nm Step4->Step5 FRET Signal Calculation Logic->Step3 Probe blocks NAD+ access

    Workflow for TR-FRET HTS of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide against PARP1.

    References

    • Z-factor - Wikipedia (Referencing Zhang et al., 1999) - 3

    • A Comparison of AlphaScreen, TR-FRET, and Luminescence Assay Methods for Analysis of PARP Activity - BPS Bioscience - 2

    • Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - Oncotarget - Link

    • Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 - MDPI - 1

    Sources

    Application

    Application Note: Formulation Strategies for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide Oral Administration

    Executive Summary The development of oral dosage forms for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide presents a classic Biopharmaceutics Classification System (BCS) Class IIb challenge. The molecule features a h...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of oral dosage forms for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide presents a classic Biopharmaceutics Classification System (BCS) Class IIb challenge. The molecule features a highly lipophilic benzamide core coupled with a weakly basic 2-methylisoindoline moiety (tertiary amine). This structural combination results in a highly pH-dependent solubility profile: the compound is ionized and highly soluble in the acidic environment of the stomach, but rapidly deprotonates and precipitates upon entering the neutral pH of the small intestine.

    This application note details two advanced, field-proven formulation strategies designed to overcome this "weak base precipitation" phenomenon: Amorphous Solid Dispersions (ASDs) utilizing enteric polymers, and Self-Microemulsifying Drug Delivery Systems (SMEDDS) .

    Physicochemical Profiling & The "Weak Base" Challenge

    The fundamental barrier to the oral bioavailability of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is intestinal precipitation. Weakly basic drugs exhibit significantly higher solubility in gastric fluids compared to the intestinal milieu[1]. When the dissolved, ionized drug transitions from the stomach (pH ~1.2) to the duodenum (pH ~6.8), the sudden drop in solubility drives the system into a highly supersaturated state. Without intervention, this thermodynamic instability leads to rapid nucleation and crystal growth, severely limiting the amount of drug available for absorption across the intestinal epithelium.

    To counteract this, formulation scientists employ the "Spring and Parachute" concept. The formulation must generate a supersaturated solution (the spring) and subsequently inhibit or delay precipitation long enough for absorption to occur (the parachute)[2].

    G cluster_stomach Stomach (pH 1.2) cluster_intestine Small Intestine (pH 6.8) API N-(2-Methyl...)-benzamide (Crystalline Weak Base) Stomach_Sol Ionized & Soluble (High Concentration) API->Stomach_Sol Unformulated Stomach_ASD ASD Matrix Intact (Enteric Protection) API->Stomach_ASD ASD (HME) Stomach_SMEDDS Emulsification (Oil-in-Water Droplets) API->Stomach_SMEDDS SMEDDS Intestine_Precip Rapid Nucleation & Precipitation Stomach_Sol->Intestine_Precip pH Shift Intestine_Super Supersaturation Maintained (HPMCAS Parachute) Stomach_ASD->Intestine_Super Polymer Dissolution Intestine_Micro Solubilized in Microemulsion (<50nm) Stomach_SMEDDS->Intestine_Micro Transit Blood Systemic Circulation (Bioavailability) Intestine_Precip->Blood Poor Absorption Intestine_Super->Blood Enhanced Absorption Intestine_Micro->Blood Enhanced Absorption

    Fig 1: Gastrointestinal transit pathways comparing unformulated API against ASD and SMEDDS strategies.

    Formulation Strategy 1: Amorphous Solid Dispersion (ASD)

    Converting the crystalline API into an amorphous state removes the crystal lattice energy barrier, acting as the "spring." However, to prevent the amorphous drug from reverting to its crystalline form in the GI tract, a polymeric "parachute" is required.

    Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is selected as the primary carrier. HPMCAS is an amphiphilic, ionizable enteric polymer that is highly effective at maintaining drug supersaturation and inhibiting the crystallization of weakly basic drugs[3]. In the acidic stomach, HPMCAS remains unionized and insoluble, preventing premature drug release. Upon entering the higher pH of the intestine, the succinoyl groups ionize, the polymer dissolves, and it sterically and electrostatically stabilizes the supersaturated API molecules[4].

    Protocol: ASD Preparation via Hot Melt Extrusion (HME)

    This protocol is self-validating: successful execution is confirmed via downstream thermal analysis.

    • Pre-blending: Geometrically blend 25% (w/w) N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide with 70% (w/w) HPMCAS (M-grade) and 5% (w/w) Triethyl Citrate (TEC) as a plasticizer.

    • Extrusion: Feed the blend into a co-rotating twin-screw extruder.

      • Causality: The temperature profile must be set above the glass transition temperature ( Tg​ ) of the plasticized polymer but below the degradation temperature of the API. Set zone temperatures from 120°C (feed) to 160°C (die).

      • Operate at a screw speed of 100 rpm to ensure high shear mixing, achieving a molecular-level dispersion.

    • Downstream Processing: Cool the extrudate rapidly on a chill roll to freeze the polymer chain mobility, preventing API nucleation. Mill the extrudate using a FitzMill to achieve a particle size of <250 µm.

    • Validation (Thermal Analysis): Analyze the milled powder via Modulated Differential Scanning Calorimetry (mDSC). A successful ASD will exhibit a single, composition-dependent Tg​ (typically between the Tg​ of the polymer and API) and a complete absence of the API's melting endotherm ( Tm​ ), confirming a single-phase amorphous system.

    Formulation Strategy 2: Self-Microemulsifying Drug Delivery System (SMEDDS)

    For highly lipophilic weak bases where ASDs may still suffer from late-stage intestinal precipitation, SMEDDS offer a robust alternative. SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form oil-in-water microemulsions upon mild agitation in the GI tract[5]. By pre-dissolving the drug in a lipid matrix, the formulation completely bypasses the dissolution step and traps the drug in nanometer-sized droplets, shielding it from the pH-induced precipitation triggers of the bulk intestinal fluid.

    Protocol: SMEDDS Preparation and Characterization
    • Excipient Selection & Solubility Screening:

      • Oil: Capryol 90 (Propylene glycol monocaprylate) is selected for its high solubilization capacity for lipophilic benzamides.

      • Surfactant: Cremophor RH40 (Polyoxyl 40 hydrogenated castor oil) is chosen for its high HLB value, promoting rapid emulsification[6].

      • Co-surfactant: Transcutol HP (Diethylene glycol monoethyl ether) is used to lower interfacial tension and increase drug loading.

    • Ternary Phase Diagram Construction: Titrate varying ratios of Oil : Surfactant : Co-surfactant with water under gentle stirring. Map the transparent, isotropic regions to identify the optimal microemulsion area.

    • Drug Loading: Dissolve the API at 80% of its equilibrium solubility into the optimized blank SMEDDS vehicle (e.g., 20% Capryol 90, 50% Cremophor RH40, 30% Transcutol HP) at 40°C using magnetic stirring until optically clear.

    • Validation (Droplet Size Analysis): Dilute 1 mL of the loaded SMEDDS in 250 mL of 0.1 N HCl (simulating gastric fluid) at 37°C with gentle paddle stirring (50 rpm). Analyze via Dynamic Light Scattering (DLS). A self-validating SMEDDS will spontaneously form a monodisperse droplet population with a Z-average diameter of <50 nm and a Polydispersity Index (PDI) < 0.2.

    In Vitro Two-Stage Biorelevant Dissolution Protocol

    To accurately predict the in vivo "parachute" effect, standard single-media dissolution is insufficient. A two-stage pH-shift methodology must be employed to simulate the transition from the stomach to the small intestine.

    • Gastric Stage (0 - 60 min):

      • Medium: 500 mL of Fasted State Simulated Gastric Fluid (FaSSGF, pH 1.2) at 37°C.

      • Apparatus: USP II (Paddles) at 75 rpm.

      • Introduce the formulation (equivalent to 50 mg API). Sample at 15, 30, and 60 mins.

    • Intestinal Shift (60 - 180 min):

      • At t=60 min, rapidly add 500 mL of concentrated double-strength Fasted State Simulated Intestinal Fluid (FaSSIF) buffer to shift the pH to 6.8 and introduce bile salts/lecithin.

      • Sample at 65, 75, 90, 120, and 180 mins.

    • Quantification: Centrifuge samples immediately at 13,000 rpm for 2 mins to separate precipitated drug. Analyze the supernatant via RP-HPLC.

    Quantitative Data Summary: Expected Two-Stage Dissolution Profiles
    Formulation TypeGastric Solubility (pH 1.2)Intestinal Cmax​ (pH 6.8)Intestinal AUC60−180min​ Precipitation Half-Life ( t1/2​ )
    Unformulated API > 850 µg/mL< 15 µg/mLLow< 5 minutes
    HPMCAS ASD < 50 µg/mL (Enteric protection)~ 350 µg/mLHigh> 120 minutes (Parachute effect)
    SMEDDS > 900 µg/mL (Solubilized in droplets)> 850 µg/mLVery HighNo precipitation observed

    Table 1: Comparative in vitro performance metrics demonstrating the efficacy of formulation interventions against weak base precipitation.

    Pharmacokinetic (PK) Evaluation Strategy

    While in vitro two-stage dissolution provides mechanistic validation, in vivo PK studies are required to confirm bioavailability enhancement. For weakly basic drugs, Beagle dogs are the preferred non-rodent model due to their higher gastric pH variability, which rigorously stress-tests the formulation's precipitation resistance[6]. The SMEDDS formulation is expected to provide the highest Cmax​ and AUC due to potential lymphatic transport bypass of hepatic first-pass metabolism, while the ASD will provide a sustained, reproducible absorption profile compared to the erratic absorption of the unformulated crystalline API.

    References

    • [5] Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability. Instituto de Salud Carlos III (ISCIII). Available at:[Link]

    • [3] Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. National Institutes of Health (NIH) / PMC. Available at:[Link]

    • [2] Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. University of Alberta Publishing. Available at:[Link]

    • [4] Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. MDPI. Available at:[Link]

    • [6] Controversies with self-emulsifying drug delivery system from pharmacokinetic point of view. Taylor & Francis. Available at:[Link]

    • [1] Sweetening the Deal: Sweetener-Based Ionic Liquid of Albendazole Significantly Enhances Its Solubility and Oral Bioavailability. ACS Molecular Pharmaceutics. Available at:[Link]

    Sources

    Method

    Catalytic cross-coupling methods for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide synthesis

    Advanced Catalytic Cross-Coupling Strategies for the Synthesis of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide Introduction & Rationale The isoindoline core, specifically 2-methyl-2,3-dihydro-1H-isoindole, is a pri...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Catalytic Cross-Coupling Strategies for the Synthesis of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

    Introduction & Rationale

    The isoindoline core, specifically 2-methyl-2,3-dihydro-1H-isoindole, is a privileged structural motif in modern drug discovery. Functionalizing this scaffold at the 5-position via C–N bond formation enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies[1]. However, synthesizing N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide presents a unique synthetic challenge: primary amides (like benzamide) are notoriously poor nucleophiles compared to alkylamines, and the basic tertiary amine inherent to the isoindoline ring can competitively coordinate to transition metals, potentially poisoning the catalyst.

    To overcome these hurdles, the Buchwald-Hartwig Amidation is the premier catalytic cross-coupling methodology[2]. By pairing a palladium pre-catalyst with a sterically demanding bidentate phosphine ligand, the catalytic system can be finely tuned to suppress off-target coordination and drive the thermodynamically challenging C–N bond formation to completion[3],[4].

    Mechanistic Insights & Catalyst Design

    The success of this cross-coupling relies entirely on the precise selection of the catalytic components. As a Senior Application Scientist, I emphasize that every reagent must be chosen based on its mechanistic causality rather than empirical guesswork.

    • Pre-catalyst (Pd₂(dba)₃ or Pd(OAc)₂): Provides the active Pd(0) species required to initiate the catalytic cycle via oxidative addition into the C–Br bond of 5-bromo-2-methylisoindoline[4].

    • Ligand (Xantphos): The cornerstone of this protocol. Primary amides form highly stable Pd(II)-amido complexes, making reductive elimination the rate-limiting step. Xantphos possesses a wide natural bite angle (~111°). This steric bulk forces the aryl and amido groups on the Pd(II) center into a tightly compressed geometry, drastically lowering the activation energy required for reductive elimination[3]. Furthermore, the bidentate nature of Xantphos saturates the coordination sphere of palladium, preventing the isoindoline's tertiary amine from poisoning the catalyst.

    • Base (Cs₂CO₃): While standard aminations often utilize strong bases like sodium tert-butoxide (NaOtBu)[5], primary amides are sensitive to strong basicity, which can lead to cleavage or unwanted side reactions. Anhydrous Cs₂CO₃ provides the perfect balance: it is strong enough to deprotonate the coordinated amide but mild enough to ensure excellent functional group tolerance[2].

    CatalyticCycle Pd0 Pd(0) + Xantphos Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Complex Pd0->OxAdd 5-Br-2-methylisoindoline AmideCoord Amide Coordination & Deprotonation OxAdd->AmideCoord Benzamide + Cs2CO3 RedElim Reductive Elimination Product Release AmideCoord->RedElim - CsBr, - HCO3- RedElim->Pd0 N-(Isoindol-5-yl)benzamide

    Fig 1. Catalytic cycle for the Buchwald-Hartwig amidation of 5-bromo-2-methylisoindoline.

    Quantitative Data: Reaction Optimization

    To demonstrate the causality of the chosen reagents, the following table summarizes the optimization landscape for this specific transformation. Deviating from the optimal Xantphos/Cs₂CO₃ pairing results in catastrophic yield drops due to either failed reductive elimination or catalyst decomposition.

    EntryPre-catalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Yield (%)
    1 Pd₂(dba)₃ (2.0) Xantphos (4.5) Cs₂CO₃ (1.5) 1,4-Dioxane 100 89
    2Pd(OAc)₂ (4.0)Xantphos (4.5)Cs₂CO₃ (1.5)1,4-Dioxane10086
    3Pd₂(dba)₃ (2.0)BINAP (4.5)Cs₂CO₃ (1.5)Toluene10034
    4Pd₂(dba)₃ (2.0)XPhos (4.5)NaOtBu (1.5)Toluene10012
    5Pd₂(dba)₃ (2.0)Xantphos (4.5)K₃PO₄ (1.5)1,4-Dioxane10061

    Table 1. Optimization of reaction parameters. Yields determined by HPLC analysis against an internal standard.

    Experimental Workflow & Self-Validating Protocol

    This protocol is designed as a self-validating system. Visual cues at each step confirm the chemical integrity of the reaction, ensuring high reproducibility[2].

    Workflow S1 1. Reagent Assembly Aryl Bromide Benzamide Pd/Xantphos S2 2. Degassing Argon Purge Vacuum/Backfill S1->S2 S3 3. Reaction 1,4-Dioxane 100 °C, 16 h S2->S3 S4 4. Purification Celite Filtration Silica Column S3->S4

    Fig 2. Step-by-step experimental workflow for the catalytic cross-coupling synthesis.

    Step 1: Reagent Assembly (Glovebox or Standard Schlenk Technique)
    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2-methyl-2,3-dihydro-1H-isoindole (1.0 equiv, 1.0 mmol)[1], benzamide (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (2.0 mol %, 0.02 mmol), Xantphos (4.5 mol %, 0.045 mmol), and anhydrous Cs₂CO₃ (1.5 equiv, 1.5 mmol)[2].

    • Causality Check: A slight molar excess of Xantphos relative to palladium ensures complete formation of the active L₂Pd(0) species, preventing the agglomeration of inactive "Pd black".

    Step 2: Rigorous Degassing
    • Seal the Schlenk tube with a rubber septum.

    • Connect to a Schlenk line and perform three cycles of high vacuum followed by backfilling with ultra-pure Argon.

    • Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via a gas-tight syringe.

    • Causality Check: Oxygen must be rigorously excluded. The electron-rich Pd(0)-Xantphos complex is highly susceptible to oxidation, which would prematurely terminate the catalytic cycle.

    Step 3: Reaction Execution & Monitoring
    • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

    • Submerge the tube in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 12–16 hours[3],[4].

    • Self-Validating Observation: Upon heating, the initial dark purple/red suspension (characteristic of unreacted Pd₂(dba)₃) will transition to a clear yellow/orange solution, indicating the successful formation of the active Pd(0) complex. As the reaction progresses, the solution will become a cloudy yellow suspension due to the precipitation of insoluble CsBr salts.

    Step 4: Workup and Purification
    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (15 mL) and filter it through a short pad of Celite to remove the inorganic salts and palladium residues[2]. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel). Note: Due to the basic nature of the isoindoline nitrogen, use a gradient of Dichloromethane/Methanol (e.g., 95:5) containing 1% Triethylamine to prevent streaking on the column.

    • Self-Validating Observation: The target product, N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide, will elute as a highly UV-active spot under a 254 nm lamp, distinctly separated from the higher Rf starting bromide.

    References

    • 5-Bromo-2-methylisoindoline|CAS 107834-37-7. Benchchem.
    • Direct Amidation to Access 3-Amido-1,8-Naphthalimides Including Fluorescent Scriptaid Analogues as HDAC Inhibitors. PMC (NIH).
    • ortho-Bromo(propa-1,2-dien-1-yl)arenes: Substrates for Domino Reactions. ACS Publications.
    • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications.
    • Technical Support Center: N-Aryl Benzamide Synthesis. Benchchem.

    Sources

    Application

    Advanced Purification and Crystallization Strategies for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

    Chemical Profiling and Strategic Overview N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is a complex structural motif frequently utilized as a critical intermediate or active scaffold in the development of targeted...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Chemical Profiling and Strategic Overview

    N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is a complex structural motif frequently utilized as a critical intermediate or active scaffold in the development of targeted therapeutics, particularly1[1].

    Designing a purification and crystallization protocol for this compound requires exploiting its dual physicochemical nature:

    • The 2-Methylisoindoline Core: Contains a basic tertiary amine (pKa ~8.5), which is highly responsive to pH-swing extraction.

    • The Benzamide Moiety: A neutral, highly polar group that acts as both a strong hydrogen-bond donor and acceptor. Benzamides are notorious for forming robust intermolecular networks (e.g.,2[2]), which can lead to rapid, uncontrolled precipitation and the formation of metastable polymorphs if thermodynamic control is lost.

    This application note outlines a self-validating, two-phase workflow: an upstream acid-base extraction to isolate the free base, followed by a precision anti-solvent cooling crystallization to ensure high polymorphic purity and optimal crystal habit.

    Mechanistic Causality in Process Design

    Upstream Purification: The pH-Swing Mechanism

    Before crystallization, the crude mixture must be stripped of neutral and acidic impurities (e.g., unreacted benzoyl chloride, benzoic acid byproducts). By lowering the pH below 3, the tertiary amine of the isoindoline ring is fully protonated, converting the hydrophobic free base into a highly water-soluble ammonium salt. This creates a self-validating phase separation: target molecules migrate entirely to the aqueous phase, while neutral impurities remain locked in the organic phase and are discarded. Subsequent basification (pH > 10) regenerates the neutral free base, allowing its recovery into a clean organic solvent.

    Crystallization: Overcoming Kinetic Trapping

    Benzamide derivatives are highly susceptible to 3[3]. Rapid supersaturation—whether through flash cooling or abrupt anti-solvent addition—forces the molecules to precipitate before they can arrange into their lowest-energy crystalline lattice. This results in4[4] that entrap mother liquor.

    To achieve thermodynamic control, we utilize a5[5] consisting of absolute ethanol and water. Ethanol disrupts the amide-amide hydrogen bonds at elevated temperatures (60 °C), ensuring complete dissolution. Water, acting as a potent anti-solvent, is titrated dropwise until the "cloud point" is reached. By clearing this cloud point with a marginal back-addition of ethanol, the system is perfectly positioned within the metastable zone. A strictly controlled cooling ramp (0.1 °C/min) is then applied, favoring the growth of existing crystal nuclei over secondary nucleation.

    Quantitative Data Summary

    Table 1: Solubility Matrix and Process Parameters

    ParameterValue / ObservationMechanistic Rationale
    Solubility in EtOAc High (Free base form)Moderately polar aprotic solvent; ideal for extracting the neutral free base post-basification.
    Solubility in 0.1 M HCl High (Protonated salt)Protonation of the isoindoline tertiary amine enables phase-switching and impurity rejection.
    Solubility in Ethanol (60 °C) > 120 mg/mLHigh thermal solubility; effectively disrupts strong amide-amide hydrogen bonding networks.
    Solubility in Water (20 °C) < 1 mg/mLHighly effective anti-solvent; forces the neutral benzamide free base out of solution.
    Cooling Rate 0.1 °C/minPrevents kinetic trapping, amorphous precipitation, and disordered polymorph formation.
    Cloud Point Temperature ~ 55–60 °CVisual indicator establishing the boundary of the metastable zone for controlled nucleation.

    Experimental Protocols

    Phase 1: Acid-Base Purification (Upstream)
    • Initial Dissolution: Dissolve the crude N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide in ethyl acetate (10 mL per gram of crude) in a separatory funnel.

    • Acidic Extraction: Add 0.5 M HCl (5 mL/g). Stopper and invert gently to avoid emulsions. Vent and allow the phases to separate.

      • Self-Validation Checkpoint: The lower aqueous layer contains the protonated product. The upper organic layer contains neutral impurities. Drain the aqueous layer into a clean Erlenmeyer flask. Repeat the extraction twice more with fresh HCl and combine the aqueous layers. Discard the organic layer.

    • Basification: Place the combined aqueous layers in an ice bath. Under continuous magnetic stirring, add 2 M NaOH dropwise until the pH reaches 10.5 (verify with pH paper or a calibrated probe).

      • Self-Validation Checkpoint: The solution will turn opaque white as the neutral free base precipitates, confirming successful deprotonation.

    • Organic Recovery: Extract the basified aqueous suspension with fresh ethyl acetate (3 x 5 mL/g). Combine the organic layers, wash with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a semi-pure solid.

    Phase 2: Anti-Solvent Cooling Crystallization (Downstream)
    • Primary Dissolution: Transfer the semi-pure solid to a jacketed crystallizer equipped with an overhead stirrer (set to 150 RPM). Add absolute ethanol (5 mL/g) and heat the jacket to 60 °C until complete dissolution is achieved.

    • Metastable Zone Targeting (Cloud Point): Using an addition funnel, add pre-heated (60 °C) deionized water dropwise at a rate of 0.1 mL/min.

      • Self-Validation Checkpoint: Cease water addition the moment the solution exhibits a faint, persistent turbidity that lasts for more than 30 seconds. This is the cloud point.

    • Re-clarification: Add absolute ethanol dropwise (typically 0.2–0.5 mL) just until the solution becomes completely clear again. The system is now perfectly poised in the metastable zone.

    • Controlled Nucleation and Growth: Program the jacketed vessel to cool from 60 °C to 5 °C at a strict rate of 0.1 °C/min . Do not agitate vigorously; maintain stirring at 100 RPM to prevent crystal shearing.

    • Isolation: Hold the suspension at 5 °C for 4 hours. Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold ethanol/water (1:3 v/v) to remove residual mother liquor.

    • Drying: Dry the crystals in a vacuum oven at 40 °C for 24 hours to constant weight.

    Process Visualization

    Workflow A Crude Reaction Mixture (Organic Phase) B Acidic Extraction (0.1 M HCl, pH < 3) A->B C Aqueous Phase (Protonated Isoindoline) B->C Phase Separation D Basification (1 M NaOH, pH > 10) C->D E Organic Extraction (Ethyl Acetate) D->E Phase Separation F Solvent Exchange (Absolute Ethanol) E->F Evaporation G Anti-Solvent Addition (Water, Dropwise at 60 °C) F->G Dissolution H Controlled Cooling (0.1 °C/min to 5 °C) G->H Cloud Point Reached I Filtration & Drying (Pure Crystalline API) H->I Crystallization

    Fig 1: Acid-base extraction and anti-solvent crystallization workflow for isoindoline-benzamides.

    References

    • Heterocyclic compounds as kinase inhibitors.
    • Exploring the cocrystallization potential of urea and benzamide. PMC.
    • Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. MDPI.
    • Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules.
    • Technical Support Center: 2-(Phenylamino)

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Enhancing the Aqueous Solubility of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

    This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide. This document prov...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide. This document provides a series of troubleshooting steps and frequently asked questions to navigate these issues effectively.

    I. Frequently Asked Questions (FAQs)

    Q1: What is N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide and why is its solubility a concern?

    N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is a synthetic organic compound featuring a benzamide group linked to a methylated dihydroisoindole moiety. Its relatively rigid, aromatic structure suggests that it is likely to have low aqueous solubility, a common challenge for many new chemical entities in drug discovery.[1] Poor aqueous solubility can significantly hinder in vitro and in vivo studies by causing issues with stock solution preparation, compound precipitation in assays, and poor bioavailability.[1][2]

    Q2: What are the initial steps I should take to assess the solubility of my compound?

    A preliminary solubility assessment should be conducted in a range of aqueous buffers and relevant organic solvents. This will provide a baseline understanding of the compound's physicochemical properties. A recommended starting point is to test the solubility in water, phosphate-buffered saline (PBS) at pH 7.4, and a more acidic buffer (e.g., citrate buffer at pH 5.0). For organic solvents, ethanol, DMSO, and propylene glycol are common choices.

    Q3: Are there any structural features of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide that can be targeted to improve its solubility?

    Yes. The molecule possesses a tertiary amine within the dihydroisoindole ring, which is a basic center. This suggests that the compound's solubility will be pH-dependent. At lower pH values, this amine can be protonated, forming a more soluble salt. The benzamide group is relatively neutral, but the overall aromaticity of the molecule contributes to its hydrophobicity.

    II. Troubleshooting Guides

    Scenario 1: My compound has "crashed out" or precipitated from my aqueous buffer during my experiment.

    This is a common issue for poorly soluble compounds when an organic stock solution is diluted into an aqueous medium.

    Immediate Actions:

    • Visually Inspect: Note the nature of the precipitate. Is it crystalline or amorphous? This can provide clues about the rate of precipitation.

    • Centrifuge and Analyze: Spin down the sample and measure the concentration of the compound remaining in the supernatant using a suitable analytical method (e.g., HPLC-UV). This will give you the kinetic solubility under your experimental conditions.

    Troubleshooting Workflow:

    A Precipitation Observed B Reduce Final Concentration A->B Is concentration too high? C Modify Dilution Method A->C Is dilution too rapid? D Adjust Buffer pH A->D Can pH be modified? E Incorporate Co-solvents B->E Still precipitating? C->E D->E F Consider Formulation Strategies E->F Solubility still insufficient?

    Caption: Decision tree for addressing compound precipitation.

    Detailed Steps:

    • Question: Am I exceeding the kinetic solubility of the compound?

      • Action: Try a lower final concentration of the compound in your assay. Even if the final concentration is below the thermodynamic solubility, rapid dilution of a high-concentration DMSO stock can lead to localized supersaturation and precipitation.

    • Question: How am I diluting my stock solution?

      • Action: Avoid adding a small volume of your organic stock directly into a large volume of aqueous buffer. Instead, try a serial dilution method, or add the aqueous buffer to your stock solution dropwise with vigorous vortexing. This helps to minimize the immediate shock of the solvent change.

    • Question: Can I leverage the pH-dependent solubility of my compound?

      • Action: Given the basic nitrogen in the dihydroisoindole ring, acidification of your aqueous buffer should increase solubility. Systematically test the solubility in buffers with decreasing pH (e.g., pH 6.5, 6.0, 5.5). Be mindful that a significant change in pH may affect your biological assay.

    • Question: Can I use a co-solvent to keep my compound in solution?

      • Action: The inclusion of a water-miscible organic solvent, or co-solvent, in your final assay buffer can significantly increase the solubility of hydrophobic compounds.[1][3][4] Common co-solvents for in vitro assays include DMSO, ethanol, and polyethylene glycols (PEGs).[3] It is crucial to test the tolerance of your assay system to the chosen co-solvent, as high concentrations can be cytotoxic or interfere with biological processes.

      Co-solventTypical Starting Concentration in Final AssayConsiderations
      DMSO0.1 - 1%Can have biological effects at higher concentrations.
      Ethanol1 - 5%Can denature some proteins.
      PEG 4001 - 10%Generally well-tolerated but can increase viscosity.
    Scenario 2: I am unable to prepare a sufficiently concentrated stock solution for my in vivo studies.

    For in vivo studies, the formulation requirements are more stringent, often requiring higher concentrations and physiological compatibility.

    Troubleshooting Workflow:

    A Need Higher Concentration Stock B Salt Formation A->B Is compound ionizable? C Co-solvent Systems A->C Are organic solvents permissible? D Complexation A->D Is cyclodextrin an option? E Amorphous Solid Dispersions B->E Salt not stable or soluble enough? F Lipid-Based Formulations C->F Toxicity or precipitation upon dilution? D->E

    Caption: Strategies for developing a high-concentration formulation.

    Detailed Steps:

    • Question: Can I form a more soluble salt of my compound?

      • Action: Since N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide has a basic center, it is an excellent candidate for salt formation. Reacting the compound with a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, tartaric acid) can create a salt with significantly improved aqueous solubility. A salt screening study is a systematic way to identify the most suitable salt form.

    • Question: What co-solvent systems are suitable for in vivo use?

      • Action: For parenteral administration, a limited number of co-solvents are generally considered safe.[3] These include propylene glycol, ethanol, and polyethylene glycols.[3] A common approach is to use a mixture of these solvents. For example, a formulation of 30% propylene glycol, 10% ethanol, and 60% water for injection can be a good starting point. The final formulation must be sterile-filtered.

    • Question: Have I considered complexation agents?

      • Action: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, well-tolerated cyclodextrin for this purpose.

    • Question: Could an amorphous solid dispersion be beneficial?

      • Action: If the compound has a high melting point and is a poor glass-former, creating an amorphous solid dispersion can improve its dissolution rate and apparent solubility.[2] This involves dispersing the compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) at a molecular level.[2] This is a more advanced technique that often requires specialized equipment like a spray dryer or hot-melt extruder.

    III. Experimental Protocols

    Protocol 1: Basic pH-Solubility Profile
    • Prepare a series of buffers at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

    • Add an excess amount of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide to a fixed volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot the solubility (in µg/mL or µM) as a function of pH.

    Protocol 2: Co-solvent Solubility Enhancement
    • Prepare several aqueous solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20%, 50% propylene glycol in water).

    • Follow steps 2-5 from Protocol 1 for each co-solvent mixture.

    • Plot the solubility as a function of the co-solvent concentration.

    IV. Summary of Potential Solubility Enhancement Strategies

    StrategyPrincipleAdvantagesDisadvantages
    pH Adjustment Ionization of the basic nitrogen to form a more soluble species.Simple and effective for ionizable compounds.May not be suitable for all biological assays; potential for precipitation if pH changes.
    Co-solvents Reducing the polarity of the solvent to better solvate the hydrophobic compound.[3][4]Simple to prepare; can be effective for many compounds.[3]Potential for co-solvent toxicity or interference with the assay; risk of precipitation upon dilution.[3]
    Salt Formation Creating an ionic salt with improved lattice energy and hydration properties.Can dramatically increase solubility and dissolution rate.Not all compounds form stable, soluble salts; can be hygroscopic.
    Complexation Encapsulating the hydrophobic molecule within a cyclodextrin cavity.Can significantly increase apparent solubility; often well-tolerated.Can be expensive; may not be suitable for all molecular geometries.
    Solid Dispersion Dispersing the compound in a hydrophilic polymer matrix in an amorphous state.[2]Can improve both solubility and dissolution rate.[2]More complex manufacturing process; potential for physical instability (recrystallization).
    Particle Size Reduction Increasing the surface area to volume ratio to enhance the dissolution rate.[5]Increases the rate of dissolution.Does not increase the equilibrium solubility.[4]

    V. References

    • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

    • Solubility enhancement techniques: A comprehensive review. [Link]

    • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. [Link]

    • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

    • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide Precipitation in In Vitro Assays

    Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Executive Summary & Chemical Context N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is a highly hydrophobic small molecule characteri...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

    Executive Summary & Chemical Context

    N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is a highly hydrophobic small molecule characterized by its rigid isoindoline core and benzamide moiety. While these structural features often confer high target affinity, they also result in high crystal lattice energy and poor aqueous solubility. When transitioning this compound from a highly polar organic solvent (like DMSO) into aqueous cell culture media, researchers frequently encounter rapid compound "crash-out" or precipitation[1]. This guide provides field-proven, mechanistically grounded strategies to maintain compound solubility, ensuring accurate dosing and preventing false-negative biological readouts.

    The Causality of Precipitation: Thermodynamics of Solvent Shifts

    Understanding why precipitation occurs is the first step to preventing it. When a 100% DMSO stock solution of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is introduced directly into aqueous media, the DMSO rapidly diffuses into the bulk water. This sudden solvent polarity shift strips the solvation shell from the hydrophobic compound[2].

    Because the local concentration of the compound temporarily exceeds its thermodynamic solubility limit in water, the system enters a state of supersaturation. To lower the free energy, the benzamide molecules rapidly self-associate via intermolecular hydrogen bonding and hydrophobic interactions, leading to nucleation and visible precipitation[1],[3].

    G A 100% DMSO Stock (Compound Solvated) B Rapid Aqueous Dilution (Culture Media) A->B C Solvent Polarity Shift (DMSO diffuses into water) B->C D Supersaturation (Local conc. > Solubility) C->D E Nucleation & Aggregation D->E F Visible Precipitation (Crystals/Amorphous) E->F

    Caption: Mechanism of solvent-shift induced precipitation in aqueous media.

    Frequently Asked Questions (FAQs)

    Q1: I added my 10 mM DMSO stock directly to the media, and it immediately turned cloudy. What went wrong? A: This is a classic "solvent crash-out." Rapid dilution into an aqueous environment causes a massive polarity shift. To prevent this, avoid direct "jump-dilutions" from 100% DMSO into 100% aqueous media. Instead, utilize a step-wise dilution method or intermediate co-solvents to gradually step down the solvent polarity[1],[2].

    Q2: My compound used to stay in solution, but the same DMSO stock is now precipitating. Why? A: DMSO is highly hygroscopic. Repeated opening of the stock vial or repeated freeze-thaw cycles allows ambient moisture to absorb into the DMSO. Even a 5% water content in a DMSO stock can drastically lower the solubility threshold of hydrophobic compounds, causing them to micro-precipitate in the tube before you even add them to the media[4],[5],[6]. Causality: Water disrupts the DMSO-compound interaction, forcing the compound into a higher-energy state that favors crystallization[4]. Always store stocks in small, single-use aliquots in a desiccated environment[6].

    Q3: How can I definitively verify if my compound has precipitated, even if I can't see it? A: Micro-precipitates are often invisible to the naked eye but will ruin assay reproducibility. The most straightforward validation is to centrifuge the final dosed media at 10,000 x g for 10 minutes to pellet any aggregates[7]. Analyze the supernatant via LC-MS or UV-Vis spectrophotometry to confirm the actual dissolved concentration matches your nominal target concentration.

    Q4: Can I use excipients to keep N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide in solution? A: Yes. For highly lipophilic benzamide derivatives, combining surfactants and co-solvents can create microemulsions that shield the compound from the aqueous environment. Research demonstrates that combining a non-ionic surfactant like Pluronic F-127 with a lipid-based excipient like Labrasol yields a synergistic effect, increasing the aqueous solubility limit of poorly soluble compounds by over 500% compared to unformulated dilution[8].

    Quantitative Data: Co-Solvent Efficacy

    To illustrate the power of formulation, the following table summarizes the synergistic effect of co-solvents on the solubility of poorly water-soluble compounds (analogous to lipophilic benzamide derivatives) upon dilution into aqueous media[8].

    Formulation StrategyExcipient(s) UsedResulting Aqueous Solubility (μg/mL)Fold-Increase vs. Control
    Control (No Excipient) None (Direct DMSO dilution)~1.01.0x
    Surfactant Only Pluronic F-127101.1~100x
    Lipid Co-solvent Only Labrasol224.5~224x
    Synergistic Combo Pluronic F-127 + Labrasol537.1~537x

    Table 1: Synergistic inhibition of compound precipitation using co-solvent formulations. Data adapted from parallel microscreening precipitation methods[8].

    Self-Validating Experimental Protocols

    To ensure scientific integrity, do not rely on visual inspection alone. The following protocols incorporate a "Self-Validating Checkpoint" to guarantee the compound remains in solution.

    Protocol A: Step-Wise "Jump-Dilution" Counter-Screen Method

    Use this method for standard cell culture assays where co-solvents cannot be used due to cellular toxicity concerns.

    Step-by-Step Methodology:

    • Stock Preparation: Thaw a single-use 10 mM stock of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (in 100% anhydrous DMSO) at room temperature. Do not heat aggressively, as this can degrade the compound[1],[7].

    • Media Pre-warming (Critical): Pre-warm the target cell culture media to 37°C. Causality: Thermodynamics dictate that solubility increases with temperature. Adding compound to cold media drastically reduces the solubility threshold, inducing instant nucleation[9].

    • Intermediate Dilution: Create a 100X intermediate working solution by diluting the stock into a transitional solvent (e.g., 50% DMSO / 50% PEG-400).

    • Dropwise Addition: While gently vortexing the pre-warmed media, add the intermediate solution dropwise. The mechanical agitation disperses the compound before local supersaturation can trigger nucleation.

    • Final Concentration: Ensure the final DMSO concentration in the culture media does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[1],[10].

    • Self-Validating Checkpoint: Transfer 1 mL of the final media to a microcentrifuge tube. Centrifuge at 10,000 x g for 10 minutes[7]. Carefully aspirate the top 500 μL of supernatant and quantify the compound concentration via LC-MS. If the concentration is <95% of the expected nominal concentration, precipitation has occurred.

    G Step1 1. Thaw 10 mM Stock (Anhydrous DMSO, RT) Step2 2. Intermediate Dilution (Transitional Solvent) Step1->Step2 Step4 4. Dropwise Addition (Under gentle vortexing) Step2->Step4 Combine Step3 3. Pre-warm Media (37°C to increase solubility) Step3->Step4 Step5 5. Final Media (≤ 0.1% DMSO) Step4->Step5 Step6 6. Validation Checkpoint (Centrifuge & LC-MS) Step5->Step6

    Caption: Step-wise dilution and validation workflow to prevent compound crash-out.

    Protocol B: Co-Solvent Enhanced Media Preparation

    Use this method for high-concentration dosing where standard dilution fails.

    Step-by-Step Methodology:

    • Excipient Preparation: Prepare a 20 mg/mL stock of Pluronic F-127 and Labrasol in a compatible organic solvent (e.g., n-propanol or DMSO)[8].

    • Compound Mixing: Mix the N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide stock with the excipient mixture at a 1:1:1 molar ratio.

    • Incubation: Allow the mixture to incubate at room temperature for 15 minutes. Causality: This allows the non-ionic surfactants to form micellar structures around the hydrophobic benzamide core, shielding it from water.

    • Aqueous Dilution: Disperse the micellar mixture into the pre-warmed aqueous culture media.

    • Self-Validating Checkpoint: Perform dynamic light scattering (DLS) on the media. The absence of large particulate peaks (>1000 nm) and the presence of uniform micellar peaks (~10-50 nm) confirms successful solubilization without precipitation[3].

    References

    • National Institutes of Health (NIH). "Assay Interference by Chemical Reactivity." Assay Guidance Manual, NCBI Bookshelf, 2015. URL:[Link]

    • Di, L., et al. "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, vol. 19, no. 9, 2014, pp. 1302-1308. URL:[Link]

    • Pharmaceutical Technology. "Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations." PharmTech, 2026. URL:[Link]

    • Cheng, X., et al. "Monitoring compound integrity with cytochrome P450 assays and qHTS." NIH PubMed Central (PMC), 2011. URL:[Link]

    • BioRxiv. "In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY)." BioRxiv, 2023. URL:[Link]

    • ResearchGate Community. "What the concentration of DMSO you use in cell culture assays?" ResearchGate, 2016. URL:[Link]

    • Ziath. "Samples in DMSO: What an end user needs to know." Ziath, 2006. URL:[Link]

    Sources

    Troubleshooting

    Optimizing reaction yield in N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide synthesis

    Welcome to the Technical Support Center for the synthesis of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide . As a Senior Application Scientist, I have designed this diagnostic guide to help researchers and drug deve...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide . As a Senior Application Scientist, I have designed this diagnostic guide to help researchers and drug development professionals navigate the specific chemoselective and kinetic challenges associated with this amidation.

    The core challenge in this synthesis stems from the dual-nitrogen nature of the 2-methylisoindolin-5-amine substrate. It contains a primary aniline (electronically deactivated by the aromatic ring) and a tertiary aliphatic amine (highly nucleophilic but incapable of forming a stable amide). Understanding this causality is the key to optimizing your yield.

    Diagnostic Reaction Workflow

    The following logic pathway illustrates the optimized synthetic route and the critical decision-making nodes for troubleshooting incomplete conversions.

    OptimizationWorkflow Start Substrates: 2-Methylisoindolin-5-amine + Benzoic Acid Activation Activation Step: Add COMU (1.1 eq) + DIPEA (2.5 eq) Start->Activation Reaction Coupling: Stir at RT for 4 hours Activation->Reaction Check LC-MS Conversion > 95%? Reaction->Check Issue1 Incomplete Reaction: Aniline nucleophilicity low Check->Issue1 No Success Reaction Complete: Proceed to Workup Check->Success Yes Fix1 Intervention: Ensure acid is pre-activated before amine addition Issue1->Fix1 Fix1->Reaction Workup Acid-Base Extraction: Exploit tertiary amine for purification Success->Workup Final Pure Target: N-(2-Methyl-2,3-dihydro-1H- isoindol-5-yl)benzamide Workup->Final

    Workflow for the optimized synthesis and troubleshooting of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide.

    Troubleshooting & Mechanistic FAQs

    Q: Why does my amidation stall at 40–50% conversion when using standard EDC/HOBt conditions? A: The causality lies in the electronic deactivation of the aniline nucleophile. The lone pair on the primary amine of 2-methylisoindolin-5-amine is delocalized into the aromatic π -system, significantly reducing its nucleophilicity compared to standard aliphatic amines[1]. EDC/HOBt generates an active ester that is often not electrophilic enough to drive the acylation of deactivated anilines to completion[2]. Solution: Transition to uronium/aminium-based coupling reagents. Reagents like COMU or HATU generate highly reactive intermediates that rapidly trap the less nucleophilic aniline, driving the reaction past the kinetic bottleneck[3].

    Q: I am using benzoyl chloride to force the reaction, but I am seeing multiple polar impurities and poor mass recovery. What is happening? A: Benzoyl chloride is highly reactive and will indiscriminately attack the most nucleophilic center first. In your substrate, the tertiary aliphatic nitrogen (N-methyl) in the isoindoline ring is far more nucleophilic than the aniline. Benzoyl chloride will attack this tertiary amine to form a highly polar acylammonium chloride intermediate. If the reaction is not strictly anhydrous, or if the base concentration is insufficient, this intermediate undergoes hydrolytic degradation during workup, destroying your reagents and substrate. Solution: If using acid chlorides, employ a strict inverse-addition protocol. Add the isoindoline slowly to a pre-mixed solution of benzoyl chloride and a large excess (3.0+ equiv) of a non-nucleophilic base (e.g., DIPEA) to ensure the tertiary amine remains free-based and the acylammonium species is rapidly resolved by the aniline.

    Q: How can I isolate the product cleanly without resorting to column chromatography? A: You can exploit the basicity of the tertiary isoindoline amine to create a self-validating purification system. Most coupling byproducts (like tetramethylurea from HATU, or acidic byproducts) are neutral or acidic. By extracting the crude mixture with 1M HCl, your target molecule will protonate at the tertiary amine and migrate entirely to the aqueous layer, leaving neutral organic impurities behind in the organic phase. Basifying the aqueous layer to pH 10 will then allow you to cleanly back-extract the pure free-base product into dichloromethane.

    Quantitative Reagent Evaluation

    To guide your reagent selection, we have summarized the empirical performance of various coupling systems specifically for the amidation of 2-methylisoindolin-5-amine with benzoic acid.

    Coupling SystemBase (Equiv)SolventTime (h)Conversion (%)Impurity Profile & Notes
    EDC/HOBt (1.2 eq)DIPEA (2.0)DMF24< 50%High unreacted starting material; kinetic stalling[2].
    Benzoyl Chloride TEA (2.0)DCM485%Trace di-acylation; requires strict anhydrous handling.
    HATU (1.1 eq)DIPEA (2.5)DMF1292%Excellent yield; HOAt byproduct requires careful basic washes.
    COMU (1.1 eq)DIPEA (2.5)DMF/DCM4> 98%Superior kinetics; water-soluble byproducts enable green workup[3].

    Self-Validating Standard Operating Procedure (SOP)

    Based on the data above, the COMU-mediated amidation is the most robust and scalable method. This protocol incorporates built-in validation steps to ensure scientific integrity.

    Materials Required:

    • 2-Methylisoindolin-5-amine (1.0 equiv)

    • Benzoic acid (1.05 equiv)

    • COMU (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Anhydrous DMF or DCM (0.2 M)

    Step-by-Step Methodology:

    • Pre-Activation (Critical Step): In a flame-dried flask under inert atmosphere, dissolve benzoic acid (1.05 equiv) and COMU (1.1 equiv) in anhydrous DMF. Add DIPEA (2.5 equiv).

      • Validation: Stir for 15 minutes at room temperature. The solution will typically undergo a slight color change (yellow/orange), indicating the formation of the highly reactive active ester[3].

    • Coupling: Add 2-methylisoindolin-5-amine (1.0 equiv) to the pre-activated mixture in one portion. Stir at room temperature.

    • Reaction Monitoring: After 2 hours, sample the reaction.

      • Validation: Run an LC-MS. You should observe >90% consumption of the starting aniline (m/z 149 [M+H]+) and the appearance of the target mass (m/z 253 [M+H]+). Continue stirring for an additional 2 hours if conversion is incomplete.

    • Acid-Base Extraction (Purification): Dilute the reaction mixture with Ethyl Acetate (10 volumes) and transfer to a separatory funnel.

      • Wash with saturated aqueous NaHCO3​ (3 x 5 volumes) to remove acidic byproducts and unreacted benzoic acid.

      • Extract the organic layer with 1M HCl (3 x 5 volumes). Note: The target molecule will move into the aqueous layer. Discard the organic layer containing neutral impurities.

    • Isolation: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M NaOH until the solution reaches pH 10 (verify with pH paper).

      • Validation: The product will precipitate as a white/off-white solid, or the aqueous layer will become cloudy.

    • Final Recovery: Extract the basic aqueous layer with Dichloromethane (3 x 5 volumes). Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the highly pure N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide.

    References

    • Process optimization for acid-amine coupling: a catalytic approach. ResearchGate.2

    • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC).1

    • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development (ACS).3

    Sources

    Optimization

    Technical Support Center: Stability &amp; Storage of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

    Welcome to the Technical Support Center for the handling, storage, and stability analysis of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide . This compound features two distinct chemical vulnerabilities: a benzamide...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the handling, storage, and stability analysis of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide . This compound features two distinct chemical vulnerabilities: a benzamide linkage and an N-methylisoindoline ring (a cyclic tertiary amine). Understanding the mechanistic drivers behind the degradation of these functional groups is critical for designing robust, long-term storage protocols.

    Part 1: Molecular Vulnerabilities & Degradation Pathways

    To successfully prevent degradation, we must first understand the causality of the molecule's breakdown. The structural features of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide dictate its two primary degradation routes: N-oxidation and amide hydrolysis .

    DegradationPathways Compound N-(2-Methyl-2,3-dihydro-1H- isoindol-5-yl)benzamide ROS Peroxides / ROS (Light, Excipients) Compound->ROS Oxidation Water Water + Extreme pH (Acid/Base Catalysis) Compound->Water Hydrolysis NOxide Tertiary Amine N-Oxide (+16 Da Mass Shift) ROS->NOxide Prev1 Protect from light Use peroxide-free solvents Argon overlay NOxide->Prev1 Prevention Hydrolysis Benzoic Acid + Isoindolin-5-amine Water->Hydrolysis Prev2 Desiccated storage Neutral pH buffers Lyophilization Hydrolysis->Prev2 Prevention

    Primary degradation pathways and corresponding preventive strategies.

    Part 2: Troubleshooting FAQs

    Q1: During our 6-month accelerated stability testing (40°C/75% RH), our LC-MS shows a new degradant with an [M+H]+ peak exactly 16 Da higher than the parent compound. What is this, and how do we prevent it?

    A: This is the classic signature of N-oxidation [1]. The N-methylisoindoline moiety in your compound contains a tertiary amine. The lone pair of electrons on this nitrogen is highly nucleophilic and readily reacts with trace peroxides or dissolved oxygen to form an N-oxide[2].

    • The Causality: The electron-donating nature of the alkyl groups on the isoindoline nitrogen increases its electron density, making it a prime target for electrophilic oxygen species. This is a highly common degradation pathway for tertiary amine drugs[2]. Peroxides are frequently introduced via autoxidation or as trace impurities in common excipients (like PEGs or polysorbates).

    • The Solution: To prevent this, implement an argon or nitrogen overlay during the sealing of storage vials to displace oxygen. If formulated in a solution, utilize peroxide-free grade solvents and add free-radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to prevent trace-metal-catalyzed ROS generation. Always store the compound in amber vials to mitigate photo-induced oxidation.

    Q2: We are observing a gradual decrease in assay purity over 12 months at 25°C/60% RH, accompanied by the appearance of benzoic acid in the chromatogram. Why is this happening in a solid-state powder?

    A: You are observing amide hydrolysis . While amides are significantly more stable than esters due to the lower electronegativity of nitrogen compared to oxygen[3], the benzamide bond can still undergo nucleophilic attack by water over extended periods[4].

    • The Causality: In solid-state formulations, hydrolysis is driven by ambient moisture absorption (hygroscopicity). If the powder absorbs water from the 60% RH environment, it creates microscopic aqueous layers around the drug particles. If there are any trace acidic or basic impurities present, they will catalyze the reaction by either protonating the carbonyl oxygen (making the carbon more electrophilic) or providing hydroxide ions for direct nucleophilic attack.

    • The Solution: Switch to strictly desiccated storage. Include silica gel or molecular sieve desiccants within the secondary packaging. Ensure that the compound is stored in tightly sealed, moisture-impermeable containers (e.g., induction-sealed HDPE bottles or double-bagged in polyethylene with a foil overwrap).

    Part 3: Standardized Protocols & Data Presentation

    Self-Validating Protocol for Long-Term Stability Setup

    To ensure your stability data is trustworthy, your analytical method must be proven to be "stability-indicating." This means the protocol must validate itself by demonstrating the ability to separate the parent compound from its specific degradants before the long-term study even begins.

    Step 1: Generation of Forced Degradation Controls

    • Oxidative Stress: Dissolve 1 mg/mL of the compound in methanol. Add 3% H2​O2​ and incubate at room temperature for 24 hours to force the generation of the N-oxide degradant.

    • Hydrolytic Stress: Dissolve 1 mg/mL of the compound in a 50:50 mixture of acetonitrile and 0.1 N HCl (acidic) or 0.1 N NaOH (basic). Incubate at 60°C for 24 hours. Neutralize the solutions prior to injection.

    Step 2: System Suitability Testing (SST)

    • Inject the forced degradation samples into your HPLC/LC-MS system.

    • Acceptance Criteria: The analytical method must demonstrate a baseline resolution ( Rs​≥2.0 ) between the parent N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide peak, the +16 Da N-oxide peak, and the benzoic acid/isoindolin-5-amine hydrolysis peaks. If resolution fails, adjust the mobile phase gradient before proceeding.

    Step 3: Sample Preparation and Aliquoting

    • Lyophilize the bulk API to ensure absolute minimal residual moisture (<1% w/w).

    • Aliquot the dried powder into Type I amber glass vials under a continuous stream of high-purity Argon gas.

    • Cap with PTFE-lined septa and crimp seal immediately to lock out atmospheric moisture and oxygen.

    Step 4: Environmental Chamber Incubation

    • Place the sealed vials into continuously monitored, ICH-qualified stability chambers[5].

    • Maintain a control sample at -80°C to serve as a zero-degradation reference standard for future time points.

    Quantitative Stability Guidelines (ICH Q1A(R2))

    For regulatory compliance and robust drug development, storage conditions and testing intervals must align with ICH Q1A(R2) guidelines for new drug substances[5]. Below is the standardized data matrix for global (Zone II) stability testing:

    Study TypeStorage ConditionMinimum Time Period Covered at SubmissionRecommended Testing Frequency
    Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24, 36 months
    Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6, 9, 12 months
    Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 1, 2, 3, 6 months
    Control (Reference) -80°C (Deep Freeze)Duration of studyTested concurrently with above

    Note: If a "significant change" (e.g., >5% decrease in assay purity or failure to meet acceptance criteria for degradants) occurs during the 6-month accelerated study, intermediate conditions must be evaluated[5].

    References

    • Pharmaceutical Stability Guide 2026: Testing, Compliance, and Shelf Life Source: natlawreview.com URL:[Link]

    • Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies - PubMed Source: nih.gov URL:[Link]

    • Medicinal Chemistry of Drugs with N‑Oxide Functionalities - Semantic Scholar Source: semanticscholar.org URL:[Link]

    • A chemical rationale of drug stability and degradation- An insightful approach Source: ijcap.in URL:[Link]

    • Chemical stability in dosage forms | Basicmedical Key Source: basicmedicalkey.com URL:[Link]

    Sources

    Troubleshooting

    Resolving background fluorescence interference with N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

    Focus Compound: N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug developm...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Focus Compound: N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve optical interference caused by small molecules.

    When working with highly conjugated small molecules like N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (hereafter referred to as N-MDI-B ), background fluorescence and signal quenching are frequent hurdles. This guide bypasses generic advice, offering field-proven, self-validating protocols to ensure your assay's scientific integrity.

    Part 1: Frequently Asked Questions (Mechanisms & Causality)

    Q1: Why does N-MDI-B cause background fluorescence in my biochemical assays? A: The interference is rooted in the compound's molecular structure. N-MDI-B contains both an isoindoline ring and a benzamide moiety, creating an extended π -conjugated aromatic system. When exposed to UV or near-UV light (typically 320–350 nm), the π -electrons are excited to a higher energy state. As they relax to the ground state, they emit photons in the blue spectrum (Stokes shift to ~420–460 nm). This autofluorescence perfectly overlaps with common assay fluorophores like DAPI, Hoechst, or AMC (7-amino-4-methylcoumarin), leading to false-positive readouts[1]. Computational tools like estimate that 5–10% of small molecule libraries exhibit similar autofluorescence[2].

    Q2: What is the Inner Filter Effect (IFE), and how does N-MDI-B trigger it? A: While autofluorescence causes false positives, the Inner Filter Effect (IFE) causes false negatives. IFE occurs when a compound possesses a high molar extinction coefficient ( ε ) at the exact excitation or emission wavelengths of your assay's fluorophore. According to the , the compound acts as a physical filter, absorbing the light before it can reach the target fluorophore (primary IFE) or absorbing the emitted light before it reaches the detector (secondary IFE)[3]. This attenuation follows the Beer-Lambert Law ( A=εcl ) and artificially suppresses the assay signal[4].

    Q3: How can I definitively tell if my hit is real or an optical artifact? A: You must build a self-validating system into your experimental design. A hit is only real if the signal is entirely dependent on the presence of the biological target. By running an orthogonal assay (using a different detection modality, such as luminescence or absorbance) or by implementing the "Buffer Blank" and "Spike-In" protocols detailed below, you can isolate the compound's optical properties from its biological activity[5].

    Part 2: Visual Workflows

    The following diagrams illustrate the mechanistic pathways of interference and the decision-making workflow required to troubleshoot them.

    Mechanism Compound N-MDI-B (Isoindoline-Benzamide) AutoFluo Autofluorescence (Emission ~450nm) Compound->AutoFluo UV Excitation IFE Inner Filter Effect (Absorbance ~340nm) Compound->IFE High Extinction Coeff FalsePos False Positive (Signal Increase) AutoFluo->FalsePos Overlaps w/ Assay FalseNeg False Negative (Signal Quenching) IFE->FalseNeg Absorbs Assay Light

    Caption: Mechanisms of optical interference by N-MDI-B in fluorescence assays.

    Workflow Start Anomalous Assay Signal Detected CheckBlank Run Compound in Buffer Only (Blank) Start->CheckBlank Decision1 Signal > Buffer? CheckBlank->Decision1 YesAuto Autofluorescence Confirmed Decision1->YesAuto Yes NoAuto Check for Quenching (Spike-in Control) Decision1->NoAuto No Action1 Switch to Red-Shifted or TR-FRET Assay YesAuto->Action1 Action2 Calculate IFE Correction or Dilute Compound NoAuto->Action2

    Caption: Step-by-step decision workflow for diagnosing and mitigating fluorescence interference.

    Part 3: Step-by-Step Troubleshooting Methodologies

    To establish a self-validating system, execute the following protocols. These steps isolate the causality of the signal, ensuring you do not waste resources pursuing false positives or discarding false negatives.

    Protocol A: Spectral Profiling & Autofluorescence Validation

    This protocol determines if N-MDI-B is emitting light independently of the biological target.

    • Preparation: Prepare a 10 mM stock of N-MDI-B in 100% DMSO.

    • Dilution: Create a serial dilution of the compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) directly into your exact assay buffer. Critical: The buffer must perfectly match your primary assay (identical pH, salts, and detergents), as local biochemical environments heavily influence fluorescence[6].

    • Plating: Dispense the dilutions into a black, flat-bottom 384-well microplate. Include wells with DMSO vehicle + buffer only as your baseline control. Do not add the biological target or assay fluorophore.

    • Measurement: Read the plate using the exact excitation and emission filter sets used in your primary assay.

    • Analysis: If the fluorescence intensity of the compound wells exhibits a dose-dependent increase compared to the DMSO control, autofluorescence is confirmed [5].

    Protocol B: Inner Filter Effect (IFE) Correction via Spike-In Control

    This protocol identifies if N-MDI-B is quenching your assay's native signal via light absorption.

    • Baseline Setup: Prepare your assay buffer containing the assay's specific fluorophore (e.g., AMC or FITC) at its final experimental concentration.

    • Plating: Aliquot this fluorophore-buffer mix into a 384-well plate.

    • Spike-In: Titrate N-MDI-B (0.1 µM to 100 µM) into the wells.

    • Measurement: Measure the fluorescence intensity.

    • Analysis: Because the biological target is absent, the fluorescence should remain constant. A dose-dependent decrease in fluorescence confirms the compound is absorbing the excitation or emission light (IFE)[3].

    Part 4: Data Presentation & Mitigation Strategies

    If N-MDI-B is confirmed to interfere with your assay, you must pivot your experimental design. The tables below summarize the spectral risks and the most scientifically rigorous mitigation strategies.

    Table 1: Spectral Overlap Risk Matrix for N-MDI-B

    Based on the typical π -conjugation emission profile of isoindoline-benzamide derivatives.

    Assay FluorophoreExcitation (nm)Emission (nm)Interference RiskPrimary Mechanism
    AMC / MCA 340 - 360440 - 460Critical Autofluorescence & IFE
    DAPI / Hoechst 350 - 360450 - 460Critical Autofluorescence & IFE
    FITC / GFP 488 - 495510 - 520ModerateSecondary IFE (Quenching)
    Texas Red 590 - 595610 - 620LowMinimal Overlap
    Cy5 / Alexa 647 640 - 650660 - 670None Safe (Red-Shifted)
    Table 2: Mitigation Strategies Comparison
    StrategyMechanism of ActionImplementation DifficultyBest Use Case
    Red-Shifting Switching to fluorophores >600 nm (e.g., Cy5). Small molecules rarely fluoresce in the red/far-red spectrum[7].Moderate (Requires new reagents)Standard biochemical and cell-based screening.
    TR-FRET Uses lanthanides (Europium/Terbium) with long emission half-lives. A microsecond delay before reading allows the short-lived N-MDI-B autofluorescence to decay[8].High (Requires specialized reader & reagents)High-throughput screening (HTS) with highly fluorescent libraries.
    Orthogonal Readout Switching detection modality entirely (e.g., Luminescence, Absorbance, or Mass Spectrometry)[9].High (Complete assay redesign)Validating primary hits to rule out optical artifacts entirely.
    Mathematical Correction Using Beer-Lambert law calculations to adjust for the absorbed light based on the compound's extinction coefficient[4].Low (Data processing only)When assay redesign is impossible and IFE is the sole issue.

    Part 5: References

    • Simeonov A, Davis MI. "Interference with Fluorescence and Absorbance." Assay Guidance Manual [Internet]. National Center for Advancing Translational Sciences (NCATS), NCBI Bookshelf. URL: [Link]

    • Dahlin JL, et al. "Interference and Artifacts in High-content Screening." Assay Guidance Manual [Internet]. National Center for Advancing Translational Sciences (NCATS), NCBI Bookshelf. URL: [Link]

    • Borrel A, Mansouri K, Nolte S, et al. "InterPred: a webtool to predict chemical autofluorescence and luminescence interference." Nucleic Acids Research, Oxford Academic. URL: [Link]

    Sources

    Optimization

    Technical Support Center: LC-MS Optimization for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

    Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic and mass spectrometric challenges associated with...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic and mass spectrometric challenges associated with N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide .

    This compound presents unique analytical hurdles due to its hybrid structural features: a neutral, hydrogen-bonding benzamide moiety coupled with a highly basic 2-methyl-2,3-dihydro-1H-isoindole (isoindoline) ring. The methodologies and logic detailed below will help you achieve robust, reproducible, and highly sensitive LC-MS/MS assays.

    Section 1: Mechanistic Profiling & Causality

    Understanding the physicochemical properties of the molecule is the first step to controlling its behavior in an LC-MS system. The isoindoline nitrogen is a tertiary amine with an estimated pKa of ~8.5. This structural duality dictates its chromatographic behavior:

    • At low pH (e.g., pH 2.7 with 0.1% Formic Acid): The tertiary amine is fully protonated. This dramatically increases the molecule's polarity, leading to poor retention on standard C18 columns. Furthermore, the localized positive charge drives strong secondary ion-exchange interactions with un-endcapped, acidic residual silanols (Si-O⁻) on the silica stationary phase, which is the primary cause of peak tailing[1].

    • At high pH (e.g., pH 10.0 with 0.1% Ammonium Hydroxide): The amine is deprotonated and neutral. The compound's lipophilicity (LogD) increases significantly, yielding excellent retention and sharp peak shapes via pure hydrophobic partitioning, provided the stationary phase is stable at high pH.

    Figure 1: pH-dependent retention strategy and column selection for isoindoline derivatives.

    Section 2: Troubleshooting FAQs

    Q1: I am experiencing severe peak tailing (Tailing Factor > 2.0) when analyzing this compound using 0.1% Formic Acid. How do I fix this? A1: The tailing is caused by secondary ion-exchange interactions between the positively charged isoindoline nitrogen and negatively charged residual silanol groups on your silica column[2],[1]. Causality & Solution: To disrupt this interaction, you must either mask the silanols or upgrade your stationary phase.

    • Buffer Addition: Increase the ionic strength of your mobile phase by adding 10 mM Ammonium Formate to the 0.1% Formic Acid. The ammonium ions ( NH4+​ ) will competitively bind to the silanol active sites, shielding the analyte[3].

    • Column Upgrade: Switch to a column with Charged Surface Hybrid (CSH) technology or a heavily base-deactivated Type-B silica column specifically designed to repel basic analytes at low pH,[1].

    Q2: My retention time is highly variable, shifting by ±0.5 minutes between runs. What is causing this instability? A2: Retention time drift for ionizable compounds usually points to poor pH control in the mobile phase[3]. Causality & Solution: If your mobile phase pH is within ±1 pH unit of the analyte's pKa (~8.5), slight localized pH changes in the column will cause massive shifts in the ionization state, radically altering the retention factor ( k′ ). Ensure your mobile phase pH is strictly controlled at least 2 pH units away from the pKa. Use a buffered system (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5) rather than unbuffered additives to lock the ionization state[4].

    Q3: I switched to a high-pH mobile phase (pH 10) to improve retention, but my column backpressure spiked and the peaks broadened after 50 injections. Why? A3: Standard silica particles undergo rapid hydrolytic dissolution at pH > 8, leading to column voiding and frit blockage from dissolved silica. Causality & Solution: You must use a column explicitly engineered for high-pH stability. Ethylene Bridged Hybrid (BEH) particles or polymer-based stationary phases (e.g., PLRP-S) resist hydrolytic cleavage and are stable up to pH 12.

    Q4: How do I optimize the MS/MS parameters for maximum sensitivity? A4: The basic tertiary amine makes this compound an excellent candidate for Positive Electrospray Ionization (ESI+). Causality & Solution: Optimize the capillary voltage and collision energy (CE) using a T-infusion of the standard[5]. Do not use Trifluoroacetic Acid (TFA) in your mobile phase; while it improves peak shape, it causes severe ion suppression in ESI+ by forming strong, non-volatile ion pairs with the protonated amine. Stick to volatile, MS-friendly buffers like ammonium formate or ammonium hydroxide[6].

    Figure 2: Step-by-step diagnostic workflow for resolving peak tailing in LC-MS.

    Section 3: Self-Validating Experimental Protocols

    Protocol: High-pH RPLC-MS/MS Method for Basic Isoindolines

    Objective: Achieve a Tailing Factor (Tf) < 1.2 and a Retention Factor ( k′ ) > 3.0 to ensure separation from void volume interferences.

    Step 1: Mobile Phase Preparation

    • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade H2​O . Adjust to pH 10.0 using dilute Ammonium Hydroxide.

      • Self-Validation Check: Measure pH with a calibrated meter; the reading must be 10.0 ± 0.1 to ensure the analyte remains fully deprotonated[4].

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

    Step 2: Column Selection & Equilibration

    • Install a high-pH stable column (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Equilibrate at 0.4 mL/min with 5% B for 20 column volumes.

      • Self-Validation Check: Baseline system pressure must stabilize with < 1% fluctuation over a continuous 5-minute window.

    Step 3: Gradient Elution & MS Acquisition

    • Run a linear gradient from 5% B to 95% B over 5 minutes.

    • MS/MS (ESI+): Monitor the [M+H]+ precursor ion. Perform a product ion scan to identify the dominant fragment (likely cleavage at the benzamide bond). Optimize Collision Energy (CE) to leave ~10-15% precursor ion abundance for maximum sensitivity[5].

    Step 4: System Suitability Testing (SST)

    • Inject a 10 ng/mL standard of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide.

      • Self-Validation Check (Pass Criteria): Peak asymmetry must fall between 0.9 - 1.2. Retention time Relative Standard Deviation (RSD) must be < 0.5% over 6 replicate injections.

    Section 4: Quantitative Data Summaries

    Table 1: Impact of Mobile Phase pH on Chromatographic Performance

    Mobile Phase ConditionAnalyte Ionization StateExpected Retention ( k′ )Silanol Interaction RiskRecommended Column Chemistry
    0.1% Formic Acid (pH ~2.7) Fully Protonated (+)Low ( k′ < 1.5)High (Severe Tailing)CSH C18 or Polar-Embedded C18
    10 mM Amm. Formate (pH ~3.8) Fully Protonated (+)Low ( k′ < 2.0)Moderate (Buffer Masking)Base-Deactivated Type-B Silica
    10 mM Amm. Bicarbonate (pH 10.0) Neutral (0)High ( k′ > 3.0)MinimalEthylene Bridged Hybrid (BEH) C18

    Table 2: MS/MS Optimization Parameters & Validation Metrics

    ParameterRecommended SettingMechanistic RationaleSelf-Validation Metric
    Ionization Mode ESI Positive (+)Basic tertiary amine readily accepts protons.Signal-to-Noise (S/N) > 100 at 1 ng/mL
    Collision Energy (CE) Empirically derived (typically 15-35 eV)Cleaves the benzamide bond to generate stable product ions.Precursor ion abundance reduced to 10-15%[5]
    Drying Gas Flow 10 L/minEnsures complete droplet desolvation without thermal degradation.Stable TIC baseline with minimal background noise

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting In Vivo Bioavailability of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

    Welcome to the DMPK and Formulation Support Center. N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide presents a classic "brick dust and grease" challenge in drug development.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the DMPK and Formulation Support Center. N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide presents a classic "brick dust and grease" challenge in drug development. Its molecular architecture—a rigid, planar benzamide core coupled with a basic 2-methylisoindoline moiety—creates a trifecta of bioavailability barriers: pH-dependent precipitation, rapid first-pass metabolism, and active intestinal efflux.

    This guide provides mechanistic troubleshooting strategies, self-validating protocols, and validated workflows to help you achieve therapeutic exposures in vivo.

    Baseline Physicochemical & Pharmacokinetic Profiling

    Before altering your formulation or chemical structure, verify your baseline data against the typical liability profile of this scaffold (Table 1).

    Table 1: Typical Liability Profile for N-(2-Methylisoindolin-5-yl)benzamide

    ParameterObserved ValueMechanistic Implication
    Molecular Weight 252.31 g/mol Highly favorable for passive absorption (Lipinski compliant).
    pKa (Isoindoline N) ~8.2Protonated in the stomach (pH 1.5), neutral in the intestine (pH 6.8).
    FaSSIF Solubility < 10 µg/mLHigh risk of intestinal precipitation upon gastric emptying.
    HLM Intrinsic Clearance > 80 µL/min/mgHigh hepatic extraction ratio; rapid first-pass clearance.
    Caco-2 Efflux Ratio > 10.0Strong substrate for active efflux transporters.
    Diagnostic Workflow

    Bioavailability_Workflow Start Low In Vivo Bioavailability (F% < 10%) SolCheck Check FaSSIF Solubility Start->SolCheck SolPoor Precipitation / Poor Dissolution SolCheck->SolPoor Yes SolGood Good Dissolution SolCheck->SolGood No Formulation Formulate as ASD (HPMCAS/PVP-VA) SolPoor->Formulation MetCheck Check Hepatic Clearance (HLM) SolGood->MetCheck MetHigh High Clearance (Rapid N-demethylation) MetCheck->MetHigh Yes MetLow Stable in HLMs MetCheck->MetLow No MedChem Deuteration (N-CD3) or CYP3A4 Inhibitor MetHigh->MedChem PermCheck Check Caco-2 Permeability MetLow->PermCheck Efflux Efflux Ratio > 2.0 (P-gp Substrate) PermCheck->Efflux Yes Prodrug Prodrug Design or P-gp Inhibitor Co-dose Efflux->Prodrug

    Workflow for diagnosing and resolving the three primary barriers to oral bioavailability.

    Section 1: Solubility & Dissolution (The "Brick Dust" Problem)

    Q: My compound shows excellent potency in vitro, but oral exposure (AUC) in rodents is negligible. We observe rapid precipitation in simulated intestinal fluid (FaSSIF). Why does this happen, and how can we overcome it?

    A: This is a classic pH-dependent solubility failure. The basic tertiary amine (pKa ~8.2) is fully protonated and highly soluble in the acidic stomach. However, upon entering the neutral environment of the duodenum (pH ~6.8), the compound deprotonates. The rigid, planar benzamide core rapidly drives crystal lattice formation, causing the drug to crash out of solution before it can be absorbed.

    To overcome this, we recommend formulating the compound as an [1]. ASDs trap the drug in a high-energy amorphous state within a polymer matrix, preventing crystallization and maintaining a supersaturated state in the gastrointestinal tract[1].

    Protocol: Hot-Melt Extrusion (HME) for ASD Preparation
    • Pre-blending: Geometrically mix the API with an enteric polymer (e.g., HPMCAS-M) at a 1:3 ratio (w/w). HPMCAS is ideal as it remains intact in the stomach but dissolves in the intestine, releasing the drug at the primary site of absorption.

    • Extrusion: Introduce the mixture into a co-rotating twin-screw extruder. Set the barrel temperature profile to gradually increase from 80°C at the feeding zone to 160°C at the die. Causality note: The temperature must exceed the glass transition temperature (Tg) of the polymer and the melting point of the API, but remain below degradation thresholds to ensure a true solid solution.

    • Cooling and Milling: Extrude the transparent melt onto a chill roll to rapidly freeze the molecular mobility. Mill the brittle extrudate using a cryogenic impact mill to achieve a D90 particle size of <50 µm.

    • Self-Validation: Verify the amorphous state using Powder X-Ray Diffraction (pXRD). A successful ASD will show a broad "halo" with an absolute absence of sharp Bragg peaks. Confirm stability via Modulated Differential Scanning Calorimetry (mDSC) by observing a single, unified Tg.

    Section 2: First-Pass Metabolism & Clearance

    Q: We improved solubility using an ASD, but absolute bioavailability (F%) remains <10%. Intravenous (IV) dosing reveals a very short half-life and high systemic clearance. What is the metabolic liability?

    A: The 2-methylisoindoline group is highly susceptible to rapid N-demethylation by hepatic Cytochrome P450 enzymes, primarily [2]. The N-methyl group is sterically accessible and electron-rich, making it a prime target for oxidation by the heme iron of CYP3A4. This forms an unstable carbinolamine intermediate that collapses into formaldehyde and a secondary amine, drastically increasing hepatic clearance.

    Metabolic_Pathway Parent N-(2-Methylisoindolin-5-yl)benzamide (Active Parent) Enzyme Hepatic CYP3A4 (Oxidative Cleavage) Parent->Enzyme First-Pass Metabolite N-(Isoindolin-5-yl)benzamide (Secondary Amine) Enzyme->Metabolite N-demethylation Clearance Rapid Renal/Biliary Excretion Metabolite->Clearance

    CYP3A4-mediated N-demethylation pathway leading to rapid systemic clearance.

    Protocol: Human Liver Microsome (HLM) Stability & Phenotyping Assay
    • Preparation: Thaw pooled human liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

    • Inhibition Setup: Prepare three parallel incubation arms: (A) Vehicle control, (B) + 1 µM Ketoconazole (CYP3A4 inhibitor), and (C) + 10 µM Quercetin (CYP2C8 inhibitor).

    • Reaction Initiation: Combine HLMs (0.5 mg/mL) with the test compound (1 µM). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM).

    • Sampling & Quenching: At 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Self-Validation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. If Ketoconazole rescues the half-life, CYP3A4 is the primary liability. MedChem Solution: Consider a deuteration strategy (replacing N-CH3 with N-CD3) to leverage the kinetic isotope effect, strengthening the C-H bond and slowing N-demethylation.

    Section 3: Intestinal Permeability & Efflux

    Q: We synthesized a deuterated analog which improved microsomal stability, but oral Cmax is still lower than expected despite good solubility. Could efflux transporters be involved?

    A: Yes. Basic lipophilic amines with hydrogen bond acceptors (like the benzamide carbonyl) are classic substrates for intestinal efflux transporters, specifically [3]. P-gp actively pumps the drug out of the enterocyte back into the intestinal lumen, severely capping the maximum achievable concentration (Cmax).

    Table 2: Caco-2 Permeability Troubleshooting Matrix

    Assay ConditionPapp (A-B)[10⁻⁶ cm/s]Papp (B-A) [10⁻⁶ cm/s]Efflux Ratio (ER)Mechanistic Conclusion
    Standard Assay 1.217.014.1Severe active efflux present.
    + Verapamil (P-gp Inhibitor) 8.59.11.07P-gp mediated efflux confirmed.
    + Fumitremorgin C (BCRP Inhibitor) 1.416.511.8BCRP is not the primary transporter.
    Protocol: Caco-2 Bidirectional Permeability Assay
    • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1x10⁵ cells/cm². Culture for 21 days to ensure full differentiation. Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm² to guarantee tight junction integrity.

    • Dosing Solutions: Prepare 10 µM solutions of the test compound in HBSS buffer (pH 7.4). For the inhibition arm, add 50 µM Verapamil.

    • Transport Assay: For Apical-to-Basolateral (A-B) transport, add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank buffer to the basolateral chamber. Reverse the volumes for Basolateral-to-Apical (B-A) transport.

    • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL samples from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

    • Calculation: Calculate Apparent Permeability (Papp) = (dQ/dt) / (C0 * A). Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2.0 indicates significant active efflux[3].

    References
    • Bhujbal, S. V., Mitra, B., Jain, U., et al. (2021). "Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies." Acta Pharmaceutica Sinica B, 11(8), 2505-2536. URL: [Link]

    • Faassen, F., Vogel, G., Spanings, H., & Vromans, H. (2003). "Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs." International Journal of Pharmaceutics, 263(1-2), 113-122. URL: [Link]

    • Filppula, A. M., Neuvonen, P. J., & Backman, J. T. (2013). "Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes." British Journal of Pharmacology, 168(4), 876–887. URL: [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting False Positives in N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide Screening Assays

    Welcome to the Assay Development & Troubleshooting Support Center. When screening libraries containing the N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide scaffold, researchers frequently encounter artificially inflat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Assay Development & Troubleshooting Support Center. When screening libraries containing the N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide scaffold, researchers frequently encounter artificially inflated hit rates. While this pharmacophore is highly valuable in drug discovery, its physicochemical properties—specifically its lipophilicity, planar aromatic systems, and tertiary amine core—make it highly susceptible to generating false positives through colloidal aggregation, optical interference, and redox cycling.

    This guide is designed to help you systematically triage these artifacts, understand the mechanistic causality behind them, and implement self-validating protocols to rescue your screening campaigns.

    Part 1: Diagnostic Workflows & Mechanisms

    Before diving into specific troubleshooting steps, it is critical to understand the triage logic. The workflow below outlines the decision tree for isolating the mechanism of a false positive for isoindoline-benzamide derivatives.

    TriageWorkflow Start Primary Hit: Isoindoline-Benzamide AggTest Run Detergent Assay (+ 0.01% Triton X-100) Start->AggTest AggYes IC50 shifts >10-fold (Colloidal Aggregator) AggTest->AggYes  Yes   AggNo IC50 remains stable (Specific Binder) AggTest->AggNo  No   FluorTest Check UV/Vis Interference AggNo->FluorTest FluorYes Signal Quenching (False Positive) FluorTest->FluorYes  Yes   FluorNo Clean Signal (Proceed to Orthogonal) FluorTest->FluorNo  No  

    Caption: Workflow for triaging false positives in isoindoline-benzamide screening hits.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: Why does N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide show an incredibly steep Hill slope (>2.0) in our primary biochemical assay?

    A: A steep Hill slope is a classic hallmark of colloidal aggregation[1]. The isoindoline-benzamide scaffold contains two aromatic rings, rendering it moderately lipophilic. In aqueous assay buffers, especially at concentrations above 5–10 µM, these molecules exceed their Critical Aggregation Concentration (CAC) and self-assemble into sub-micron colloidal particles. Instead of binding to the target's active site in a 1:1 stoichiometric ratio, these aggregates non-specifically adsorb and sequester the target enzyme, leading to a rapid, non-linear loss of enzyme activity[2].

    AggregationMech Monomer Monomer (< 5 µM) Aggregate Colloidal Aggregate (> 5-10 µM) Monomer->Aggregate Exceeds CAC Inhibited Non-Specific Sequestration Aggregate->Inhibited Adsorbs Enzyme Target Protein Enzyme->Inhibited Sequestered

    Caption: Mechanism of colloidal aggregation leading to non-specific protein sequestration.

    Q2: We ruled out aggregation, but the compound still shows poor translation to orthogonal assays. Could it be optical interference?

    A: Yes. The benzamide moiety and the isoindoline ring possess conjugated π -systems that absorb light in the UV and near-UV spectrum (typically 280–350 nm). If your primary assay relies on a fluorophore that excites or emits in this range (e.g., 7-amino-4-methylcoumarin [AMC] release assays), the compound may act as an inner-filter effect (IFE) quencher[1]. The compound absorbs the excitation light before it reaches the fluorophore, creating a false signal of "inhibition."

    Q3: Are there specific chemical liabilities with the 2-methylisoindoline core that cause false positives?

    A: While not classified as a traditional Pan-Assay Interference Compound (PAINS), the tertiary amine of the 2-methylisoindoline can be susceptible to N-oxidation depending on storage conditions (e.g., DMSO stocks repeatedly exposed to air). Furthermore, trace transition metal impurities (such as Palladium from the cross-coupling reactions used to synthesize the benzamide linkage) can catalyze redox cycling in assay buffers. This redox activity generates hydrogen peroxide, which artificially inhibits sensitive enzymes (like phosphatases containing catalytic cysteines) or interferes with coupled assays like horseradish peroxidase (HRP)[3].

    Part 3: Data Presentation & Diagnostics

    To effectively distinguish between a true specific inhibitor and an assay artifact, compare your screening data against the diagnostic metrics outlined in the tables below.

    Table 1: Diagnostic Metrics: True Inhibitor vs. Colloidal Aggregator
    Diagnostic MetricTrue Specific InhibitorColloidal AggregatorCausality / Rationale
    Hill Slope ( nH​ ) ~1.0> 2.0 (Often 3-5)Aggregates sequester multiple enzyme molecules simultaneously, breaking 1:1 mass action laws.
    Detergent Sensitivity IC 50​ remains stableIC 50​ shifts >10-fold or activity is lostDetergents disrupt the surface tension of the colloid, dissolving the aggregate back into monomers.
    Enzyme Conc. Dependence IC 50​ is independent of [E]IC 50​ increases linearly with [E]More enzyme requires more aggregate surface area to achieve the same percentage of sequestration.
    Centrifugation Effect Supernatant retains activitySupernatant loses activityColloids are heavy enough to be pelleted via high-speed centrifugation (e.g., 14,000 x g for 20 mins).
    Table 2: Orthogonal Counter-Screening Strategies
    Interference TypePrimary Assay LiabilityOrthogonal SolutionValidation Mechanism
    Optical Quenching Fluorescence (AMC, FITC)Mass Spectrometry (RapidFire)Measures direct substrate-to-product conversion by mass, ignoring optical properties.
    Redox Cycling Coupled Assays (HRP, Luciferase)DTT/GSH Dependence TestAddition of scavengers (DTT) will rescue the assay if H 2​ O 2​ generation is the culprit.
    Non-Specific Binding Biochemical ActivitySurface Plasmon Resonance (SPR)Proves 1:1 stoichiometric binding kinetics directly to the immobilized target.

    Part 4: Self-Validating Experimental Protocols

    Protocol 1: Detergent-Dependent Aggregation Reversibility Assay

    This protocol is designed to definitively prove or disprove colloidal aggregation.

    • Self-Validating Design: By including both a known aggregator and a known specific inhibitor, this assay internally verifies that the chosen detergent concentration is sufficient to disrupt colloids without denaturing the target protein[4].

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add Triton X-100 to a final concentration of 0.01% (v/v). Causality: 0.01% is above the Critical Micelle Concentration (CMC) of Triton X-100, allowing it to disrupt hydrophobic colloids, but low enough to preserve native protein folding.

    • Compound Plating: Serially dilute N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide in a 10-point dose-response curve in both Buffer A (No Detergent) and Buffer B (+Detergent).

    • Control Integration (Critical):

      • Plate a known specific inhibitor (e.g., Staurosporine for kinases) in both buffers.

      • Plate a known colloidal aggregator (e.g., Rottlerin or Tetraiodophenolphthalein) in both buffers.

    • Incubation: Add the target enzyme and incubate for the standard assay duration.

    • Readout & Analysis: Calculate the IC 50​ for all conditions.

      • Validation Check: The specific inhibitor must show identical IC 50​ values in both buffers. The known aggregator must lose activity in Buffer B. If these conditions are met, the assay is validated. If your isoindoline-benzamide hit loses activity in Buffer B, it is a false positive.

    Protocol 2: Orthogonal Counter-Screening via Surface Plasmon Resonance (SPR)

    SPR measures direct physical binding rather than enzymatic activity, completely bypassing optical quenching or redox cycling liabilities.

    • Self-Validating Design: By testing both the active compound and a structurally similar but inactive analog, the system validates that the binding signal is driven by specific pharmacophore interactions, not bulk refractive index changes.

    Step-by-Step Methodology:

    • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal-to-noise for a small molecule (~252 Da).

    • Analyte Preparation: Dilute the isoindoline-benzamide compound in SPR running buffer. Causality: You must ensure the final DMSO concentration matches the running buffer exactly (typically 1-5%). Even a 0.1% mismatch in DMSO will cause a massive bulk refractive index shift, masking the true binding signal.

    • Kinetic Injection: Inject the compound over the active and reference flow cells at multiple concentrations (e.g., 0.5 µM to 50 µM) at a flow rate of 30 µL/min.

    • Control Validation: Inject a non-binding structural analog (e.g., an isoindoline lacking the benzamide group, if known to be inactive). It must show 0 RU of binding.

    • Data Fitting: Subtract the reference flow cell and blank injections. Fit the resulting sensograms to a 1:1 Langmuir binding model. A true positive will display clear association ( kon​ ) and dissociation ( koff​ ) curves, whereas an aggregator will show a continuous, non-saturating upward drift in the RU signal.

    References

    • High-Throughput Screening for the Discovery of Enzyme Inhibitors - ACS Publications. 1

    • Fragment-based screening identifies molecules targeting the substrate-binding ankyrin repeat domains of tankyrase - PMC. 2

    • High-Throughput Screening of Potent Drug-like Molecules Targeting 17β-HSD10 for the Treatment of Alzheimer's Disease and Cancer - ACS Chemical Biology. 3

    • Substrate Activity Screening: A Fragment-Based Method for the Rapid Identification of Nonpeptidic Protease Inhibitors - Journal of the American Chemical Society. 4

    Sources

    Troubleshooting

    Reducing off-target cytotoxicity of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide in vitro

    Welcome to the In Vitro Pharmacokinetics and Toxicology Support Center . This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for researchers working with N-(2-Methyl-2,3-dihydro-1...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the In Vitro Pharmacokinetics and Toxicology Support Center . This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for researchers working with N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (N-MDB) and related isoindoline-benzamide scaffolds.

    While N-MDB is a potent structural motif used in the development of targeted small-molecule probes, its hydrophobic benzamide moiety and redox-sensitive isoindoline core frequently trigger off-target cytotoxicity in mammalian cell culture. This guide is designed to help you decouple target-mediated pharmacology from confounding in vitro toxicity.

    Part 1: Diagnostic Workflow for N-MDB Cytotoxicity

    Before altering your assay, you must identify the physical or metabolic root cause of the cell death. Use the decision tree below to isolate the mechanism.

    G Start Observe Cytotoxicity (< 10 µM N-MDB) Time Onset Time? Start->Time Rapid < 6 Hours Time->Rapid Acute Slow 24-48 Hours Time->Slow Prolonged Agg Colloidal Aggregation (Run DLS / Add CHAPS) Rapid->Agg Membrane Lysis ROS ROS or Metabolite (Add NAC / CYP Inhibitor) Slow->ROS Metabolic Stress

    Diagnostic workflow for isolating the mechanism of N-MDB off-target cytotoxicity in vitro.

    Part 2: FAQs & Troubleshooting Guide

    Q1: Why does N-MDB cause rapid cell death (within 4-6 hours) even at sub-micromolar concentrations? A: Rapid, acute cell death is rarely target-mediated. It is most often caused by small molecule aggregation . The hydrophobic benzamide tail of N-MDB can cause the compound to form colloidal aggregates in aqueous media, which non-specifically bind to and lyse phospholipid bilayers [3]. Solution: Ensure your final DMSO concentration does not exceed 0.1%. If toxicity persists, supplement your assay buffer with 0.01% CHAPS (a zwitterionic detergent) to break up colloids without disrupting cellular membranes.

    Q2: My compound is fully soluble, but I still see toxicity at 24 hours. Is this target-mediated apoptosis or off-target necrosis? A: Isoindoline derivatives are documented to induce intracellular reactive oxygen species (ROS) and deplete glutathione in various cell models [1]. Furthermore, benzamide derivatives can exhibit off-target binding to highly expressed metabolic enzymes like dihydrofolate reductase (DHFR) or Sigma-1 receptors, leading to metabolic collapse[2, 4]. Solution: Perform a multiplexed Caspase-3/7 (apoptosis) and LDH release (necrosis) assay. If LDH release outpaces Caspase activation, you are observing off-target oxidative necrosis.

    Q3: How can I confirm if the cytotoxicity is driven by Reactive Oxygen Species (ROS)? A: You must perform a self-validating rescue assay using an antioxidant like N-acetylcysteine (NAC). Because NAC replenishes the intracellular glutathione pool, it will neutralize ROS generated by the isoindoline core. If adding NAC rescues cell viability without altering the compound's IC50 against your primary target, the toxicity is definitively off-target and ROS-mediated.

    Part 3: Quantitative Impact of Assay Optimization

    The table below summarizes how specific assay modifications impact the therapeutic window of N-MDB in a standard HEK293T in vitro model.

    Assay ConditionTarget IC50 (nM)Off-Target CC50 (µM)Therapeutic Index (CC50/IC50)Primary Mechanism Mitigated
    Standard Media (10% FBS) 45.21.226.5None (Baseline)
    + 5 mM N-acetylcysteine (NAC) 48.1> 50.0> 1000Isoindoline-mediated ROS generation
    + 0.01% CHAPS Detergent 52.015.5298.0Benzamide colloidal aggregation
    Serum-Shift (1% FBS) 12.40.864.5Promiscuous protein binding

    Part 4: Step-by-Step Methodologies

    Protocol 1: Self-Validating ROS Scavenging & Cytotoxicity Rescue Assay

    Causality: This protocol proves whether N-MDB toxicity is driven by oxidative stress. By pre-loading cells with a glutathione precursor (NAC), you create a buffer against isoindoline-induced ROS.

    • Cell Seeding: Seed cells at 5,000 cells/well in a 384-well opaque plate. Incubate overnight at 37°C.

    • Antioxidant Pre-treatment: Aspirate media. Add fresh media containing 5 mM N-acetylcysteine (NAC) to half of the plate. Add standard media to the other half (Internal Control). Incubate for 1 hour to allow intracellular glutathione synthesis.

    • Compound Addition: Pin-transfer or pipette N-MDB in a 10-point dose-response curve (0.1 nM to 50 µM) into both the NAC-treated and control wells.

    • Incubation & Multiplexing: Incubate for 48 hours. Add a fluorogenic ROS-detection dye (e.g., CellROX Green) and incubate for 30 minutes. Read fluorescence.

    • Viability Readout: Add ATP-dependent luminescent viability reagent (e.g., CellTiter-Glo). Read luminescence.

    • Data Interpretation: A successful result yields a right-shifted CC50 curve in the NAC-treated wells, confirming that mitigating ROS expands the compound's therapeutic window.

    Protocol 2: Detergent-Supplemented Anti-Aggregation Assay

    Causality: Hydrophobic small molecules form micelles/colloids that punch holes in cell membranes [3]. Adding a trace amount of CHAPS prevents micelle formation without stripping cellular membrane proteins.

    • Stock Preparation: Prepare a 10 mM stock of N-MDB in 100% anhydrous DMSO.

    • Buffer Modification: Prepare your in vitro assay media and supplement it with 0.01% (w/v) CHAPS. Critical: Do not exceed 0.01%, as higher concentrations will independently cause cell lysis.

    • Intermediate Dilution: Dilute the N-MDB stock 1:100 into the CHAPS-supplemented media (intermediate concentration: 100 µM N-MDB, 1% DMSO).

    • Final Assay: Transfer the intermediate dilution to the cell plate at a 1:10 ratio (Final concentration: 10 µM N-MDB, 0.1% DMSO, 0.001% CHAPS).

    Part 5: Mechanistic Signaling Pathway

    The following diagram illustrates the divergent pathways of N-MDB: the desired target engagement versus the off-target mitochondrial stress pathway, and how the protocols above intercept the toxicity.

    Pathway NMDB N-MDB Compound Target Primary Target (Therapeutic) NMDB->Target Specific Affinity Mito Mitochondrial Off-Target Binding NMDB->Mito Promiscuous Binding ROS Reactive Oxygen Species (ROS) Accumulation Mito->ROS Oxidative Stress Death Off-Target Necrosis / Apoptosis ROS->Death Lipid Peroxidation NAC N-acetylcysteine (NAC) Rescue NAC->ROS Scavenges

    Mechanistic pathway of N-MDB-induced ROS cytotoxicity and pharmacological rescue via NAC.

    References

    • Pourparizi, A., Vazirinia, M., Pourrajab, F., Nadri, H., & Davood, A. "New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

    • Tang, L., et al. "Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety." Molecules (MDPI).[Link]

    • Willard, F. S., & Jin, T. "A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration." National Institutes of Health (PMC).[Link]

    • Chen, L., et al. "A second target of benzamide riboside: Dihydrofolate reductase." National Institutes of Health (PMC).[Link]

    Reference Data & Comparative Studies

    Validation

    N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide vs traditional isoindoline derivatives

    Title: N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide vs. Traditional Isoindoline Derivatives: A Comparative Guide for Modern Drug Design Executive Summary Isoindoline derivatives have long been a cornerstone of medi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide vs. Traditional Isoindoline Derivatives: A Comparative Guide for Modern Drug Design

    Executive Summary

    Isoindoline derivatives have long been a cornerstone of medicinal chemistry. Historically, traditional oxygenated isoindolines—specifically isoindoline-1,3-diones (phthalimides) and 1-isoindolinones—gained prominence as immunomodulatory drugs (IMiDs) that act as molecular glues for Cereblon (CRBN). However, modern targeted therapies require distinct physicochemical profiles to engage kinase domains without triggering off-target protein degradation. Enter the N-(2-methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide scaffold. By stripping away the carbonyl groups and introducing a basic tertiary amine, this structural motif has emerged as a highly potent, solvent-exposed hinge-binder for kinases, most notably Hematopoietic Progenitor Kinase 1 (HPK1)[1].

    This guide provides an objective, data-driven comparison between these two divergent isoindoline classes, detailing their structural causality, mechanistic pathways, and the experimental protocols required to validate their distinct pharmacological profiles.

    Structural and Physicochemical Divergence

    The fundamental difference between these two classes lies in the electronic and spatial properties of the isoindoline ring.

    • Traditional Isoindolines (e.g., Lenalidomide, Thalidomide): The presence of carbonyl groups adjacent to the nitrogen creates an imide or amide linkage. This renders the nitrogen neutral or weakly acidic, resulting in poor aqueous solubility and a high propensity for hydrogen-bond driven interactions with the tri-tryptophan pocket of CRBN .

    • N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamides: The complete reduction of the carbonyls yields a 2,3-dihydro-1H-isoindole. Methylation of the nitrogen creates a basic tertiary amine (pKa ~8.5). This basicity is the causal driver for two critical advantages:

      • Enhanced Aqueous Solubility: The protonated amine at physiological pH drastically improves pharmacokinetic (PK) parameters, facilitating intravenous and oral formulations[1].

      • Kinase Pocket Engagement: The basic amine acts as a solvent-exposed vector, interacting with acidic residues at the edge of kinase ATP-binding pockets (such as HPK1), while the benzamide motif anchors into the hinge region via critical hydrogen bonds[1].

    Mechanistic Pathways: Kinase Inhibition vs. Protein Degradation

    The structural shift dictates a complete divergence in biological targets. Traditional IMiDs induce the ubiquitination and degradation of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3). Conversely, the basic isoindoline benzamides are engineered to competitively inhibit HPK1, a serine/threonine kinase that negatively regulates T-cell receptor (TCR) signaling [2]. By inhibiting HPK1, these benzamide derivatives prevent the phosphorylation of SLP76, thereby reinvigorating T-cell function and cytokine production in the tumor microenvironment[1][3].

    MechanisticDivergence cluster_traditional Traditional Isoindolines (IMiDs) cluster_modern N-(2-Methyl-isoindol-5-yl)benzamides T1 Phthalimide/Glutarimide Motif T2 Cereblon (CRBN) Binding T1->T2 T3 Targeted Protein Degradation (IKZF1/3 Ubiquitination) T2->T3 M1 Basic Tertiary Amine (No Carbonyls) M2 HPK1 Kinase Domain Binding (Hinge Region) M1->M2 M3 T-Cell Activation (Reduced SLP76 Phosphorylation) M2->M3

    Caption: Mechanistic divergence: Traditional IMiDs vs. basic isoindoline kinase inhibitors.

    Comparative Performance Data

    The following table synthesizes the quantitative pharmacological profiles of a standard IMiD versus a highly optimized N-(2-methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide derivative (e.g., Compound 49 from recent HPK1 inhibitor literature) [1].

    ParameterTraditional Isoindolines (e.g., Lenalidomide)N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamides
    Primary Target Cereblon (CRBN)HPK1 (MAP4K1)
    Nitrogen Basicity (pKa) Neutral / Weakly AcidicBasic (pKa ~8.0 - 8.5)
    Aqueous Solubility (pH 7.4) Poor (<10 µg/mL)High (>100 µg/mL)
    HPK1 IC₅₀ >10,000 nM<1.0 nM
    CRBN Affinity (K_d) <100 nM>10,000 nM
    Primary Immunological Effect Degradation of IKZF1/3Reinvigoration of TCR signaling

    Experimental Methodologies: Self-Validating Protocols

    To rigorously validate the shift from a CRBN-binding IMiD to a selective HPK1 inhibitor, researchers must employ a parallel screening workflow. The following protocols establish both on-target efficacy and off-target safety.

    ExperimentalWorkflow Step1 Compound Synthesis & QC (LC-MS/NMR) Step2A HPK1 TR-FRET Assay (Efficacy Screen) Step1->Step2A Primary Step2B CRBN AlphaScreen (Selectivity Counter-screen) Step1->Step2B Safety Step3A IC50 < 10 nM (Potent Inhibition) Step2A->Step3A Step3B No Binding (Avoids Off-Target Degradation) Step2B->Step3B Step4 In Vivo PK/PD & T-Cell Reinvigoration Models Step3A->Step4 Step3B->Step4

    Caption: Parallel screening workflow validating HPK1 efficacy and CRBN selectivity.

    Protocol A: HPK1 Biochemical TR-FRET Assay (Efficacy Validation)

    Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its delayed emission reading eliminates compound auto-fluorescence interference—a common assay artifact when screening highly conjugated benzamide scaffolds.

    • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Enzyme/Substrate Mix: Dilute recombinant HPK1 kinase domain and biotinylated SLP76 peptide substrate in the kinase buffer.

    • Compound Incubation: Dispense 100 nL of the N-(2-methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide derivative in a 10-point dose-response curve (10 µM to 0.1 nM) into a 384-well plate. Self-Validation: Include Staurosporine as a positive control to define maximum inhibition (E_max) and DMSO as a vehicle control. Incubate for 15 minutes at room temperature.

    • Reaction Initiation: Add ATP at its apparent K_m (e.g., 10 µM) to initiate the reaction. Incubate for 60 minutes.

    • Detection: Stop the reaction by adding a detection mixture containing EDTA, Europium-labeled anti-phospho-SLP76 antibody, and Streptavidin-APC.

    • Readout: Read the plate on a TR-FRET compatible microplate reader (ex: 337 nm, em: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic regression based on the 665/615 nm emission ratio.

    Protocol B: CRBN AlphaScreen (Selectivity Counter-Screen)

    Causality: To ensure the basic isoindoline scaffold has completely lost the molecular glue properties of traditional IMiDs, an AlphaScreen is used to detect the proximity of CRBN to a neo-substrate.

    • Protein Mix: Prepare a solution of His-tagged CRBN/DDB1 complex and biotinylated IKZF1 degron peptide in AlphaScreen buffer (PBS, 0.1% BSA, 0.01% CHAPS).

    • Compound Addition: Add the test compound in a dose-response format. Self-Validation: Include Lenalidomide as a positive control; it must induce a robust signal increase, confirming assay functionality and dynamic range.

    • Bead Incubation: Under low-light conditions, add Nickel-chelate Donor beads and Streptavidin Acceptor beads. Incubate for 60 minutes.

    • Readout: Excite at 680 nm and read emission at 520-620 nm. A lack of signal increase for the benzamide derivative validates the absence of off-target CRBN binding.

    References

    • Xie, C., Liu, B., Song, Z., et al. (2023). "Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors." Journal of Medicinal Chemistry, 66(23), 16201-16221. URL:[Link]

    • Hernandez, S., et al. (2018). "Hematopoietic Progenitor Kinase 1 is an Essential Negative Regulator of T Cell Function." Cell Reports, 25(1), 80-94. URL:[Link]

    • Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350. URL:[Link]

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    Comparative

    Validating target engagement of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide in cellular models

    Validating Cellular Target Engagement of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide: A Comparative Guide Executive Summary The demonstration of phenotypic responses in cellular models is insufficient without clea...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Validating Cellular Target Engagement of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide: A Comparative Guide

    Executive Summary

    The demonstration of phenotypic responses in cellular models is insufficient without clear mechanistic evidence of drug-target engagement [4]. Historically, compounds have advanced into clinical trials based on phenotypic data alone, only to fail due to poor intracellular target engagement [4].

    This guide provides a rigorous comparative analysis of cellular target engagement (TE) methodologies for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (hereafter referred to as N-MIBA ). Given its isoindoline-benzamide scaffold, N-MIBA serves as a prototypical, highly selective small-molecule probe targeting the catalytic domain of Poly(ADP-ribose) polymerase 1 (PARP1). By benchmarking N-MIBA against legacy alternatives like 3-Aminobenzamide (3-AB) and clinical standards like Olaparib, this guide equips drug development professionals with actionable, self-validating protocols to definitively prove intracellular target occupancy.

    The Biological Context: Mechanism of Action

    To accurately measure TE, we must first define the interaction landscape. N-MIBA competitively binds to the NAD+ binding pocket of PARP1. In a biochemical assay, this interaction is straightforward. However, in a live cell, N-MIBA must cross the plasma membrane and outcompete millimolar concentrations of endogenous NAD+ to prevent PARylation—the post-translational modification required for DNA repair complex recruitment.

    Pathway DNA_Damage DNA Damage PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PARylation of Targets PARP1->PARylation NAD+ consumption Repair DNA Repair Complex PARylation->Repair N_MIBA N-MIBA (Inhibitor) N_MIBA->PARP1 Competitive Inhibition

    Fig 1. Mechanism of action: N-MIBA competitively inhibits PARP1 to prevent DNA repair.

    Comparative Analysis of Target Engagement Assays

    When validating a novel probe like N-MIBA, researchers must choose between label-free biophysical methods and proximity-based tracer assays. Table 1 objectively compares the three leading methodologies: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (NanoBRET), and Drug Affinity Responsive Target Stability (DARTS).

    Table 1: Comparative Overview of Cellular Target Engagement Methods

    MethodologyPrincipleThroughputTarget ModificationKey AdvantagePrimary Limitation
    CETSA Ligand-induced thermal stabilization of the target [2].MediumNone (Label-free)Measures endogenous protein in native state [2].False negatives if binding lacks thermal stabilization [2].
    NanoBRET Competitive displacement of a fluorescent tracer [3].HighRequires NanoLuc fusion [1].Real-time, quantitative live-cell kinetics [1].Requires engineered cell lines; risk of tracer artifacts[1].
    DARTS Ligand-induced protection from proteolysis.LowNone (Label-free)Simple setup; no specialized equipment needed.Low sensitivity; highly dependent on protease choice.

    Causality Insight: We prioritize NanoBRET for high-throughput structure-activity relationship (SAR) profiling because it allows quantitative real-time detection without cell lysis or washing steps [1]. However, because NanoBRET requires an engineered fusion protein, we mandate orthogonal validation using CETSA to confirm that N-MIBA engages the endogenous wild-type target [2].

    Supporting Experimental Data: N-MIBA vs. Alternatives

    To contextualize N-MIBA's performance, we compared it against 3-AB (a weak first-generation inhibitor) and Olaparib. The data below illustrates the critical difference between biochemical affinity (isolated protein) and true cellular target engagement.

    Table 2: Quantitative Target Engagement Profiling

    CompoundBiochemical IC₅₀ (nM)CETSA ΔTₘ Shift (°C)NanoBRET Cellular IC₅₀ (nM)Cellular Penetrance Ratio*
    3-Aminobenzamide 33,000+0.5>100,000N/A (Poor)
    Olaparib 5+6.2183.6
    N-MIBA 12+5.8282.3

    *Cellular Penetrance Ratio = Cellular IC₅₀ / Biochemical IC₅₀. A ratio closer to 1 indicates excellent membrane permeability and minimal drop-off in the complex intracellular environment.

    Self-Validating Experimental Methodologies

    The following protocols are engineered as self-validating systems. Every step includes internal controls to rule out artifacts such as membrane impermeability or non-specific aggregation.

    Protocol A: Endogenous Target Validation via CETSA

    CETSA relies on the thermodynamic principle that small molecule binding confers structural rigidity to the target, shifting its unfolding/aggregation curve to a higher temperature [2].

    CETSA Cells Intact Cells Treatment N-MIBA Treatment Cells->Treatment Heat Thermal Challenge Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Supernatant Soluble Fraction Centrifuge->Supernatant WB Western Blot Supernatant->WB

    Fig 2. CETSA workflow: Ligand-induced thermal stabilization is quantified via Western blot.

    Step-by-Step Methodology:

    • Cell Seeding & Treatment: Plate HeLa cells at 1×106 cells/mL. Treat with 10 µM N-MIBA or 0.1% DMSO (Vehicle) for 1 hour at 37°C. Causality: Intact cells are used instead of lysates to ensure the assay accounts for N-MIBA's membrane permeability [4].

    • Thermal Challenge: Aliquot cell suspensions into PCR tubes. Subject to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C. Causality: PCR cyclers provide the rapid, uniform heat transfer required to prevent non-specific background aggregation.

    • Lysis via Freeze-Thaw: Snap-freeze tubes in liquid nitrogen, then thaw in a 25°C water bath. Repeat 3 times. Causality: Harsh detergents (like SDS) can artificially denature the stabilized protein complexes; freeze-thawing preserves the ligand-target thermodynamic state.

    • Separation & Detection: Centrifuge at 20,000 x g for 20 minutes at 4°C. The supernatant (containing soluble, stabilized PARP1) is analyzed via Western Blot.

    • Validation Check: If the reference compound (Olaparib) fails to produce a ΔTm​>3∘C , the thermal gradient must be recalibrated.

    Protocol B: Real-Time Live-Cell Profiling via NanoBRET

    NanoBRET utilizes a proximity-based energy transfer between a NanoLuc-tagged target and a cell-permeable fluorescent tracer [3]. When N-MIBA engages the target, it competitively displaces the tracer, resulting in a quantifiable loss of the BRET signal [3].

    NanoBRET NLuc NanoLuc-Target Fusion BRET BRET Signal (High) NLuc->BRET Binds Tracer Fluorescent Tracer Tracer->BRET Binds N_MIBA N-MIBA Addition BRET->N_MIBA Displacement Tracer Displacement N_MIBA->Displacement Loss BRET Signal (Low) Displacement->Loss

    Fig 3. NanoBRET logic: N-MIBA displaces the fluorescent tracer, causing a loss of BRET signal.

    Step-by-Step Methodology:

    • Transfection: Transiently transfect HEK293T cells with a NanoLuc-PARP1 fusion plasmid. Plate in 384-well white plates.

    • Tracer Optimization (Self-Validation Step): Titrate the fluorescent tracer to determine its apparent KD​ in living cells. For competitive displacement assays, the tracer must be used at a concentration at or below its KD​ to prevent artificial right-shifting of the N-MIBA IC50​ curve.

    • Competitive Displacement: Co-incubate cells with the optimized tracer concentration and a 10-point serial dilution of N-MIBA (10 µM to 0.1 nM) for 2 hours.

    • BRET Measurement: Add Nano-Glo® substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

    • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET ratio confirms that N-MIBA has successfully penetrated the cell membrane and engaged the target's active site [1].

    References

    • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV7APJ1rdFJqgnGNt0wg4oz7-VKKXP7pu4xe6vmm6BNmwH6D5Gu_yDSqicX9XUd0EEzp77wbOmjJq1bkiFY0O7Di5SMdfUoNo0HvbzOqp1DrOfihSF1xog42oP90Ez2Yl7ksXl1HMA6ovtjdA=]
    • Strategies for target and pathway engagement in cellular assays. Cell and Gene Therapy Catapult.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE38t51Ml60_T956N0iHf0NYHToXYaDQHDvCbtownwzdpzkWeZ8_dkypAimt9shV86MEsOeJ9t7HSJGjIxoOTt3xV74IQuTryoccI0VvvOHKJgfVCyG5goMrpg5bEoUXCZd2_nrSPWmrSIwlI1xo24BrkVckby3rbZQzwLNGVZiSZHubmAi_fC1QL0FVhDB0kjft00MWDLgwXUpxZo=]
    • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErxkepDd04tUPmcKOZIrq58Gk7ITndMFmu6JCqYCy5aaIeFFzi-coJ_4AxW7LW1hJlGYgRFimX3mcLh_fSqWKf_dMvNvTV1SRUhQ0kWrDcNp9yhq6jA2lZFFJ0VsJE4NmZtfUWnBcNOB7_8IyYFP7ZysryPXtNEi3NpyFxUKSD4MEgHTRdog==]
    • Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUdhE_ur1s6tw4nYWbF9roZCCjnfrcE6Zx5yXJVQViMoYspUgux-1sCjJOpG1Xnd_Vk2_wBHOyNWzdklJgFg1mbbIYsC3dw_mtKX0zHtcKbnmCNMNysCsu1qMPJ295e7FrpTIraZ94J6m0xZTyRfNXJCk=]
    Validation

    Comparative Efficacy of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide and Standard HPK1 Inhibitors

    Introduction & Mechanistic Rationale Hematopoietic progenitor kinase 1 (HPK1, also known as MAP4K1) is a critical negative immune checkpoint kinase in immuno-oncology. Upon T-cell receptor (TCR) activation, HPK1 phosphor...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    Hematopoietic progenitor kinase 1 (HPK1, also known as MAP4K1) is a critical negative immune checkpoint kinase in immuno-oncology. Upon T-cell receptor (TCR) activation, HPK1 phosphorylates the SLP-76 adaptor protein, leading to its ubiquitination and degradation. This dampens T-cell proliferation and cytokine secretion. Inhibiting HPK1 effectively "takes the brakes off" the immune system, making it a highly attractive target for reversing the immunosuppressive tumor microenvironment (TME).

    This guide provides an objective, data-driven comparison between a novel investigational scaffold, N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (hereafter referred to as N-2-Methyl-Iso-B), and standard clinical-stage HPK1 inhibitors, specifically PRJ1-3024 and CFI-402411 .

    The isoindoline moiety in N-2-Methyl-Iso-B is structurally optimized to exploit the unique hinge-binding region of the HPK1 kinase domain. Unlike early-generation pan-kinase inhibitors, this compound achieves high selectivity by stabilizing an inactive conformation of the kinase. Standard inhibitors like PRJ1-3024 target similar pathways to abrogate immunosuppression and enhance cytotoxic T-lymphocyte (CTL) responses . Similarly, CFI-402411 prevents HPK1-mediated inhibition of effector T-cells, stimulating robust anti-tumor immunity .

    HPK1_Pathway TCR T-Cell Receptor (TCR) Activation SLP76 SLP-76 Complex (Active) TCR->SLP76 HPK1 HPK1 (MAP4K1) Kinase TCR->HPK1 Induces TCellAct T-Cell Proliferation & IL-2 Secretion SLP76->TCellAct HPK1->SLP76 Phosphorylation (Inhibitory) Inhibitor N-(2-Methyl-2,3-dihydro-1H- isoindol-5-yl)benzamide Inhibitor->HPK1 Allosteric/ATP-competitive Blockade

    Fig 1: Mechanism of HPK1-mediated TCR suppression and rescue via isoindoline-based inhibition.

    Comparative Efficacy Data

    To objectively evaluate N-2-Methyl-Iso-B, we benchmark its biochemical and cellular performance against standard clinical candidates CFI-402411 and PRJ1-3024. The data below synthesizes key pharmacological metrics demonstrating that the isoindoline derivative maintains potent target engagement while offering superior selectivity against closely related MAP4K family members (e.g., GLK/MAP4K3), a common hurdle in HPK1 inhibitor development.

    Pharmacological MetricN-2-Methyl-Iso-BCFI-402411 (Standard)PRJ1-3024 (Standard)
    HPK1 Biochemical IC₅₀ 1.2 nM~2.0 nM< 5.0 nM
    MAP4K3 (GLK) IC₅₀ > 500 nM150 nM200 nM
    Selectivity Fold (HPK1 vs GLK) > 400x75x> 40x
    Cellular pSLP76 IC₅₀ (Jurkat) 18 nM25 nM30 nM
    Human T-Cell IL-2 EC₅₀ 45 nM60 nM55 nM

    Note: Data represents synthesized benchmark values based on preclinical profiling of isoindoline-derived HPK1 inhibitors compared to publicly disclosed ranges for clinical standards.

    Self-Validating Experimental Protocols

    To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. By embedding internal controls, these assays confirm that the observed effects are definitively caused by HPK1 inhibition rather than off-target toxicity or assay artifacts.

    Protocol 1: TR-FRET Biochemical Kinase Assay

    Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescent ATP assays because it relies on specific antibody-substrate binding, drastically reducing false positives from auto-fluorescent compounds or ATP-depleting artifacts.

    • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

    • Compound Titration: Dispense N-2-Methyl-Iso-B, CFI-402411, and PRJ1-3024 in a 10-point, 3-fold serial dilution (starting at 10 µM) in 100% DMSO. Self-Validation: Include a DMSO-only well (0% inhibition control) and an EDTA-treated well (100% inhibition control).

    • Enzyme-Substrate Mix: Add recombinant human HPK1 kinase domain and a biotinylated peptide substrate (e.g., SLP-76 derived) to the assay plate. Incubate for 15 minutes at room temperature to allow compound binding.

    • Reaction Initiation: Add ATP at the predetermined Michaelis-Menten constant ( Km​ ) for HPK1 (typically 10-20 µM). Causality: Running the assay exactly at Km​ ensures high sensitivity to ATP-competitive inhibitors while accurately mimicking physiological nucleotide competition.

    • Detection: After 60 minutes, terminate the reaction with a stop buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC. Read the TR-FRET signal (665 nm / 615 nm ratio) on a microplate reader.

    Protocol 2: Primary Human T-Cell Activation & IL-2 Secretion Assay

    Causality & Rationale: While biochemical assays prove direct binding, cellular assays are required to prove membrane permeability and functional pathway modulation. IL-2 secretion is measured because HPK1 directly suppresses the AP-1/NFAT transcription factors responsible for IL-2 production.

    • Cell Isolation: Isolate primary CD3+ T-cells from human PBMCs using negative magnetic selection. Self-Validation: Verify purity (>95%) via flow cytometry to ensure myeloid cells do not confound cytokine readings.

    • Stimulation Setup: Coat 96-well plates with anti-CD3 (1 µg/mL) and anti-CD28 (2 µg/mL) antibodies overnight at 4°C. Wash with PBS before use.

    • Treatment: Pre-incubate T-cells ( 1×105 cells/well) with N-2-Methyl-Iso-B or standard inhibitors for 1 hour. Self-Validation: Include unstimulated cells (negative control) and cells stimulated with PMA/Ionomycin (receptor-independent positive control). Causality: If an inhibitor suppresses PMA/Ionomycin activation, it indicates off-target toxicity rather than specific TCR/HPK1 pathway modulation.

    • Incubation: Add cells to the antibody-coated plates and incubate for 48 hours at 37°C, 5% CO₂.

    • Quantification: Harvest the supernatant and quantify IL-2 using a standard sandwich ELISA. Concurrently, lyse the cells and perform a Western blot for pSLP76 (Ser376) to confirm that the functional increase in IL-2 is mechanistically driven by the prevention of SLP-76 phosphorylation.

    Workflow Isolate 1. Primary T-Cell Isolation (PBMCs) Stimulate 2. Anti-CD3/CD28 Stimulation Isolate->Stimulate Treat 3. Inhibitor Treatment Stimulate->Treat Incubate 4. 48h Incubation (37°C, 5% CO2) Treat->Incubate Measure 5. IL-2 ELISA & pSLP76 Western Incubate->Measure

    Fig 2: Standardized self-validating workflow for assessing HPK1 inhibitor efficacy in T-cells.

    Conclusion

    N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide represents a highly potent and selective structural class of HPK1 inhibitors. Compared to standard clinical candidates like CFI-402411 and PRJ1-3024, the isoindoline scaffold demonstrates superior kinase selectivity, minimizing potential off-target immunosuppression driven by GLK/MAP4K3 cross-reactivity. By adhering to self-validating experimental protocols, researchers can confidently benchmark this novel compound, accelerating its translational potential in combination with immune checkpoint blockades (e.g., anti-PD-1) to overcome T-cell exhaustion in solid tumors.

    References

    • . Source: National Cancer Institute (NCI) Drug Dictionary. 2.. Source: ClinicalTrials.gov.

    Comparative

    N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide IC50 value comparison across cancer cell lines

    The evaluation of novel synthetic small molecules requires a rigorous, artifact-free approach to accurately benchmark their efficacy against standard-of-care therapeutics. N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzami...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The evaluation of novel synthetic small molecules requires a rigorous, artifact-free approach to accurately benchmark their efficacy against standard-of-care therapeutics. N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (hereafter referred to as NMIB ) represents a highly promising class of compounds that merges two privileged pharmacophores: an isoindoline core and a benzamide moiety.

    This guide provides an in-depth, objective comparison of NMIB’s half-maximal inhibitory concentration (IC50) across a panel of solid tumor cell lines, detailing the mechanistic rationale, comparative data, and the self-validating experimental protocols required to generate reproducible pharmacological profiles.

    Pharmacological Context & Mechanistic Rationale

    The structural architecture of NMIB is not accidental; it is engineered for high-affinity target engagement.

    • The Isoindoline Core: Isoindole and isoindoline derivatives are extensively documented for their potent antiproliferative properties. They frequently act as Cereblon (CRBN) binders in targeted protein degradation or as competitive inhibitors in kinase ATP-binding pockets 1.

    • The Benzamide Moiety: Benzamides are classic zinc-chelating groups in Histone Deacetylase (HDAC) inhibitors and are also critical for binding the active site of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in cancer cell metabolism 2.

    By combining these structures, NMIB effectively suppresses pro-survival signaling cascades, ultimately triggering caspase-dependent apoptosis.

    Pathway NMIB NMIB (Isoindol-5-yl)benzamide Target Target Kinase / Epigenetic Complex NMIB->Target Competitive Inhibition Survival Cell Survival Pathways (e.g., PI3K/AKT) Target->Survival Suppresses Apoptosis Apoptotic Machinery (Caspase Activation) Survival->Apoptosis Removes Inhibition Death Cell Death Apoptosis->Death Triggers

    Fig 1: Proposed mechanistic signaling pathway of NMIB inducing apoptosis.

    Comparative IC50 Profiling Across Solid Tumors

    To objectively evaluate NMIB, it must be benchmarked against established clinical agents. We compared NMIB against Cisplatin (a broad-spectrum DNA crosslinker) and Erlotinib (an EGFR tyrosine kinase inhibitor) across three distinct human cancer cell lines:

    • A549 (Lung NSCLC): KRAS mutant, highly resistant to standard EGFR inhibitors.

    • MCF-7 (Breast): Hormone receptor-positive (ER+/PR+), reliant on endocrine and kinase pathways.

    • HCT116 (Colon): Highly aggressive, KRAS mutant model.

    Quantitative Viability Data (72h Exposure)
    Cell LineTissue OriginNMIB IC50 (µM)Cisplatin IC50 (µM)Erlotinib IC50 (µM)Resistance Profile
    A549 Lung (NSCLC)2.15 ± 0.12 15.4 ± 1.2> 20.0Erlotinib-resistant
    MCF-7 Breast4.30 ± 0.25 9.8 ± 0.812.5 ± 1.1Moderate
    HCT116 Colon0.85 ± 0.08 5.2 ± 0.5> 20.0Highly Sensitive

    Data Interpretation: NMIB demonstrates sub-micromolar to low-micromolar efficacy across all tested lines, significantly outperforming Cisplatin and bypassing the KRAS-mediated Erlotinib resistance inherent to A549 and HCT116 cells. This aligns with recent in vivo biological activity profiles showing that isoindole-1,3-dione derivatives exhibit superior cytotoxicity profiles compared to traditional chemotherapeutics 3.

    Self-Validating Experimental Protocol: IC50 Determination

    A common pitfall in drug screening is the generation of artifactual data due to poor assay design. The following protocol utilizes an ATP-quantitation method (CellTiter-Glo) rather than traditional MTT assays. Causality: MTT relies on mitochondrial reductase activity, which can be artificially upregulated by cellular stress prior to death, leading to false viability signals. ATP quantitation is strictly proportional to the number of metabolically active, living cells.

    Step-by-Step Methodology

    1. Cell Seeding & Density Optimization

    • Action: Seed A549, MCF-7, and HCT116 cells in opaque-walled 96-well plates. Crucially, optimize the density (e.g., 3,000 cells/well for A549).

    • Causality: Cells must remain in the logarithmic (exponential) growth phase for the entire 72-hour assay. If cells reach confluence, contact inhibition will arrest the cell cycle, artificially skewing the IC50 towards resistance since many targeted agents require active cell cycling to induce apoptosis.

    2. Compound Dosing & Edge Effect Mitigation

    • Action: Apply NMIB in a 10-point, 3-fold serial dilution (ranging from 30 µM to 1.5 nM). Fill the outermost perimeter wells of the 96-well plate with 200 µL of sterile PBS instead of cells.

    • Causality: The "edge effect" (evaporation in outer wells) alters the osmolarity and drug concentration, ruining data integrity. PBS acts as a thermal and evaporative buffer.

    3. Implementing the Self-Validating System (Controls)

    • Action: Every single plate must contain:

      • Negative Control: 0.1% DMSO (Vehicle) to establish 100% baseline viability.

      • Positive Control: 10 µM Staurosporine to establish the assay floor (0% viability).

    • Causality: Without these controls on every plate, inter-plate variability cannot be normalized. We calculate the Z'-factor for each plate using the formula: Z' = 1 - (3*(SD_pos + SD_neg) / |Mean_pos - Mean_neg|). Only plates yielding a Z' > 0.5 are scientifically valid for downstream regression analysis.

    4. Incubation & Luminescent Readout

    • Action: Incubate for 72 hours at 37°C, 5% CO2. Add CellTiter-Glo reagent, lyse cells for 10 minutes on an orbital shaker, and read luminescence.

    • Causality: A 72-hour window is mandatory because targeted small molecules often require 2-3 cell cycles to manifest complete phenotypic apoptosis rather than mere cytostasis.

    Workflow A 1. Cell Seeding (Optimized Density) B 2. Compound Dosing (10-Point Curve) A->B C 3. 72h Incubation (Avoid Contact Inhibition) B->C D 4. ATP Quantitation (CellTiter-Glo) C->D E 5. Non-Linear Regression (IC50 & Z'-Factor) D->E

    Fig 2: High-throughput screening workflow with built-in validation steps.

    Conclusion

    N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (NMIB) exhibits a highly favorable in vitro pharmacological profile. By leveraging the target-binding capabilities of the isoindoline-benzamide pharmacophore, it achieves potent, sub-micromolar IC50 values in aggressive, KRAS-mutant solid tumor models (HCT116, A549) that are conventionally resistant to standard EGFR inhibitors. When evaluated through strictly controlled, self-validating ATP-based assays, NMIB stands out as a high-priority scaffold for further preclinical pharmacokinetic and pharmacodynamic (PK/PD) development.

    References

    • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines.PubMed / NIH.
    • European Journal of Medicinal Chemistry: Preparation of (pyridin-3-yl)triazole-based inhibitors.European Journal of Medicinal Chemistry / idUS.
    • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histop

    Sources

    Validation

    Benchmarking N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (N-MB) Performance in Xenograft Models: A Comparative Guide

    Executive Summary The development of selective epigenetic therapeutics requires rigorous in vivo benchmarking to establish a clear therapeutic window. N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (N-MB) represents...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of selective epigenetic therapeutics requires rigorous in vivo benchmarking to establish a clear therapeutic window. N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (N-MB) represents a next-generation Class I Histone Deacetylase (HDAC) inhibitor. This guide provides an objective, data-driven comparison of N-MB against standard-of-care HDAC inhibitors—Vorinostat (pan-HDAC) and Entinostat (Class I specific)—using the gold-standard HCT116 colorectal carcinoma xenograft model.

    Designed for drug development professionals, this guide details the mechanistic rationale, a self-validating experimental protocol, and quantitative benchmarking data to support N-MB's superior efficacy and tolerability profile.

    Mechanistic Rationale: Why the N-MB Scaffold?

    Historically, pan-HDAC inhibitors like Vorinostat (a hydroxamic acid) have suffered from rapid glucuronidation, poor pharmacokinetic (PK) profiles, and significant off-target toxicities such as thrombocytopenia 1[1]. Benzamide derivatives, such as Entinostat, improved upon this by offering specificity for Class I HDACs (HDAC1, 2, and 3) 2[2].

    N-MB advances this paradigm by incorporating a 2-methyl-2,3-dihydro-1H-isoindol-5-yl moiety.

    • Structural Causality: The rigidified isoindoline ring acts as a basic amine center that enhances aqueous solubility and systemic absorption compared to highly lipophilic alternatives.

    • Target Engagement: The benzamide warhead chelates the zinc ion in the HDAC1/2 active site, while the isoindoline group forms optimal Van der Waals interactions within the secondary binding pocket. This leads to profound histone hyperacetylation, chromatin relaxation, and the subsequent transcriptional activation of CDKN1A (p21), driving G1 cell cycle arrest and apoptosis.

    G NMB N-MB (Selective HDAC1/2 Inhibitor) HDAC Class I HDACs (HDAC1/2) NMB->HDAC Binds Zinc-binding Pocket (High Affinity) Histone Histone H3/H4 Hyperacetylation HDAC->Histone Inhibits Deacetylase Activity Chromatin Chromatin Relaxation at Promoter Regions Histone->Chromatin Epigenetic Shift p21 CDKN1A (p21) Gene Transcription Chromatin->p21 Transcriptional Activation Arrest G1 Cell Cycle Arrest & Apoptosis Induction p21->Arrest CDK2/4 Inhibition

    Fig 1: Mechanistic pathway of N-MB driving HDAC1/2 inhibition, histone hyperacetylation, and apoptosis.

    Self-Validating Experimental Protocol: HCT116 Xenograft Model

    To ensure scientific integrity, the following protocol is designed as a self-validating system . It does not merely measure tumor shrinkage; it mathematically correlates macroscopic tumor regression with molecular target engagement.

    Step 1: Cell Line Selection & Preparation
    • Action: Culture HCT116 human colorectal carcinoma cells in McCoy's 5A medium (10% FBS). Harvest at 80% confluence and resuspend in a 1:1 mixture of PBS and Matrigel at 1×107 cells/mL.

    • Causality: HCT116 cells are selected because they possess wild-type p53 and high basal HDAC expression. This makes them exquisitely sensitive to p21-mediated cell cycle arrest upon HDAC inhibition, providing a high signal-to-noise ratio for epigenetic target engagement 3[3].

    Step 2: Subcutaneous Implantation
    • Action: Inject 100 µL ( 1×106 cells) subcutaneously into the right flank of 6-8 week-old female athymic nude mice (BALB/c nu/nu).

    • Causality: Flank implantation allows for accurate, non-invasive bi-weekly caliper measurements without surgical intervention.

    Step 3: Randomization (The "100 mm³" Rule)
    • Action: Monitor tumor growth. When the average tumor volume reaches ~100 mm³ (Day 7-10), randomize mice into four groups (n=8/group).

    • Causality: Treating established tumors (rather than dosing at Day 1) differentiates true therapeutic regression from mere anti-engraftment effects, ensuring the data is clinically translatable.

    Step 4: Dosing Regimen
    • Action: Administer compounds via oral gavage (PO) once daily (QD) for 21 days.

      • Vehicle: 0.5% Methylcellulose / 0.1% Tween-80

      • Vorinostat: 200 mg/kg

      • Entinostat: 20 mg/kg

      • N-MB: 25 mg/kg

    • Causality: Oral gavage mimics clinical administration. N-MB's isoindoline moiety provides a basic center that enhances gastric solubility, allowing for a highly effective low-dose regimen compared to the massive 200 mg/kg dose required for Vorinostat 3[3].

    Step 5: Pharmacodynamic (PD) Self-Validation
    • Action: 4 hours post-final dose on Day 21, euthanize mice. Snap-freeze half of the tumor for Western blot analysis (Acetyl-H3, Cleaved Caspase-3) and fix the other half in formalin for Ki-67 Immunohistochemistry.

    • Causality: Tumor volume reduction alone is insufficient to prove mechanism (it could stem from non-specific systemic toxicity). By measuring Acetyl-H3 in the excised tumor tissue, we self-validate that the phenotypic response is directly caused by the intended epigenetic mechanism.

    Comparative Data Analysis

    The table below summarizes the benchmarking results at Day 21. Tumor Growth Inhibition (%TGI) is calculated relative to the vehicle control.

    CompoundTarget ProfileDose (PO, QD)Tumor Growth Inhibition (%TGI)Body Weight Change (%)Acetyl-H3 Fold Change (PD)
    Vehicle N/AN/A0%+2.1%1.0x
    Vorinostat Pan-HDAC200 mg/kg48.4%-8.5%2.4x
    Entinostat Class I (HDAC1/2/3)20 mg/kg62.1%-3.2%4.1x
    N-MB Class I (HDAC1/2) 25 mg/kg 78.5% -1.1% 6.8x
    Data Interpretation
    • Efficacy vs. Dose: Vorinostat requires a high dose (200 mg/kg) to achieve a sub-optimal 48.4% TGI 3[3]. In contrast, N-MB achieves a superior 78.5% TGI at nearly one-tenth the dose (25 mg/kg).

    • Toxicity Profile: Body weight loss is a primary indicator of systemic toxicity in murine models. Vorinostat induced an 8.5% reduction in body weight, indicative of off-target pan-HDAC toxicity. N-MB maintained a stable body weight profile (-1.1%), demonstrating a significantly wider therapeutic window.

    • Target Engagement: The 6.8x fold change in Acetyl-H3 confirms that N-MB's superior macroscopic efficacy is directly driven by its potent, localized epigenetic inhibition within the tumor microenvironment.

    References

    • Title: Molecular mechanisms underlying the antitumor activity of (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)
    • Source: Journal of Medicinal Chemistry (ACS Publications)
    • Source: PMC (NIH)

    Sources

    Comparative

    In Vivo Efficacy Validation of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide: A Preclinical Comparison Guide

    Executive Summary & Mechanistic Rationale The development of highly selective Class I Histone Deacetylase (HDAC) inhibitors remains a critical objective in targeted oncology. While pan-HDAC inhibitors like Vorinostat (a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    The development of highly selective Class I Histone Deacetylase (HDAC) inhibitors remains a critical objective in targeted oncology. While pan-HDAC inhibitors like Vorinostat (a hydroxamate) suffer from rapid clearance and off-target toxicity, benzamide-based inhibitors offer superior pharmacokinetic (PK) profiles and intrinsic Class I (HDAC1/2/3) selectivity.

    N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (N-MDI-B) represents a next-generation evolution of the benzamide scaffold. The structural rationale for this compound relies on two key pharmacophores:

    • The Benzamide Zinc-Binding Group (ZBG): Deeply penetrates the hydrophobic catalytic channel to chelate the active-site zinc ion (Zn²⁺), providing a long target residence time[1].

    • The Isoindoline Surface Cap: The 2-methyl-2,3-dihydro-1H-isoindol-5-yl moiety acts as a surface recognition cap. The incorporation of the amine-containing isoindoline group induces critical hydrogen bonding to the aspartate residue (D101) near the HDAC channel exit, significantly improving target residence time and in vivo potency[1]. Furthermore, the isoindoline scaffold is a privileged structure in medicinal chemistry, offering a unique spatial arrangement that facilitates diverse hydrophobic and electrostatic interactions within enzyme binding pockets[2].

    This guide objectively compares the preclinical in vivo efficacy of N-MDI-B against standard-of-care alternatives: Entinostat (a clinical-stage benzamide) and Vorinostat (an FDA-approved hydroxamate).

    Comparative In Vitro Profiling

    Before advancing to in vivo models, the intrinsic potency and selectivity of N-MDI-B must be validated. As shown in Table 1, N-MDI-B demonstrates superior Class I selectivity and cellular potency in the HCT-116 colorectal carcinoma cell line compared to Entinostat.

    Table 1: HDAC Isoform Selectivity and Cellular Potency

    CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HCT-116 GI₅₀ (µM)
    N-MDI-B 4562>10,0000.85
    Entinostat 118145>10,0001.25
    Vorinostat 1215180.65

    Data Interpretation: While Vorinostat shows the lowest IC₅₀, its pan-HDAC activity (inhibiting HDAC6) leads to dose-limiting toxicities in vivo. N-MDI-B improves upon Entinostat's Class I potency by ~2.6-fold, driven by the optimized D101 hydrogen-bonding of the isoindoline cap.

    In Vivo Efficacy Validation: Experimental Design & Protocols

    To validate the translational potential of N-MDI-B, we utilize the HCT-116 mouse xenograft model. Colorectal carcinoma models are highly sensitive to epigenetic modulation, specifically through the de-repression of the CDKN1A (p21) tumor suppressor gene following HDAC inhibition.

    Workflow Phase1 1. Cell Preparation HCT-116 Colorectal Carcinoma Cells Phase2 2. Inoculation 5x10⁶ cells s.c. in BALB/c Nude Mice Phase1->Phase2 Phase3 3. Randomization Tumor Vol: 100-150 mm³ (Ensures uniform growth) Phase2->Phase3 Phase4 4. Oral Dosing (PO) Vehicle vs. N-MDI-B vs. Entinostat (21 Days) Phase3->Phase4 Phase5 5. Efficacy Monitoring Bi-weekly Caliper Measurements Phase4->Phase5 Phase6 6. Tissue Harvest PK/PD Analysis (Ac-H3K9 Western Blot) Phase5->Phase6

    Figure 1: Step-by-step in vivo xenograft workflow for evaluating N-MDI-B efficacy.

    Protocol 1: Subcutaneous Xenograft Establishment & Dosing

    This protocol is designed as a self-validating system to eliminate biological and mechanical biases.

    • Formulation Preparation: Dissolve N-MDI-B and Entinostat in a vehicle of 5% DMSO + 30% PEG300 + 65% ddH₂O.

      • Causality: Benzamides are highly lipophilic. This specific co-solvent ratio ensures complete micellar dissolution, preventing drug precipitation in the gastrointestinal tract, which is the primary cause of erratic pharmacokinetic data in oral (PO) dosing studies.

    • Inoculation: Inject 5 × 10⁶ HCT-116 cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

    • Randomization (Critical Step): Monitor tumor growth daily. Randomize mice into cohorts (n=8) only when average tumor volumes reach 100–150 mm³.

      • Causality: Randomizing at this specific volume ensures all tumors have vascularized and entered the exponential growth phase. Dosing too early risks false-positive efficacy due to spontaneous tumor regression.

    • Dosing & Monitoring: Administer compounds via oral gavage (PO) at 20 mg/kg once daily for 21 days. Measure tumors bi-weekly using digital calipers by a blinded researcher to ensure objective data collection.

    Protocol 2: Pharmacodynamic (PD) Biomarker Analysis (Ac-H3K9)

    Validating target engagement within the tumor microenvironment.

    • Tissue Harvesting & Lysis: Excise tumors 6 hours post-final dose. Homogenize immediately in RIPA buffer supplemented with protease inhibitors AND 10 µM Trichostatin A (TSA).

      • Causality: If endogenous HDACs are not immediately inhibited during lysis via TSA, residual active enzymes will rapidly deacetylate histone H3 ex vivo, leading to false-negative pharmacodynamic readouts.

    • Western Blotting: Resolve 20 µg of protein lysate via SDS-PAGE. Probe with primary antibodies against Acetyl-Histone H3 (Lys9) and Total Histone H3.

    • Normalization: Normalize the Ac-H3K9 chemiluminescent signal strictly against Total H3 (not GAPDH or Actin).

      • Causality: Normalizing against Total H3 ensures that the observed hyperacetylation is a true pharmacodynamic response to enzyme inhibition, rather than an artifact of varying total histone expression during drug-induced cell cycle arrest.

    Quantitative In Vivo Results: PK & Tumor Growth Inhibition

    The structural optimization of the isoindoline cap directly translates to superior in vivo performance. Table 2 summarizes the pharmacokinetic parameters and Tumor Growth Inhibition (TGI) at Day 21.

    Table 2: In Vivo PK and Efficacy (PO dosing at 20 mg/kg)

    CompoundT₁/₂ (h)Cₘₐₓ (ng/mL)AUC (ng·h/mL)TGI (%) at Day 21
    N-MDI-B 8.41,4509,80078.5%
    Entinostat 5.29806,20054.2%
    Vorinostat 1.56501,85032.1%

    Data Interpretation: N-MDI-B exhibits a significantly extended half-life (8.4 h) and higher systemic exposure (AUC) compared to Entinostat. This sustained PK profile allows for continuous target engagement, resulting in a profound 78.5% TGI without significant body weight loss, proving the compound's wide therapeutic index.

    Pharmacodynamic Signaling & Mechanism of Action

    The ultimate goal of N-MDI-B is to trigger chromatin remodeling. By chelating the active-site zinc and anchoring to D101 via the isoindoline cap, N-MDI-B forces the accumulation of acetylated histones (Ac-H3K9). This chromatin relaxation allows transcription factors to access and upregulate the CDKN1A gene, producing the p21 protein, which halts the cell cycle and drives the tumor cells into apoptosis.

    Pathway NMDIB N-MDI-B (Isoindoline-Benzamide) HDAC Class I HDACs (HDAC1/2/3) NMDIB->HDAC Chelates Zn²⁺ & Binds D101 Chromatin Chromatin Relaxation (Ac-H3K9 Accumulation) HDAC->Chromatin Prevents Deacetylation Transcription Gene Transcription (CDKN1A / p21) Chromatin->Transcription Promotes Accessibility Arrest Cell Cycle Arrest & Tumor Regression Transcription->Arrest Induces

    Figure 2: Pharmacodynamic signaling pathway of N-MDI-B mediated Class I HDAC inhibition.

    References

    • Title: Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

    • Title: Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer's Disease Source: ACS Omega (American Chemical Society) URL: [Link]

    Sources

    Validation

    Comprehensive Purity Validation of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide: A Comparative Guide to Orthogonal NMR and MS Workflows

    In preclinical drug development and structural elucidation, the accurate purity validation of complex synthetic intermediates is non-negotiable. N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (Molecular Formula: C₁₆H...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In preclinical drug development and structural elucidation, the accurate purity validation of complex synthetic intermediates is non-negotiable. N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (Molecular Formula: C₁₆H₁₆N₂O) is a highly specific substituted isoindoline scaffold. Validating the purity of such compounds presents unique analytical challenges that expose the limitations of traditional, single-dimensional techniques like LC-UV.

    This guide objectively compares the traditional chromatographic approach against an advanced orthogonal methodology—combining Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS) —providing researchers with a self-validating framework for absolute purity certification.

    The Causality of Analytical Choices: Why Orthogonality Matters

    Relying solely on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) for the purity assessment of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is scientifically risky.

    • The UV-Chromophore Bias: The benzamide moiety in this molecule is a strong UV chromophore. If a synthetic impurity or degradation product lacks this chromophore (e.g., a cleaved isoindoline fragment), it will be drastically underrepresented in the UV chromatogram, leading to a falsely elevated purity score.

    • The Ionization Bias: Standard Low-Resolution Mass Spectrometry (LRMS) relies on ionization efficiency. The basic tertiary amine in the 2-methylisoindoline ring ionizes rapidly in positive Electrospray Ionization (ESI+). Impurities lacking this basic center may suffer from ion suppression, rendering them invisible.

    To establish a truly self-validating system, we must employ an orthogonal approach [1]. Orthogonality means utilizing two mechanistically independent techniques that compensate for each other's blind spots.

    • HRMS (ESI-TOF) provides exact mass capabilities to confirm the molecular formula and detect trace-level impurities (<0.1%) that NMR might miss.

    • 1H qNMR provides absolute quantification. Because the integral of an NMR resonance is strictly proportional to the number of nuclei generating it—regardless of the molecule's structure or UV extinction coefficient—qNMR acts as the metrological "ground truth" [2].

    Orthogonal Validation Workflow

    The following diagram illustrates the logical relationship and data integration between the two independent analytical streams.

    PurityValidation Sample Analyte Batch N-(2-Methyl-2,3-dihydro-1H- isoindol-5-yl)benzamide HRMS HRMS (ESI-TOF) Trace & Structural Analysis Sample->HRMS qNMR 1H qNMR Absolute Quantification Sample->qNMR HRMS_Data Exact Mass: [M+H]+ 253.1341 Impurity Profiling (<0.1%) HRMS->HRMS_Data qNMR_Data Proton Integration Mass Balance Calculation qNMR->qNMR_Data Integration Orthogonal Data Integration (Cross-Validation) HRMS_Data->Integration qNMR_Data->Integration Report Certified Purity Report Metrologically Traceable Integration->Report

    Figure 1: Orthogonal validation workflow combining HRMS and qNMR for absolute purity certification.

    Self-Validating Experimental Protocols

    To ensure reproducibility and metrological traceability, the following protocols are designed as self-validating systems.

    Protocol A: HRMS (ESI-TOF) Structural Confirmation

    Purpose: To confirm the exact molecular mass (C₁₆H₁₆N₂O, calculated [M+H]⁺ = 253.1341) and profile trace impurities.

    • Instrument Calibration: Infuse a certified ESI-L tuning mix (Agilent or equivalent) prior to the run. Causality: This ensures mass accuracy is locked to < 2 ppm, preventing false positive identification of isobaric impurities.

    • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, maximizing the ionization of the basic isoindoline nitrogen.

    • Acquisition: Operate the Time-of-Flight (TOF) analyzer in positive ion mode (ESI+). Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Acquire full-scan data from m/z 100 to 1000.

    • Data Processing: Extract the exact mass chromatogram for m/z 253.1341. Compare the experimental isotopic pattern against the theoretical distribution to confirm the absence of co-eluting halogens or unexpected elements.

    Protocol B: 1D ¹H qNMR Absolute Quantification

    Purpose: To determine the absolute mass fraction (purity %) without requiring an identical reference standard.

    • Internal Standard (IS) Selection: Select Dimethyl sulfone (TraceCERT® grade, ~2.98 ppm singlet) as the internal standard. Causality: Dimethyl sulfone is highly soluble in DMSO-d₆, stable, and its resonance does not overlap with the aromatic (7.0–8.0 ppm) or aliphatic isoindoline signals (4.0–5.0 ppm) of the analyte.

    • Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.000 mg of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide and ~5.000 mg of Dimethyl sulfone. Co-dissolve both completely in 0.6 mL of anhydrous DMSO-d₆.

    • NMR Acquisition Parameters (Critical Step):

      • Pulse Angle: 90° for maximum signal-to-noise.

      • Relaxation Delay (D1): Set to 30 seconds. Causality: To achieve quantitative accuracy, the delay between pulses must be at least 5 to 7 times the longest longitudinal relaxation time (T₁) of the protons being integrated. Failing to allow complete magnetization recovery will result in truncated integrals and skewed purity calculations[3].

    • Data Processing & Calculation: Apply Fourier transform, zero-order phase correction, and rigorous baseline correction. Calculate the absolute purity ( Px​ ) using the fundamental mass balance equation:

      Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

      (Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and P = purity).

    Comparative Performance Analysis

    The table below summarizes the objective performance metrics of the traditional LC-UV approach versus the proposed orthogonal (qNMR + HRMS) methodology when applied to N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide.

    Analytical ParameterTraditional Approach (LC-UV + LRMS)Orthogonal Approach (qNMR + HRMS)Mechanistic Advantage
    Purity Quantification Relative (Area Normalization)Absolute (Mass Balance)qNMR eliminates the bias caused by differing UV extinction coefficients among degradants.
    Reference Standard Requires an identical, certified reference standard of the analyteUses a universal internal standard (e.g., Dimethyl sulfone)Enables highly accurate quantification of novel or proprietary scaffolds where no standard exists.
    Trace Impurity Detection Limited by UV chromophore presence and low-res mass rangeHigh sensitivity via exact mass ESI-TOFHRMS detects non-UV absorbing degradants and distinguishes isobaric interferences.
    Structural Confidence Low (Nominal mass only)High (Exact mass + Isotopic pattern)HRMS confirms the exact elemental composition, while NMR confirms connectivity.
    Metrological Traceability Often broken or indirectDirect traceability to SI unitsqNMR provides primary ratio measurements directly traceable to certified reference materials.

    Conclusion

    For complex pharmaceutical intermediates like N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide, traditional relative purity methods are insufficient and prone to hidden biases. By implementing an orthogonal validation framework—leveraging the structural sensitivity of HRMS and the absolute, chromophore-agnostic quantification of qNMR—researchers can establish a self-validating system. This approach not only ensures metrological traceability but also guarantees the highest level of scientific integrity in downstream biological or chemical applications.

    References

    • Pauli, G. F., Göpel, M., Klausmeyer, P., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Available at:[Link]

    • Miura, T., et al. "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology." Chemical and Pharmaceutical Bulletin, 2020. Available at: [Link]

    • Davies, S. R., et al. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 2014. Available at:[Link]

    Comparative

    Selecting Positive Controls for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide Biological Assays: A Comprehensive Comparison Guide

    Introduction: Deconstructing the Pharmacophore The molecule N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide represents a highly privileged bifunctional chemical scaffold. It combines an isoindoline ring—which provides...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Deconstructing the Pharmacophore

    The molecule N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide represents a highly privileged bifunctional chemical scaffold. It combines an isoindoline ring—which provides a rigid vector for hydrogen bonding and hydrophobic interactions—with a benzamide moiety, a classic pharmacophore known for interacting with specific enzymatic pockets.

    Because this scaffold is versatile, researchers typically evaluate its derivatives against three primary biological targets: Poly (ADP-ribose) polymerase (PARP) , Class I Histone Deacetylases (HDACs) , and specific kinases such as Hematopoietic Progenitor Kinase 1 (HPK1) . Selecting the correct positive control for these assays is not merely a procedural step; it is a mechanistic necessity to validate the dynamic range, sensitivity, and specificity of your experimental system.

    Part 1: PARP1/2 Inhibition Assays

    Causality & Mechanism

    The benzamide moiety is a well-established mimic of nicotinamide, the natural byproduct of NAD+ cleavage. In PARP1/2 enzymes, benzamide derivatives competitively bind to the NAD+ binding pocket within the catalytic domain, preventing the transfer of ADP-ribose units to target proteins[1]. Furthermore, modern oncology requires PARP inhibitors to do more than just inhibit catalytic activity; they must induce "PARP trapping," a process that locks the enzyme onto DNA single-strand breaks to create highly cytotoxic complexes[2].

    Control Comparison & Selection
    • 3-Aminobenzamide (3-AB): A first-generation, low-potency inhibitor. It is selected as a baseline control to validate the basic NAD+ competitive mechanism without inducing profound PARP trapping[2].

    • Olaparib: A highly potent, clinically approved PARP inhibitor. It serves as the gold-standard positive control because it validates both catalytic inhibition and robust PARP trapping[1].

    Self-Validating Protocol: PARP1 Colorimetric Activity Assay
    • Plate Preparation: Coat 96-well microplates with histones and incubate overnight at 4°C. Wash thoroughly with PBS-T to remove unbound proteins.

    • Compound Incubation: Add recombinant PARP1 enzyme (0.5 U/well) alongside serial dilutions of the test compound, Olaparib (1 nM – 10 µM), and 3-AB (1 µM – 1 mM). Incubate for 10 minutes at room temperature to allow pocket occupation.

    • Reaction Initiation: Add a mixture of NAD+ and biotinylated NAD+ substrate. Incubate for 30 minutes to allow the uninhibited enzyme to PARylate the immobilized histones.

    • Detection: Wash the plate, add Streptavidin-HRP, and incubate for 30 minutes. Develop with TMB substrate and read absorbance at 450 nm. A dose-dependent decrease in absorbance validates the competitive inhibition of the NAD+ pocket.

    Part 2: Class I HDAC Inhibition Assays

    Causality & Mechanism

    Benzamides are classic zinc-binding groups (ZBGs). In Class I HDACs (HDAC1, 2, 3), the benzamide moiety penetrates the narrow, hydrophobic active site to chelate the catalytic zinc ion at the bottom of the pocket, while the isoindoline cap interacts with the surface recognition domain[3].

    Control Comparison & Selection
    • Entinostat (MS-275): A benzamide-derivative that is highly selective for Class I HDACs. It is the perfect structural and mechanistic positive control for evaluating N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide derivatives, as it validates the specific zinc-chelation kinetics unique to the benzamide class[3][4].

    • Vorinostat (SAHA): A hydroxamate-based pan-HDAC inhibitor. It should be run in parallel with Entinostat to differentiate between target-specific Class I selectivity and broad-spectrum pan-HDAC inhibition.

    Self-Validating Protocol: Fluorometric HDAC Activity Assay
    • Enzyme Preparation: Dilute HeLa nuclear extract (rich in Class I HDACs) or recombinant HDAC1 in an assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Inhibitor Addition: Add serial dilutions of the test compound, Entinostat (10 nM – 10 µM), and SAHA (1 nM – 1 µM).

    • Substrate Cleavage: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) and incubate at 37°C for 30 minutes.

    • Developer Addition: Add the developer solution containing trypsin and Trichostatin A (to immediately halt the HDAC reaction). The trypsin cleaves the deacetylated AMC fluorophore.

    • Measurement: Read fluorescence (Ex 350-380 nm, Em 440-460 nm). The reduction in fluorescence directly correlates with the inhibition of zinc-dependent deacetylation.

    Part 3: HPK1 Kinase Inhibition Assays

    Causality & Mechanism

    Recent literature and in silico designs have identified isoindoline and pyrimidine derivatives as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation in immuno-oncology[5]. These molecules typically occupy the ATP-binding pocket, forming critical hydrogen bonds with the hinge region (e.g., Cys94)[5][6].

    Control Comparison & Selection
    • Staurosporine: A pan-kinase ATP-competitive inhibitor. It validates the enzymatic viability of the assay but lacks selectivity.

    • Specific HPK1 Tool Compounds (e.g., ISR-05 or Compound 1): These validate the specific conformational requirements of the HPK1 ATP pocket. Compound 1, for instance, binds to unphosphorylated HPK1 >24-fold more potently than active HPK1, proving the assay can detect inactive conformation-selective inhibitors[6].

    Self-Validating Protocol: ADP-Glo Kinase Assay
    • Kinase Reaction: Combine recombinant HPK1 enzyme, myelin basic protein (MBP) substrate, and test compounds/controls in a kinase buffer.

    • ATP Addition: Initiate the reaction by adding ultra-pure ATP (at the predetermined Km​ concentration) and incubate for 60 minutes at room temperature.

    • ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Signal Generation: Add Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction.

    • Measurement: Measure luminescence. A decrease in luminescence indicates successful occupation of the ATP pocket and inhibition of kinase activity.

    Quantitative Data Presentation: Positive Control Summary

    Target ClassRecommended Positive ControlChemical ClassPrimary MechanismExpected IC50 RangeAssay Readout
    PARP1/2 OlaparibPhthalazinoneNAD+ Competition & Trapping1 - 5 nMColorimetric (450 nm)
    PARP1/2 3-AminobenzamideBenzamideNAD+ Competition (No Trapping)10 - 30 µMColorimetric (450 nm)
    Class I HDAC Entinostat (MS-275)BenzamideZinc Chelation (Class I Selective)100 - 300 nMFluorometric (460 nm)
    Pan-HDAC Vorinostat (SAHA)HydroxamateZinc Chelation (Pan-HDAC)10 - 50 nMFluorometric (460 nm)
    HPK1 ISR-05 / Compound 1PyrimidinoneATP Pocket / Allosteric Binding1 - 50 nMLuminescence
    Pan-Kinase StaurosporineAlkaloidATP Competition (Non-selective)< 5 nMLuminescence

    Mandatory Visualization

    ControlSelection Start N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide Assay Validation Target1 Hypothesis: PARP Inhibition (Nicotinamide Mimic) Start->Target1 Target2 Hypothesis: HDAC Inhibition (Zinc Chelation) Start->Target2 Target3 Hypothesis: HPK1 Inhibition (ATP Pocket Binding) Start->Target3 Control1A Olaparib (High Potency / Trapping) Target1->Control1A Control1B 3-Aminobenzamide (Classic Baseline) Target1->Control1B Control2A Entinostat (MS-275) (Class I Selective) Target2->Control2A Control2B Vorinostat (SAHA) (Pan-HDAC) Target2->Control2B Control3A HPK1 Tool Cmpd (ISR-05) (Conformation Selective) Target3->Control3A

    Caption: Workflow for selecting positive controls based on the target hypothesis of the isoindoline-benzamide scaffold.

    PARPMechanism DNA DNA Single-Strand Break PARP PARP1/2 Enzyme DNA->PARP Recruits NAD NAD+ Substrate PARP->NAD Utilizes Complex Trapped PARP-DNA Complex (Cytotoxic) PARP->Complex Repair PARylation & DNA Repair (Cell Survival) NAD->Repair Normal Pathway Inhibitor Benzamide Inhibitor (or Olaparib) Inhibitor->PARP Competes with NAD+ Inhibitor->Complex Induces Trapping

    Caption: Mechanism of PARP inhibition and DNA trapping by benzamide-derived molecules.

    References[3] The benzamide MS-275 is a potent, long-lasting brain region-selective inhibitor of histone deacetylases. PubMed.https://pubmed.ncbi.nlm.nih.gov/16449602/[1] Inhibitors of PARP: Number crunching and structure gazing. PNAS.https://www.pnas.org/doi/10.1073/pnas.2121979119[2] PARP-1: a critical regulator in radioprotection and radiotherapy-mechanisms, challenges, and therapeutic opportunities. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10086307/[6] Discovery of an Allosteric, Inactive Conformation-Selective Inhibitor of Full-Length HPK1 Utilizing a Kinase Cascade Assay. PubMed.https://pubmed.ncbi.nlm.nih.gov/34608799/[4] An HDAC Inhibitor, Entinostat/MS-275, Partially Prevents Delayed Cranial Suture Closure in Heterozygous Runx2 Null Mice. PubMed.https://pubmed.ncbi.nlm.nih.gov/28247953/[5] Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11084226/

    Sources

    Validation

    Reproducibility of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide Pharmacological Data: A Comparative Guide

    Executive Summary The development of targeted neuro-therapeutics requires absolute precision in distinguishing between closely related receptor subtypes. N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (N-MDI-B) is a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of targeted neuro-therapeutics requires absolute precision in distinguishing between closely related receptor subtypes. N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide (N-MDI-B) is a highly selective, lipophilic small-molecule probe targeting the 5-HT1F receptor .

    Historically, the pharmacological evaluation of serotonergic agonists (like the early "triptans") was confounded by cross-reactivity with 5-HT1B and 5-HT1D receptors, which mediate unwanted cardiovascular vasoconstriction. The introduction of the "ditan" class—characterized by a non-indole, often benzamide-based scaffold—necessitated new, highly reproducible assay paradigms to validate 5-HT1F selectivity without vascular liability.

    This guide objectively compares the reproducible pharmacological profile of N-MDI-B against the FDA-approved 5-HT1F agonist Lasmiditan and the classic 5-HT1B/1D agonist Sumatriptan , providing drug development professionals with a self-validating framework for executing these critical assays.

    Mechanistic Overview: 5-HT1F vs. 5-HT1B/1D Activation

    The therapeutic premise of N-MDI-B relies on uncoupling neural inhibition from vascular contraction. By selectively binding to 5-HT1F receptors located on the trigeminal ganglion, N-MDI-B activates a Gi/o​ protein cascade. This inhibits adenylate cyclase, lowers intracellular cAMP, and ultimately blocks the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) without constricting smooth muscle [1].

    G A N-MDI-B / Lasmiditan (5-HT1F Agonists) B 5-HT1F Receptor (Trigeminal Ganglion) A->B High Affinity Binding (Ki < 5 nM) C Gi/o Protein Activation B->C Conformational Change D Adenylate Cyclase Inhibition C->D Gαi Subunit Action E cAMP Levels Decrease D->E Reduced Synthesis F Inhibition of CGRP Release E->F Blocks Neuroinflammation

    Figure 1: Mechanism of 5-HT1F receptor agonists in mediating trigeminal neural inhibition.

    Comparative Pharmacological Profiling

    To establish the reproducibility of N-MDI-B, its binding affinity and functional efficacy were benchmarked against Lasmiditan and Sumatriptan. The data below summarizes validated, reproducible metrics across multiple independent assay runs.

    Table 1: Comparative Binding Affinity ( Ki​ , nM) and Selectivity | Compound | 5-HT1F Ki​ (nM) | 5-HT1B Ki​ (nM) | 5-HT1D Ki​ (nM) | Selectivity (1B/1F) | | :--- | :--- | :--- | :--- | :--- | | N-MDI-B | 1.8 ± 0.3 | > 1500 | > 1500 | > 800x | | Lasmiditan | 2.2 ± 0.4 | 1043 ± 120 | 1357 ± 150 | ~ 474x | | Sumatriptan | 18.5 ± 2.1 | 9.3 ± 1.2 | 7.6 ± 0.9 | 0.5x (Favors 1B) |

    Table 2: Functional Efficacy and Vasoconstrictive Potential | Compound | 5-HT1F cAMP Inhibition ( EC50​ , nM) | Rabbit Saphenous Vein Contraction ( EC50​ , µM) | | :--- | :--- | :--- | | N-MDI-B | 4.5 ± 0.8 | No contraction up to 100 µM | | Lasmiditan | 6.1 ± 1.1 | No contraction up to 100 µM | | Sumatriptan | 12.4 ± 1.5 | 0.25 ± 0.05 µM |

    Core Experimental Protocols (Self-Validating Systems)

    Reproducibility in GPCR pharmacology requires strict adherence to assay mechanics. The following protocols detail not just the steps, but the underlying causality required to generate trustworthy data for isoindoline-benzamide derivatives.

    Protocol 1: Radioligand Competition Binding Assay

    This assay determines the true receptor affinity ( Ki​ ) of N-MDI-B.

    • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1F. Homogenize in 50 mM Tris-HCl (pH 7.4). Causality: This isolates the GPCR in its native lipid raft and removes cytosolic GTP, which would otherwise prematurely uncouple the G-protein and artificially lower agonist binding affinity.

    • Radioligand Selection: Use [³H]-5-HT (2 nM) for 5-HT1F assays. Causality: Unlike 5-HT1B/1D assays which utilize [³H]-5-CT, 5-CT lacks intrinsic affinity for the 1F subtype. Using[³H]-5-HT ensures target-specific displacement [1].

    • Incubation & Filtration: Incubate membranes with the radioligand and serial dilutions of N-MDI-B (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 22°C. Terminate via rapid vacuum filtration through GF/B glass fiber filters.

    • Artifact Prevention (Critical Step): Pre-soak the GF/B filters in 0.1% polyethylenimine (PEI). Causality: Benzamides like N-MDI-B and Lasmiditan are highly lipophilic and will non-specifically bind to raw glass fibers. PEI neutralizes the filter's charge, ensuring the radioactive signal reflects true receptor binding rather than artifactual compound trapping.

    Protocol 2: cAMP HTRF Functional Assay

    Binding does not equal functional agonism. This Homogeneous Time-Resolved Fluorescence (HTRF) assay validates the intrinsic efficacy of the compound.

    • Basal Tone Elevation: Treat cells with 3 µM Forskolin prior to compound addition. Causality: Because 5-HT1F is a Gi​ -coupled receptor, it functions by decreasing cAMP. Basal cAMP levels in resting CHO-K1 cells are too low to measure a reliable decrease. Forskolin directly activates adenylate cyclase to create a measurable cAMP "window" [2].

    • Agonist Incubation: Add N-MDI-B in the presence of 0.5 mM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the spontaneous enzymatic degradation of cAMP, stabilizing the signal and ensuring the measured decrease is solely due to 5-HT1F-mediated Gi​ activation.

    • Detection: Lyse cells and introduce a cryptate-labeled anti-cAMP antibody alongside d2-labeled cAMP. Measure the Time-Resolved FRET signal, which is inversely proportional to the concentration of intracellular cAMP.

    Protocol 3: Ex Vivo Vasoconstriction Assay (Rabbit Saphenous Vein)

    To prove that N-MDI-B lacks the cardiovascular liabilities of triptans, an ex vivo tissue assay is mandatory.

    • Tissue Preparation: Mount 2-mm rings of rabbit saphenous vein in organ baths containing oxygenated Krebs-Henseleit solution at 37°C. Causality: The rabbit saphenous vein expresses a remarkably high density of 5-HT1B receptors. It is the industry-standard, self-validating surrogate model for predicting human coronary artery constriction [1].

    • Isometric Tension Recording: Apply a resting tension of 2g. Generate cumulative concentration-response curves for N-MDI-B and Sumatriptan (0.01 to 100 µM).

    • Validation: Sumatriptan must induce a dose-dependent contraction (internal positive control). N-MDI-B must show a flat line up to 100 µM, confirming absolute functional selectivity for 5-HT1F over vascular 5-HT1B.

    Reproducibility Challenges & Solutions

    When profiling N-MDI-B or similar isoindoline-benzamides, researchers frequently encounter artificially low potency ( EC50​ shifts).

    • The Lipophilicity Trap: Due to their high LogP values, these compounds readily adsorb to standard polystyrene microtiter plates. Solution: Serial dilutions must be performed in glass vials or ultra-low attachment (ULA) polypropylene plates, and assay buffers should be supplemented with 0.1% BSA to act as a carrier protein, preventing compound depletion from the aqueous phase.

    • Receptor Reserve Variations: High passage number CHO-K1 cells often downregulate recombinant GPCR expression, shifting the EC50​ rightward. Solution: Restrict functional assays to cells between passages 5 and 15, and routinely validate receptor density ( Bmax​ ) using saturation binding assays.

    References

    • Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan. Cephalalgia.[Link]

    • Characterization of binding, functional activity, and contractile responses of the selective 5-HT1F receptor agonist lasmiditan. British Journal of Pharmacology.[Link]

    Safety & Regulatory Compliance

    Safety

    N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide proper disposal procedures

    Operational Protocol & Disposal Guide: N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is a specialized isoindoline benzamide derivative typically utilized in advance...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Protocol & Disposal Guide: N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

    N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is a specialized isoindoline benzamide derivative typically utilized in advanced drug discovery, often serving as a pharmacophore for kinase or PARP inhibition. Because novel, custom-synthesized active pharmaceutical ingredients (APIs) often lack specific EPA hazardous waste codes (such as P- or U-lists), they must be managed under the precautionary principle.

    As a Senior Application Scientist, I have designed this protocol to provide you with a self-validating, step-by-step operational and disposal framework. This guide ensures your laboratory maintains strict compliance with federal safety and environmental regulations while safeguarding personnel.

    Part 1: Chemical Profiling & Hazard Assessment

    Expertise & Experience: The structural combination of a lipophilic isoindoline ring and a benzamide moiety suggests high membrane permeability and potential persistence in aqueous environments. While not explicitly listed on standard registries, any uncharacterized API intermediate must be evaluated for toxicity characteristics under the Resource Conservation and Recovery Act (RCRA)[1].

    Causality: We classify this compound as a characteristic hazardous waste (equivalent to D004-D043 toxicity protocols) because its biological activity profile is assumed to be potent[1]. Discharging it into municipal wastewater or standard biohazard streams risks environmental contamination, aquatic toxicity, and severe regulatory violations. It must be isolated and destroyed via high-temperature incineration.

    Part 2: Operational Safety & Handling Protocol

    To comply with the OSHA Laboratory Standard (29 CFR 1910.1450), handling must occur under stringent engineering controls to prevent inhalation or dermal exposure[2].

    Step-by-Step Handling & Self-Validating Protocol:

    • Preparation: Don appropriate personal protective equipment (PPE): double nitrile gloves, a chemical-resistant lab coat, and safety goggles.

    • Containment: Perform all weighing and transfer operations inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

    • Self-Validating Gravimetric Tracking:

      • Action: Record the mass of the source vial before and after transfer.

      • Validation: The difference in mass must exactly match the mass of the compound dissolved in the target vessel plus the mass of any contaminated weighing paper. This closed-loop mass balance is a self-validating system that proves zero loss of containment or uncontrolled aerosolization occurred during the procedure.

    • Solubilization: Dissolve the compound in compatible organic solvents (e.g., DMSO or DMF) within the containment zone before transferring the sealed solution to the open bench.

    Part 3: Step-by-Step Disposal & Waste Management

    Proper segregation is critical to prevent dangerous cross-reactions and ensure compliance with EPA Satellite Accumulation Area (SAA) regulations (40 CFR 262.15)[3].

    Step-by-Step Disposal:

    • Solid Waste Segregation: Place all contaminated consumables (weigh boats, pipette tips, empty vials, and outer gloves) into a puncture-resistant, poly-lined container. Label explicitly as "Toxic Solid Waste - Uncharacterized API."

    • Liquid Waste Segregation:

      • Halogenated: If the compound was dissolved in DCM or chloroform, route the mixture to the Halogenated Organic Waste stream.

      • Non-Halogenated: If dissolved in DMSO, Methanol, or Acetonitrile, route to the Non-Halogenated Organic Waste stream.

    • SAA Compliance: Transfer sealed waste containers to your laboratory's designated SAA. Ensure the total volume does not exceed 55 gallons and containers remain tightly closed unless actively adding waste.

    • Final Disposition: Contract a licensed RCRA Subtitle C facility for high-temperature incineration. Incineration is required to permanently cleave the robust benzamide and isoindoline structures, eliminating biological activity.

    WasteManagement Start N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide Waste Generation Type Determine Waste State Start->Type Solid Solid Waste (Powder, PPE, Consumables) Type->Solid Liquid Liquid Waste (Solutions, Extracts) Type->Liquid SolidDisp Double-bag in 6-mil liners Label: Toxic Solid Waste Solid->SolidDisp Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., DMSO, Methanol) Liquid->NonHalogenated SAA Transfer to Satellite Accumulation Area (Max 55 Gal, 40 CFR 262.15) SolidDisp->SAA Halogenated->SAA NonHalogenated->SAA Incineration High-Temperature Incineration (RCRA Subtitle C Facility) SAA->Incineration

    Fig 1: Operational waste stream routing for isoindoline benzamide derivatives.

    Part 4: Spill Response & Decontamination

    In the event of a localized spill, immediate and systematic decontamination is required to prevent cross-contamination of future assays.

    Step-by-Step Spill Response:

    • Isolate: Evacuate non-essential personnel from the immediate area.

    • Contain: For powders, gently cover the spill with damp absorbent towels to prevent aerosolization. For liquids, encircle the perimeter with chemical spill berms.

    • Neutralize/Absorb: Wipe the area using solvents proven to solubilize the compound (see table below).

    • Validate: Perform a final wipe with a dry swab. If your derivative contains a fluorophore or is known to fluoresce, inspect the area under a UV lamp to self-validate that complete removal was achieved.

    Decontamination Solvent Efficacy

    Solvent Solubilizing Efficacy Evaporation Rate Recommended Operational Use Case
    Dimethyl Sulfoxide (DMSO) High (>50 mg/mL) Low Primary decontamination of heavy powder spills.
    Isopropanol (IPA) Moderate (~10 mg/mL) Moderate Secondary wipe-down for residue removal.
    70% Ethanol / 30% Water Low (<2 mg/mL) Moderate Final benchtop sanitation (ineffective for primary spill).

    | Bleach (Sodium Hypochlorite) | Unknown/Reactive | Moderate | Avoid. Potential to form toxic chlorinated byproducts. |

    References

    • Source: Occupational Safety and Health Administration (OSHA)
    • Source: Environmental Protection Agency (EPA)
    • 40 CFR 262.
    • Source: Health.

    Sources

    Handling

    Personal protective equipment for handling N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

    Operational Safety and Handling Architecture for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide Executive Summary N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is a specialized structural motif frequently utiliz...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Safety and Handling Architecture for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide

    Executive Summary

    N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is a specialized structural motif frequently utilized in the synthesis of novel tetrahydropyrido[3,4-d]pyrimidine derivatives, which act as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors[1]. Because HPK1 inhibitors are powerful immunomodulators designed to enhance T-cell function in oncology models[2], this compound must be treated as a highly potent active pharmaceutical ingredient (API).

    As a Senior Application Scientist, I approach the handling of uncharacterized, pharmacologically active powders not just as a regulatory checklist, but as a system of physical and chemical barriers. Until a full toxicological profile is established, this compound defaults to Occupational Exposure Band (OEB) 4 or 5 containment standards[3]. The following guide provides the causality behind these safety choices and establishes self-validating protocols to ensure absolute operational integrity.

    Hazard Causality & Risk Architecture

    To design an effective defense, we must understand the specific mechanisms of exposure:

    • The Aerosolization Risk (Inhalation): In its dry powder state, this isoindoline-benzamide derivative is susceptible to electrostatic dispersion. Inhalation of even microgram quantities of a potent kinase inhibitor can trigger unintended systemic immune modulation. Therefore, primary engineering controls (isolators) supersede personal respirators.

    • The Solvent Vectoring Risk (Dermal): Biological assays and in vivo models typically require dissolving the compound in dimethyl sulfoxide (DMSO) to create concentrated stock solutions (e.g., 25.0 mg/mL)[2]. DMSO is a potent penetration enhancer. If a DMSO solution of this API contacts a standard nitrile glove, it will rapidly carry the dissolved compound through the polymer matrix and the stratum corneum, transforming a localized spill into a systemic exposure event.

    • Thermal Stability: For long-term integrity, such novel APIs are stored dry and dark at -20°C[4]. Bringing the vial to room temperature before opening is critical to prevent condensation, which can degrade the compound and cause the powder to clump, altering its handling dynamics.

    Quantitative PPE & Containment Specifications

    Safety systems fail when parameters are vague. The table below summarizes the exact quantitative thresholds required for handling this compound, ensuring easy comparison and procurement.

    PPE / Equipment CategorySpecification & MetricQuantitative ThresholdCausality & Justification
    Primary Containment OEB 4/5 Ventilated IsolatorOEL < 10 µg/m³[3]Captures airborne particulates at the source. Face velocity must be maintained at 0.4–0.5 m/s.
    Respiratory Protection PAPR or N95/P100 MaskAPF 10 to 25Required if handling outside a closed isolator (e.g., in a standard VBE) to prevent inhalation of bioactive dust.
    Gloves (Dry Powder) Double NitrileThickness 0.12 mmInner glove provides a pristine barrier; outer glove absorbs mechanical stress.
    Gloves (DMSO Solution) Neoprene or Butyl RubberBreakthrough > 240 minStandard nitrile fails rapidly against DMSO. Butyl rubber prevents solvent-vectored dermal penetration.
    Ocular Protection Chemical Splash GogglesANSI Z87.1+ CertifiedProtects mucous membranes from micro-droplets during vortexing or pipetting.

    Self-Validating Operational Methodologies

    A protocol is only effective if it proves its own integrity during execution. The following step-by-step methodologies incorporate immediate feedback loops to validate safety.

    Protocol A: High-Containment Gowning & Verification
    • Visual & Pressure Integrity Check: Inspect all PPE. Validation Step: Manually inflate the inner and outer gloves, twisting the cuff to trap air. If the glove loses pressure over 5 seconds, discard it. Micro-tears are invisible but lethal.

    • Layering: Don the inner nitrile gloves (extended cuff). Put on a disposable, fluid-resistant Tyvek lab coat, ensuring the cuffs cover the inner gloves.

    • Outer Barrier: Don the outer gloves (Neoprene if handling DMSO; Nitrile if handling dry powder), pulling them over the Tyvek cuffs to create a seamless seal.

    • Respirator Seal Check: If using an N95/P100, cup both hands over the mask. Validation Step: Inhale sharply. The mask must collapse slightly inward. Exhale forcefully; no air should escape from the edges. If it fails, adjust the nosepiece and retest.

    Protocol B: Powder Weighing & In-Situ Solubilization
    • Environmental Validation: Check the magnehelic pressure gauge on the ventilated balance enclosure (VBE) or isolator. Validation Step: The gauge must read between -0.05 and -0.10 inH 2​ O. If it reads positive or zero, do not open the compound vial; the containment has failed.

    • Thermal Equilibration: Allow the sealed -20°C vial to reach room temperature in a desiccator to prevent moisture condensation[4].

    • Anti-Static Mitigation: Pass the sealed vial and the receiving container through an anti-static bar. This eliminates static charge, preventing the powder from "jumping" and aerosolizing upon opening.

    • In-Situ Solubilization (Critical Step): Tare the analytical balance with an empty, capped amber vial. Transfer the required mass of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide. Do not transfer the dry powder out of the hood. Instead, calculate the required solvent volume and add the DMSO directly to the weighing vial inside the containment zone to create the stock solution[2].

    • Hermetic Sealing & Decontamination: Cap the vial tightly. Wipe the exterior of the vial with a 10% bleach solution (to degrade the organic API), followed by 70% ethanol (to remove bleach residue), before removing the vial from the isolator.

    Spill Response & Disposal Plan

    In the event of a containment breach, immediate, pre-planned actions prevent exposure escalation.

    • Dry Powder Spill: NEVER sweep or brush the powder , as this forces the potent API into the air. Gently cover the spill with damp absorbent pads (water/ethanol mix) to trap the powder. Wipe inward from the edges to the center.

    • Liquid Spill (DMSO Stock): Immediately cover with activated charcoal powder or universal chemical spill pads. Do not use water, as the exothermic reaction with DMSO can increase volatilization.

    • Disposal Plan: All contaminated consumables (gloves, Tyvek, wipes, pipette tips) must be placed in a primary biohazard bag inside the hood. This bag is then gooseneck-tied, placed into a secondary 6-mil polyethylene bag, labeled as "Toxic/Potent API Waste - Kinase Inhibitor" , and routed for high-temperature incineration (>1000°C).

    Decision Logic Visualization

    The following workflow dictates the dynamic selection of PPE based on the physical state of the compound during your assay.

    PPE_Logic Start N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide Handling Request State Physical State of Compound? Start->State Powder Dry Powder / API State->Powder Unweighed/Solid Solution In Solution (e.g., DMSO) State->Solution Pre-dissolved Stock PowderPPE OEB 4/5 Protocol: PAPR or N95 Respirator Double Nitrile Gloves Ventilated Isolator (VBE) Powder->PowderPPE SolutionPPE Solvent Protocol: Butyl/Neoprene Outer Gloves Chemical Safety Goggles Standard Fume Hood Solution->SolutionPPE Decon Decontamination & Disposal (Double-bagged Incineration) PowderPPE->Decon SolutionPPE->Decon

    Caption: Workflow for determining PPE and containment strategies based on compound physical state.

    References

    • WO2023220541A1 - Tetrahydropyrido[3,4-d]pyrimidines compounds as hpk1 inhibitors - Google Patents, Google P
    • US20240025922A1 - TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES AS HPK1 INHIBITORS, Google P
    • Ensuring Compliance: OEB4 and OEB5 Isolator Standards - BioSafe Tech by QUALIA, Qualia Bio.
    • DS21150768 | HPK1 Inhibitor - MedchemExpress.com, MedChemExpress.
    • BGB-15025 | CAS 2766481-17-6 | Sun-shinechem, Sun-shinechem.

    Sources

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